Product packaging for Z-PHE-ALA-OH(Cat. No.:CAS No. 21881-18-5)

Z-PHE-ALA-OH

Cat. No.: B3024209
CAS No.: 21881-18-5
M. Wt: 370.4 g/mol
InChI Key: LEJTXQOVOPDGHS-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-PHE-ALA-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-Benzyloxycarbonylphenylalanylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O5 B3024209 Z-PHE-ALA-OH CAS No. 21881-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJTXQOVOPDGHS-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167019
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16088-00-9
Record name N-Benzyloxycarbonylphenylalanylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z-PHE-ALA-OH chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Z-PHE-ALA-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, commonly referred to as this compound, is a protected dipeptide of significant interest in the fields of peptide chemistry, drug discovery, and biotechnology. Its structure, featuring an N-terminal benzyloxycarbonyl (Z) protecting group, makes it a stable and versatile building block for the synthesis of more complex peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental applications, and biological context of this compound, serving as a technical resource for professionals in scientific research and development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group provides protection for the N-terminus of the phenylalanine residue, allowing for controlled, stepwise peptide synthesis.[1][2] Its core properties are summarized below.

Table 1: Chemical Identifiers and Formula
IdentifierValue
IUPAC Name (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]amino]propanoic acid
Synonyms N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, Z-L-phenylalanyl-L-alanine, N-Cbz-Phe-Ala, Z-Phe-Ala[1][2][3]
CAS Number 21881-18-5
Molecular Formula C₂₀H₂₂N₂O₅
Molecular Weight 370.41 g/mol
SMILES C--INVALID-LINK----INVALID-LINK--NC(=O)OCc2ccccc2)C(O)=O
InChI Key LEJTXQOVOPDGHS-YOEHRIQHSA-N
Table 2: Physicochemical Data
PropertyValue
Appearance White to off-white powder
Purity ≥99% (TLC), ≥99% (HPLC)
Melting Point 151-154 °C
Optical Rotation -10.0 ± 0.5° (c=2% in absolute Ethanol)
Solubility Soluble in methanol (~50 mg/mL)
Storage Temperature -20°C to 8°C

Chemical Structure Visualization

The structure of this compound consists of a phenylalanine residue linked to an alanine residue via a peptide bond. The N-terminus of phenylalanine is protected by a benzyloxycarbonyl group.

Z_PHE_ALA_OH_Structure cluster_Phe Phenylalanine Residue cluster_Ala Alanine Residue Cbz Z-group (Cbz) Phe_N N Cbz->Phe_N Protects Phe_Ca Phe_N->Phe_Ca Phe_C C Phe_Ca->Phe_C Phe_Side CH₂-Ph Phe_Ca->Phe_Side Phe_O O Phe_C->Phe_O Ala_N N Phe_C->Ala_N Peptide Bond Ala_Ca Ala_N->Ala_Ca Ala_C C Ala_Ca->Ala_C Ala_Side CH₃ Ala_Ca->Ala_Side Ala_O O Ala_C->Ala_O Ala_OH OH Ala_C->Ala_OH

Caption: 2D representation of the this compound chemical structure.

Experimental Protocols and Methodologies

This compound is primarily used as a reactant in peptide synthesis and as a substrate in enzymatic assays.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is suitable for solution-phase synthesis. However, a similar dipeptide building block could be used in a solid-phase synthesis workflow. The following is a generalized protocol for incorporating a dipeptide into a growing peptide chain on a solid support using Fmoc chemistry, which is a common alternative to Z-group protection in SPPS.

Objective: To couple a protected amino acid or dipeptide to a resin-bound amino acid.

Materials:

  • Rink Amide MBHA resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol Steps:

  • Resin Swelling: Swell the resin in DCM, followed by washes with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. This exposes the free amine for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Activation & Coupling:

    • In a separate vessel, dissolve the incoming protected amino acid (or dipeptide), HBTU, and HOBt in DMF.

    • Add DIPEA to activate the carboxyl group.

    • Add the activated mixture to the resin.

    • Agitate at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

  • Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.

SPPS_Workflow start Start: Resin with N-terminal Protection swelling 1. Resin Swelling (DCM/DMF) start->swelling deprotection 2. N-terminal Deprotection (e.g., 20% Piperidine/DMF) swelling->deprotection wash1 3. Wash (DMF) deprotection->wash1 coupling 4. Amino Acid Activation & Coupling (HBTU/HOBt/DIPEA) wash1->coupling wash2 5. Wash (DMF/DCM) coupling->wash2 kaiser 6. Kaiser Test (Optional Check) wash2->kaiser elongation More Amino Acids? kaiser->elongation elongation->deprotection Yes cleavage 7. Cleavage from Resin (TFA Cocktail) elongation->cleavage No purification 8. Precipitation & HPLC Purification cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Use as an Enzymatic Substrate

This compound can be used as a substrate to measure the activity of carboxypeptidases, such as Cathepsin A. The rate of cleavage of the C-terminal alanine can be monitored using various analytical techniques.

Objective: To determine the catalytic activity of an enzyme using this compound.

Materials:

  • This compound (Substrate)

  • Purified enzyme (e.g., Cathepsin A)

  • Assay buffer (e.g., sodium acetate buffer, pH 5.0-5.5 for lysosomal enzymes)

  • Reaction quench solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a C18 column

Protocol Steps:

  • Reagent Preparation: Prepare stock solutions of this compound and the enzyme in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the this compound solution. Pre-incubate at the desired temperature (e.g., 37°C).

  • Initiate Reaction: Add the enzyme solution to the tube to start the reaction.

  • Time Points: At various time intervals, withdraw an aliquot of the reaction mixture and add it to a separate tube containing the quench solution to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the decrease in the substrate peak (this compound) and the increase in the product peak (Z-Phe-OH) over time.

  • Data Calculation: Calculate the initial reaction velocity from the rate of product formation or substrate consumption. This data can be used to determine kinetic parameters like Kₘ and Vₘₐₓ.

Biological Context and Applications

While this compound is primarily a synthetic tool, its applications are geared towards biologically relevant goals, including drug development and enzyme characterization.

Role in Drug Development

Peptides are increasingly important as therapeutic agents. This compound serves as a fundamental building block in the synthesis of peptide-based drugs. Its use allows for the construction of specific peptide sequences designed to interact with biological targets, such as receptors or enzymes involved in diseases like cancer or metabolic disorders. The stability conferred by the Z-group is beneficial in multi-step solution-phase synthesis campaigns.

Substrate for Cathepsin A

This compound is a known substrate for Cathepsin A (CTSA), a lysosomal serine carboxypeptidase. CTSA plays a dual role in the cell: it has a protective function within a lysosomal multi-enzyme complex, and it has catalytic activity, inactivating bioactive peptides like angiotensin I and bradykinin. In a research context, this compound is used to probe the catalytic activity of CTSA, helping to screen for potential inhibitors or to understand the enzyme's mechanism. Dysregulation of cathepsins is implicated in various pathologies, and some cathepsins are known to trigger apoptosis when released from the lysosome, highlighting the importance of studying their function.

Cathepsin_Pathway cluster_cell Cellular Environment cluster_lysosome_content stimulus Cellular Stress / Stimulus (e.g., Oxidative Stress) lysosome Lysosome stimulus->lysosome Induces Permeabilization cytosol Cytosol cathepsin_a Cathepsin A (CTSA) cathepsin_a->cytosol Release downstream Downstream Cellular Effects (e.g., Apoptosis Trigger) substrate Endogenous Peptides or Synthetic Substrate (e.g., this compound) cytosol->substrate Acts on product Cleaved Products substrate->product Cleavage

Caption: Conceptual pathway showing Cathepsin A release and activity.

References

Z-PHE-ALA-OH: An In-depth Technical Guide on its Core Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-PHE-ALA-OH, a benzyloxycarbonyl-protected dipeptide, is a synthetic molecule primarily utilized as a building block in peptide synthesis and as a scaffold in medicinal chemistry for drug design and development.[1] While its application in these fields is well-documented, a comprehensive understanding of its intrinsic biological activities and specific mechanism of action remains largely uncharted territory within publicly accessible scientific literature. This technical guide aims to provide a thorough overview of the current, albeit limited, knowledge surrounding this compound and related N-Cbz-protected dipeptides, highlighting potential areas of biological relevance and suggesting avenues for future research.

Introduction

This compound, chemically known as N-benzyloxycarbonyl-L-phenylalanyl-L-alanine, is a dipeptide derivative characterized by the presence of a benzyloxycarbonyl (Z) group protecting the N-terminus of the phenylalanine residue. This protective group enhances the molecule's stability and lipophilicity, properties that are often desirable in the development of therapeutic agents.[1] Its primary role has been in facilitating the controlled, stepwise synthesis of more complex peptides.[1] However, the structural similarity of this compound to endogenous peptides suggests the potential for direct interaction with biological targets.

Putative Mechanisms of Action and Biological Targets

Despite extensive searches of scientific databases, there is a significant lack of published research detailing a specific mechanism of action for this compound. The available information is largely confined to its use as a synthetic intermediate. However, based on the broader class of N-Cbz-protected dipeptides and their structural motifs, several hypothetical biological targets can be proposed.

Potential as a Metalloproteinase Inhibitor

A plausible area of investigation for the biological activity of this compound is its potential to act as an inhibitor of metalloproteinases. These enzymes play crucial roles in tissue remodeling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The general structure of N-protected dipeptides, particularly those containing hydrophobic amino acids like phenylalanine, can mimic the substrates of certain metalloproteinases, allowing them to bind to the active site and inhibit enzymatic activity.

While no studies have specifically reported the inhibition of metalloproteinases by this compound, research on analogous N-Cbz-protected dipeptides suggests this as a promising avenue for investigation.

Logical Relationship: From Structure to Potential Function

G A This compound (N-Cbthis compound) B Structural Features: - N-terminal Cbz protection - Dipeptide (Phe-Ala) - Hydrophobic Phenylalanine residue A->B Possesses C Mimics natural peptide substrates B->C Allows it to D Potential Target Class: Metalloproteinases C->D Suggests interaction with E Hypothesized Mechanism: Competitive inhibition at the enzyme active site D->E Leads to F Potential Therapeutic Areas: - Oncology - Inflammatory Diseases E->F Could be relevant for

Caption: Hypothetical pathway from the structure of this compound to its potential therapeutic application.

Quantitative Data

A thorough search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound, such as IC50 or Ki values against specific enzymes or receptors. The absence of such data precludes the creation of a comparative data table at this time.

Experimental Protocols

As no specific biological studies on the mechanism of action of this compound have been identified, detailed experimental protocols for its biological evaluation are not available in the literature. However, for researchers interested in investigating its potential as a metalloproteinase inhibitor, a general experimental workflow can be proposed.

Proposed Experimental Workflow for Screening this compound as a Metalloproteinase Inhibitor

G cluster_0 In Vitro Screening cluster_1 Mechanism of Inhibition Studies cluster_2 Cell-Based Assays A Obtain this compound C Perform enzyme inhibition assays (e.g., FRET-based assay) A->C B Select a panel of relevant metalloproteinases (e.g., MMPs) B->C D Determine IC50 values C->D E Conduct kinetic studies to determine mode of inhibition (e.g., competitive, non-competitive) D->E G Treat relevant cell lines (e.g., cancer cells) with this compound D->G F Calculate Ki values E->F H Assess downstream effects of metalloproteinase inhibition (e.g., cell migration, invasion assays) G->H

Caption: A generalized workflow for the initial biological evaluation of this compound.

Signaling Pathways

Due to the lack of specific data on the biological targets of this compound, it is not possible to create a diagram of a specific signaling pathway that it modulates. Should future research identify it as a potent metalloproteinase inhibitor, it could be inferred that it would impact signaling pathways regulated by these enzymes, such as those involved in cell proliferation, migration, and angiogenesis.

Conclusion and Future Directions

This compound is a well-established tool in synthetic chemistry. However, its own biological activities remain a scientific unknown. The structural characteristics of this dipeptide derivative suggest that it may possess inhibitory activity against enzymes such as metalloproteinases. This technical guide highlights the significant gap in the current understanding of the mechanism of action of this compound and proposes a clear path for future research.

Key future research directions should include:

  • Broad-spectrum enzymatic screening: Testing this compound against a wide range of proteases and other enzymes to identify potential biological targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to understand the structural requirements for any observed biological activity.

  • Cellular and in vivo studies: If a potent activity is identified, progressing to cell-based and animal models to validate the mechanism of action and assess therapeutic potential.

The exploration of the biological properties of seemingly simple synthetic molecules like this compound could unveil novel therapeutic leads and further our understanding of the intricate interactions between small molecules and biological systems.

References

An In-depth Technical Guide to the Solubility of Z-PHE-ALA-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-Carbobenzyloxy-L-phenylalanyl-L-alanine (Z-PHE-ALA-OH), a protected dipeptide commonly utilized in peptide synthesis and pharmaceutical research. A comprehensive understanding of its solubility in various organic solvents is critical for optimizing synthetic protocols, purification methods, and the formulation of peptide-based therapeutics. This document consolidates available solubility data, outlines a detailed experimental protocol for solubility determination, and discusses the key physicochemical properties influencing the dissolution of this compound.

Physicochemical Properties of this compound

This compound is a dipeptide composed of L-phenylalanine and L-alanine, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group, along with the phenyl ring of the phenylalanine residue, imparts a significant hydrophobic character to the molecule. The presence of the C-terminal carboxylic acid provides a site for hydrogen bonding. As a neutral peptide with a high proportion of hydrophobic moieties, its solubility is generally favored in organic solvents over aqueous solutions.

Solubility Data

Organic SolventChemical FormulaSolubilityRemarks
MethanolCH₃OH~50 mg/mLQuantitative data from a commercial supplier. The solution is described as almost clear and colorless.
EthanolC₂H₅OHLikely SolubleAs a short-chain alcohol similar to methanol, good solubility is expected, though likely less than in methanol.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOLikely Soluble to Highly SolubleRecommended as a primary solvent for hydrophobic peptides.[1][2]
Dimethylformamide (DMF)(CH₃)₂NC(O)HLikely Soluble to Highly SolubleA common solvent in peptide synthesis, suitable for dissolving protected peptides.[1]
Acetonitrile (ACN)CH₃CNLikely SolubleOften used in reversed-phase chromatography for peptides, suggesting reasonable solubility.[2]
Isopropanol(CH₃)₂CHOHLikely SolubleA common organic solvent for peptides.[1]

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

  • Hydrophobicity: The presence of the benzyloxycarbonyl group and the phenylalanine side chain makes the molecule predominantly hydrophobic. This favors solubility in organic solvents that can effectively solvate these nonpolar regions.

  • Hydrogen Bonding: The amide backbone and the C-terminal carboxylic acid can participate in hydrogen bonding. Solvents that can act as hydrogen bond donors or acceptors can enhance solubility.

  • Molecular Weight and Aggregation: While a relatively small molecule, intermolecular interactions can lead to aggregation, particularly in less ideal solvents, which can limit solubility.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, a straightforward experimental protocol can be employed to determine the solubility. The following section details a common method for determining the equilibrium solubility of a peptide in an organic solvent.

Equilibrium Solubility Determination by the Gravimetric Method

This method involves creating a saturated solution of the peptide, separating the undissolved solid, and then determining the mass of the dissolved peptide by evaporating the solvent.

experimental_workflow start Start: Weigh this compound add_excess Add excess peptide to a known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Carefully transfer a known volume of the clear supernatant to a pre-weighed vial centrifuge->supernatant evaporate Evaporate the solvent completely under vacuum or gentle nitrogen stream supernatant->evaporate weigh Weigh the vial with the dried peptide residue evaporate->weigh calculate Calculate solubility (mg/mL) weigh->calculate end End calculate->end

Figure 1: Workflow for determining peptide solubility via the gravimetric method.

Detailed Steps:

  • Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a precise volume of the organic solvent to be tested. The presence of undissolved solid is necessary to ensure the solution is saturated.

  • Equilibration: Seal the vial and place it in a shaker or rotator at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vial at a moderate speed to pellet the excess, undissolved peptide.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet and transfer it to a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the pre-weighed vial. This can be achieved using a rotary evaporator, a vacuum centrifuge, or a gentle stream of inert gas (e.g., nitrogen).

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried peptide.

  • Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight to get the mass of the dissolved peptide, and then dividing this mass by the volume of the supernatant that was evaporated.

Considerations:

  • To improve dissolution, sonication can be applied during the initial mixing of the peptide and solvent.

  • For a more high-throughput or precise analysis, High-Performance Liquid Chromatography (HPLC) can be used to quantify the peptide concentration in the saturated supernatant by comparing it to a standard curve.

Conclusion

This compound exhibits good solubility in methanol and is expected to be soluble in other polar aprotic organic solvents like DMSO and DMF due to its hydrophobic nature. For research and development purposes where precise solubility in a specific solvent system is required, the experimental protocol outlined in this guide provides a reliable method for its determination. A thorough understanding and experimental validation of solubility are crucial for the successful application of this dipeptide in synthetic and pharmaceutical contexts.

References

An In-depth Technical Guide to Z-PHE-ALA-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, commonly abbreviated as Z-PHE-ALA-OH, is a protected dipeptide of significant interest in the fields of medicinal chemistry, biochemistry, and pharmaceutical development. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus of phenylalanine, makes it a valuable building block in the synthesis of more complex peptides. This guide provides a comprehensive overview of its chemical properties, a general experimental protocol for its synthesis, and its application in the development of therapeutic peptides.

Core Data Presentation

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 21881-18-5[1][2]
Molecular Formula C₂₀H₂₂N₂O₅[1]
Molecular Weight 370.41 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥95-99% (Varies by supplier)
Solubility Soluble in methanol (~50 mg/mL)
Storage Temperature 0-8°C or -20°C
Synonyms Z-Phe-Ala, N-Cbz-Phe-Ala, Z-L-phenylalanyl-L-alanine

Experimental Protocols

While specific synthesis protocols can vary, the following section outlines a general, representative solution-phase method for the synthesis of this compound. This protocol is based on standard peptide coupling techniques.

General Synthesis Protocol for this compound

This protocol involves two main steps: the coupling of Z-L-phenylalanine (Z-Phe-OH) with an ester-protected L-alanine, followed by the saponification of the resulting dipeptide ester to yield the final product.

Step 1: Peptide Coupling

  • Materials:

    • Z-L-phenylalanine (Z-Phe-OH)

    • L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

    • Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU/HATU)

    • Base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Procedure: a. Dissolve L-alanine methyl ester hydrochloride in the anhydrous solvent. b. Add the base to neutralize the hydrochloride and stir for 15-20 minutes at 0°C. c. In a separate flask, dissolve Z-L-phenylalanine and the coupling reagent in the anhydrous solvent. d. Add the solution from step (c) to the solution from step (b) and stir the reaction mixture at 0°C for 1-2 hours, then at room temperature overnight. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). g. Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-Phe-Ala-OMe.

Step 2: Saponification

  • Materials:

    • Crude Z-Phe-Ala-OMe from Step 1

    • Solvent (e.g., Methanol or a mixture of THF and water)

    • Base (e.g., 1N Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH))

  • Procedure: a. Dissolve the crude Z-Phe-Ala-OMe in the chosen solvent. b. Cool the solution to 0°C and add the base dropwise while stirring. c. Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed. d. Neutralize the reaction mixture with an acidic solution (e.g., 1N HCl) to a pH of approximately 2-3. e. Extract the product into an organic solvent such as ethyl acetate. f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound. h. The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development and Signaling Pathways

This compound is a crucial building block for the synthesis of therapeutic peptides. Its protected N-terminus allows for controlled, sequential addition to a growing peptide chain, a fundamental process in both solution-phase and solid-phase peptide synthesis (SPPS). These synthesized peptides can be designed to interact with and modulate various biological signaling pathways implicated in diseases such as cancer and metabolic disorders.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the role of this compound in the synthesis of therapeutic peptides and their potential mechanism of action.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_application Therapeutic Application cluster_pathway Signaling Pathway resin Resin Support aa1 First Amino Acid (Attached to Resin) resin->aa1 deprotection1 Deprotection aa1->deprotection1 coupling Coupling with This compound deprotection1->coupling deprotection2 Deprotection coupling->deprotection2 elongation Further Elongation deprotection2->elongation cleavage Cleavage from Resin elongation->cleavage peptide Therapeutic Peptide cleavage->peptide receptor Cell Surface Receptor peptide->receptor Binding inhibition Inhibition target Target Cell (e.g., Cancer Cell) p1 Signal Transduction receptor->p1 inhibition->p1 Blocks Signal p2 Downstream Effectors p1->p2 p3 Gene Expression (Proliferation, Survival) p2->p3

Caption: Workflow for the use of this compound in SPPS to create a therapeutic peptide.

G cluster_nucleus Nucleus therapeutic_peptide Therapeutic Peptide (Synthesized using this compound) receptor Cell Surface Receptor (e.g., Growth Factor Receptor) therapeutic_peptide->receptor Binding & Inhibition kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Angiogenesis) gene_expression->cellular_response

Caption: Conceptual inhibition of a cancer signaling pathway by a therapeutic peptide.

References

Z-PHE-ALA-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the dipeptide Z-PHE-ALA-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine). The information compiled herein is intended to support researchers and professionals in the fields of drug development, biochemistry, and peptide synthesis in ensuring the integrity and efficacy of this compound throughout its lifecycle.

Physicochemical Properties and Storage

This compound is a synthetic dipeptide derivative characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the N-terminus of the phenylalanine residue. This structural feature is known to enhance the stability and bioavailability of the peptide, making it a valuable building block in the synthesis of more complex peptides and in the development of therapeutic agents.[1]

Table 1: General Properties and Recommended Storage of this compound

PropertyValueSource
Synonyms N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, Z-L-phenylalanyl-L-alanine
CAS Number 21881-18-5[2]
Molecular Formula C20H22N2O5[2]
Molecular Weight 370.41 g/mol
Appearance White to off-white powder
Purity ≥95-99% (TLC, HPLC)
Solubility Soluble in methanol (~50 mg/mL)
Recommended Storage (Solid) -20°C or 2-8°C, sealed in a dry environment.
Storage of Stock Solutions For similar Z-protected amino acids, storage at -20°C for up to 1 month or -80°C for up to 6 months is recommended. Avoid repeated freeze-thaw cycles.

Stability Profile

Peptide Bond Stability

The amide bond between the phenylalanine and alanine residues is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, and at elevated temperatures. The rate of hydrolysis is pH-dependent.

Benzyloxycarbonyl (Z) Group Stability

The Z-group is a robust N-terminal protecting group widely used in peptide synthesis due to its stability under various conditions.

Table 2: Stability of the Benzyloxycarbonyl (Z) Protecting Group

ConditionStabilityNotesSource
Acidic Conditions Stable to trifluoroacetic acid (TFA) used for Boc-group deprotection.The Z-group is considered stable under moderately acidic conditions.
Basic Conditions Stable to mild basic conditions (e.g., piperidine).Resistant to conditions typically used for Fmoc-group deprotection.
Catalytic Hydrogenation LabileCan be removed by H2/Pd.
Strong Acid LabileCan be removed by HBr in acetic acid (HBr/AcOH).
Reducing Agents LabileCan be removed by sodium in liquid ammonia (Na/liquid NH3).

Based on this, this compound is expected to be stable in neutral and mildly acidic aqueous solutions at refrigerated temperatures. However, exposure to strong acids, bases, or reducing conditions should be avoided to prevent degradation.

Experimental Protocols for Stability and Purity Assessment

The following protocols are generalized from methods used for similar peptides and can be adapted for assessing the stability and purity of this compound.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways.

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions :

    • Acidic Hydrolysis : Add 0.1 N HCl to the sample solution and incubate at 60°C for 30 minutes.

    • Basic Hydrolysis : Add 0.1 N NaOH to the sample solution and incubate at 60°C for 30 minutes.

    • Oxidative Degradation : Add 3% hydrogen peroxide to the sample solution and store at room temperature, protected from light.

    • Photostability : Expose the solid powder and a solution of the compound to UV light (e.g., 254 nm) and visible light.

    • Thermal Stress : Store the solid powder at elevated temperatures (e.g., 60°C).

  • Analysis : At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic Hydrolysis (0.1N HCl, 60°C) prep->acid base Basic Hydrolysis (0.1N NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation photo Photostability (UV/Vis Light) prep->photo thermal Thermal Stress (Solid, 60°C) prep->thermal analysis Neutralize & Analyze by HPLC acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis

Caption: Workflow for forced degradation studies of this compound.

Analytical HPLC Method for Purity Assessment

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for determining the purity of this compound.

  • Sample Preparation :

    • Reconstitute the lyophilized this compound powder in HPLC-grade water or a compatible buffer (e.g., 0.1% TFA in water) to a stock concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • HPLC Parameters :

Table 3: Representative HPLC Parameters for Purity Analysis

ParameterRecommended Condition
Column C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (for peptide bond) and 254 nm (for aromatic Z and Phe groups)
Column Temperature Ambient or controlled at 25°C

  • Data Analysis : Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G HPLC Purity Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis reconstitute Reconstitute this compound (1 mg/mL) dilute Dilute to Working Solution (0.1 mg/mL) reconstitute->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm & 254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for peptide purity assessment by analytical HPLC.

Biological Context: Interaction with Cathepsin A

This compound is a known substrate for Cathepsin A, a serine carboxypeptidase. Cathepsin A exhibits optimal activity at an acidic pH, typically found in lysosomes, and is involved in the cleavage of C-terminal amino acids from peptides. The enzyme shows a preference for peptides with hydrophobic amino acid residues at the C-terminus.

The enzymatic cleavage of this compound by Cathepsin A results in the hydrolysis of the peptide bond between phenylalanine and alanine.

G Enzymatic Cleavage of this compound by Cathepsin A cluster_reactants Reactants cluster_process Process cluster_products Products substrate This compound cleavage Peptide Bond Hydrolysis substrate->cleavage Binds to Active Site enzyme Cathepsin A enzyme->cleavage product1 Z-PHE-OH cleavage->product1 Releases product2 Alanine cleavage->product2 Releases

Caption: Enzymatic cleavage of this compound by Cathepsin A.

Summary and Recommendations

  • Solid Storage : this compound powder should be stored at -20°C or 2-8°C in a tightly sealed container, protected from moisture.

  • Solution Storage : For short-term use, stock solutions can be stored at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from freeze-thaw cycles.

  • Handling : Avoid exposure to strong acids, bases, and reducing agents to maintain the integrity of the Z-protecting group.

  • Purity Verification : It is advisable to periodically check the purity of this compound, especially for long-term studies, using a validated HPLC method as outlined in this guide.

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound in their experimental workflows.

References

Z-Phe-Ala-OH: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An extensive examination of the dipeptide building block N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH), detailing its physicochemical properties, synthesis, and applications in cutting-edge research and drug development. This guide is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery, providing a comprehensive resource for the effective utilization of this versatile dipeptide.

Core Properties of this compound

This compound, a dipeptide derivative, serves as a fundamental building block in the synthesis of more complex peptides.[1][2] The benzyloxycarbonyl (Z) group provides crucial protection of the N-terminus of the phenylalanine residue, enabling controlled, stepwise peptide elongation.[1] This protection enhances the compound's stability and facilitates selective reactions in peptide synthesis.[1][2]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
CAS Number 21881-18-5
Molecular Formula C₂₀H₂₂N₂O₅
Molecular Weight 370.41 g/mol
Appearance White to off-white powder
Purity ≥99% (HPLC/TLC)
Melting Point 151-154 °C
Optical Rotation -10.0±0.5° (c=2% in absolute Ethanol)
Solubility Methanol (~50 mg/mL, almost clear, almost colorless)
Storage Conditions 0-8°C or -20°C, sealed in a dry environment

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the reaction of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with L-alanine, where the carboxylic acid of Z-Phe-OH is activated to facilitate the formation of the amide bond.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes a general method for the synthesis of this compound using a carbodiimide coupling agent.

Materials:

  • N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) or another ester-protected alanine.

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH) solution for saponification

Procedure:

  • Amino Acid Preparation: Dissolve L-Alanine methyl ester hydrochloride in DMF or DCM and neutralize with an equimolar amount of DIPEA or TEA.

  • Activation of Z-Phe-OH: In a separate flask, dissolve Z-Phe-OH and HOBt (1.1 equivalents) in DCM or DMF. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: Slowly add DIC or DCC (1.1 equivalents) to the Z-Phe-OH solution. Stir the mixture at 0°C for 30 minutes. Then, add the neutralized L-alanine methyl ester solution to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide ester (Z-Phe-Ala-OMe).

  • Saponification: Dissolve the crude Z-Phe-Ala-OMe in a mixture of methanol and water. Add 1 M NaOH solution and stir at room temperature, monitoring the reaction by TLC.

  • Purification:

    • Once the saponification is complete, remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

G Solution-Phase Synthesis of this compound cluster_activation Activation cluster_coupling Coupling cluster_saponification Saponification cluster_purification Purification Z_Phe_OH Z-Phe-OH Activated_Ester Activated Ester Intermediate Z_Phe_OH->Activated_Ester HOBt HOBt HOBt->Activated_Ester DIC DIC/DCC DIC->Activated_Ester Z_Phe_Ala_OMe Z-Phe-Ala-OMe Activated_Ester->Z_Phe_Ala_OMe Peptide Bond Formation Ala_Ester H-Ala-OMe Ala_Ester->Z_Phe_Ala_OMe DIPEA DIPEA/TEA Z_Phe_Ala_OH This compound Z_Phe_Ala_OMe->Z_Phe_Ala_OH Ester Hydrolysis NaOH NaOH NaOH->Z_Phe_Ala_OH Workup Aqueous Work-up Z_Phe_Ala_OH->Workup Recrystallization Recrystallization Workup->Recrystallization

Caption: Workflow for the solution-phase synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the dipeptide.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Peptide Synthesis

This compound is a valuable building block for both solution-phase and solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be coupled to a resin-bound amino acid or peptide. The general procedure involves the activation of the C-terminal carboxylic acid of this compound and subsequent reaction with the free N-terminal amine of the resin-bound peptide chain.

Experimental Protocol: SPPS using this compound

Materials:

  • Resin with a suitable linker and the first amino acid attached (e.g., Wang resin, Rink amide resin).

  • This compound

  • Coupling reagents: HBTU/HOBt/DIPEA or DIC/HOBt

  • Solvents: DMF, DCM

  • Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc-SPPS)

  • Cleavage cocktail (e.g., TFA-based)

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM.

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using the appropriate deprotection reagent.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling:

    • Pre-activate this compound (2-5 equivalents) with a coupling reagent mixture (e.g., HBTU/HOBt/DIPEA in DMF) for a few minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps to elongate the peptide chain.

  • Cleavage and Deprotection: Once the desired peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

G Solid-Phase Peptide Synthesis Cycle with this compound Resin Resin-Bound Amino Acid/Peptide Deprotection N-terminal Deprotection Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling with Activated this compound Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongated_Peptide Elongated Peptide on Resin Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle

Caption: General workflow for SPPS using this compound.

Biological Significance and Therapeutic Potential

The Phe-Ala dipeptide motif is found in various biologically active molecules and has garnered interest in drug development, particularly in the fields of oncology and metabolic disorders.

Role in Cancer Research

Dipeptide analogs containing phenylalanine have shown promise as anti-tumor agents. For instance, certain L-phenylalanine dipeptide derivatives have been found to inhibit the growth and metastasis of cancer cells. While the direct involvement of this compound in specific signaling pathways is an area of ongoing research, peptides containing the Phe-Ala motif may serve as scaffolds for the development of targeted cancer therapies.

Implications in Metabolic Disorders

Recent research has highlighted the role of N-lactoyl-phenylalanine (Lac-Phe), a metabolite derived from lactate and phenylalanine, as a signaling molecule that suppresses appetite and obesity. This discovery underscores the potential of Phe-Ala containing peptides in the development of therapeutics for metabolic diseases. The administration of Lac-Phe has been shown to reduce food intake, decrease body weight, and improve glucose homeostasis in obese mice.

The following diagram illustrates a simplified hypothetical signaling pathway that could be influenced by Phe-Ala containing peptides, based on the known effects of related molecules.

G Hypothetical Signaling Pathway for Phe-Ala Peptides Phe_Ala_Peptide Phe-Ala Containing Peptide (e.g., Lac-Phe analog) Receptor Cell Surface Receptor (Hypothetical) Phe_Ala_Peptide->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Appetite_Regulation Appetite Regulation (e.g., in Hypothalamus) Signaling_Cascade->Appetite_Regulation Modulates Glucose_Homeostasis Improved Glucose Homeostasis Signaling_Cascade->Glucose_Homeostasis Contributes to Reduced_Food_Intake Reduced Food Intake Appetite_Regulation->Reduced_Food_Intake Leads to

Caption: A potential signaling pathway for Phe-Ala peptides in metabolic regulation.

Conclusion

This compound is a cornerstone dipeptide building block with significant utility in peptide synthesis and the potential for incorporation into novel therapeutic agents. Its well-defined physicochemical properties and established synthetic methodologies make it a reliable component for researchers in drug discovery and development. The emerging biological significance of the Phe-Ala motif, particularly in oncology and metabolic regulation, opens new avenues for the application of this compound in the design of next-generation peptide-based therapeutics. This guide provides a foundational resource to facilitate further research and innovation in this exciting field.

References

The Diverse Biological Landscape of Z-Protected Dipeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a benzyloxycarbonyl (Z) protecting group on dipeptides has yielded a fascinating array of biologically active molecules with therapeutic potential across a spectrum of diseases. From inducing programmed cell death in cancer cells to quelling neuronal hyperexcitability and combating microbial invaders, Z-protected dipeptides represent a versatile scaffold for drug discovery. This in-depth technical guide explores the core biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to empower further research and development in this promising field.

Caspase Inhibition and the Induction of Apoptosis

Z-protected dipeptides have emerged as potent inhibitors of caspases, a family of cysteine proteases that are central executioners of apoptosis. By mimicking the natural substrates of these enzymes, Z-dipeptide analogs can effectively block the apoptotic cascade, a mechanism of significant interest in the development of both pro- and anti-apoptotic therapies.

A notable example is the pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK), which irreversibly binds to the catalytic site of multiple caspases.[1] This broad-spectrum inhibition has made Z-VAD-FMK an invaluable tool for studying the intricate pathways of programmed cell death.

Quantitative Data: Caspase Inhibition by Z-Dipeptide Analogs
CompoundTarget Caspase(s)IC50 (nM)Reference
Z-VD-fmk (MX1013)Caspase-1, -3, -6, -7, -8, -95 - 20[2]
Z-Arg-Lys-AOMKCathepsin B (at pH 7.2)20[3]

Note: Data for a broader range of Z-dipeptide caspase inhibitors with specific IC50 values is often proprietary or presented in formats not readily accessible through public databases. The values presented here are from specific published studies.

Experimental Protocol: In Vitro Caspase-3 Activity Assay

This protocol outlines a fluorometric method for determining the activity of caspase-3, a key executioner caspase, in the presence of a potential inhibitor. The assay is based on the cleavage of a fluorogenic substrate, such as Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

Materials:

  • Recombinant human caspase-3

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)

  • Z-protected dipeptide inhibitor (at various concentrations)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents: Dilute the caspase-3 enzyme and the Z-protected dipeptide inhibitor to the desired concentrations in the assay buffer. Prepare a serial dilution of the inhibitor to determine the IC50 value.

  • Reaction Setup: In the wells of the 96-well plate, add the following in order:

    • Assay buffer

    • Z-protected dipeptide inhibitor (or vehicle control)

    • Recombinant caspase-3 enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-AMC) to each well to a final concentration of 50 µM.

  • Kinetic Measurement: Immediately begin monitoring the fluorescence intensity at 37°C using a microplate reader. Record readings every 1-2 minutes for at least 30 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[4][5]

Signaling Pathway: The Caspase Cascade

The activation of caspases occurs through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Z-protected dipeptide inhibitors can intervene at various points in this cascade, depending on their specificity.

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Pro-Caspase-3->Caspase-3 Cleavage Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Inhibits Z-VAD-FMK->Caspase-9 Inhibits Z-VAD-FMK->Caspase-3 Inhibits

Figure 1: The Caspase Apoptotic Signaling Pathway and the inhibitory action of Z-VAD-FMK.

Antimicrobial Activity

Certain Z-protected dipeptides have demonstrated promising activity against a range of microbial pathogens. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to intracellular targets of traditional antibiotics.

Quantitative Data: Antimicrobial Activity of Dipeptide Derivatives
Compound/Derivative TypeTarget OrganismMIC (µg/mL)Reference
Isonicotinoylamino acid and dipeptide derivativesVarious bacteriaSpecific values vary
Amide derivatives containing cyclopropaneEscherichia coli32 - 128
Cationic PeptidesMulti-drug resistant Staphylococcus pseudintermediusVaries
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of a Z-protected dipeptide against a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Z-protected dipeptide (stock solution in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Compound: Prepare a two-fold serial dilution of the Z-protected dipeptide in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Overnight) B Standardize Inoculum (0.5 McFarland) A->B E Inoculate with Bacterial Suspension B->E C Prepare Z-Dipeptide Stock Solution D Serial Dilution in 96-well Plate C->D D->E F Incubate at 37°C (18-24 hours) E->F G Visual Inspection or OD600 Measurement F->G H Determine MIC G->H

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a Z-protected dipeptide.

Anticonvulsant Properties

The exploration of Z-protected dipeptides has also extended to the field of neuroscience, with some derivatives showing potential as anticonvulsant agents. The precise mechanisms are still under investigation but are thought to involve the modulation of ion channels and neurotransmitter systems to reduce neuronal hyperexcitability.

Quantitative Data: Anticonvulsant Activity of Related Compounds
CompoundAnimal ModelTestED50 (mg/kg)Reference
Compound 11 (a hybrid anticonvulsant)MiceMES88.4
Compound 11 (a hybrid anticonvulsant)MicescPTZ59.9
DiacylthiosemicarbazidesRatsPTZVaries

Note: Specific ED50 values for a wide range of Z-protected dipeptides are not extensively documented in publicly available literature. The data presented is for structurally related compounds with demonstrated anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (e.g., Swiss or CF-1 strain)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution (0.9%)

  • Z-protected dipeptide (formulated for intraperitoneal or oral administration)

  • Vehicle control

Procedure:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week. On the day of the experiment, weigh the animals and randomly assign them to control and treatment groups.

  • Drug Administration: Administer the Z-protected dipeptide or vehicle to the respective groups at various doses.

  • Time of Peak Effect: Conduct the test at the predetermined time of peak effect of the drug.

  • Electrical Stimulation: Apply a drop of saline to the corneal electrodes to ensure good electrical contact. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test. Protection is defined as the absence of this tonic extension.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

Logical Relationship: Anticonvulsant Drug Discovery Pipeline

Anticonvulsant_Pipeline A Compound Synthesis (Z-Dipeptides) B In Vivo Screening (MES, scPTZ tests) A->B C ED50 Determination B->C D Neurotoxicity Assessment (Rotarod Test) B->D E Mechanism of Action Studies B->E F Lead Optimization C->F D->F E->F

Figure 3: A simplified logical pipeline for the discovery of anticonvulsant Z-protected dipeptides.

Inhibition of Other Key Enzyme Families

Beyond caspases, the inhibitory potential of Z-protected dipeptides extends to other crucial enzyme families, including matrix metalloproteinases (MMPs) and cathepsins. These enzymes are implicated in a variety of pathological processes, making them attractive targets for therapeutic intervention.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is associated with cancer metastasis, arthritis, and cardiovascular diseases. Z-protected dipeptides can be designed to chelate the active site zinc ion and interact with the enzyme's specificity pockets, thereby inhibiting their activity.

Cathepsins

Cathepsins are a diverse group of proteases, primarily located in lysosomes, that play roles in protein turnover, antigen presentation, and pro-hormone activation. Aberrant cathepsin activity is linked to cancer, osteoporosis, and autoimmune disorders. Dipeptide nitriles and other derivatives have shown potent and selective inhibition of various cathepsins.

Quantitative Data: Inhibition of MMPs and Cathepsins
Compound TypeTarget EnzymeIC50/KiReference
Dipeptide NitrilesCathepsin BKi = 64 nM
Dipeptide-Derived AlkynesCathepsin B, L, S, KVaries
Amino Acid DerivativesMMP-8, MMP-9µM range
Peptide GMT1-MMPIC50 = 150 µM

Note: This table includes data for dipeptide derivatives, some of which may not be Z-protected, to illustrate the potential of this compound class as inhibitors of these enzyme families.

Signaling Pathways: MMP and Cathepsin Involvement

Both MMPs and cathepsins are integral components of complex signaling networks. MMPs can modulate the activity of growth factors, cytokines, and cell surface receptors, thereby influencing cell proliferation, migration, and survival. Cathepsins, when released from lysosomes, can trigger inflammatory pathways and contribute to tissue damage.

MMP_Cathepsin_Signaling cluster_mmp MMP Signaling cluster_cathepsin Cathepsin Signaling Pro-MMPs Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation Growth Factor Release Growth Factor Release Active MMPs->Growth Factor Release Cell Migration & Invasion Cell Migration & Invasion ECM Degradation->Cell Migration & Invasion Growth Factor Release->Cell Migration & Invasion Lysosomal Release Lysosomal Release Extracellular Cathepsins Extracellular Cathepsins Lysosomal Release->Extracellular Cathepsins Antigen Presentation Antigen Presentation Extracellular Cathepsins->Antigen Presentation Inflammation Inflammation Extracellular Cathepsins->Inflammation Z-Dipeptide Inhibitors Z-Dipeptide Inhibitors Z-Dipeptide Inhibitors->Active MMPs Inhibit Z-Dipeptide Inhibitors->Extracellular Cathepsins Inhibit

Figure 4: Simplified overview of the roles of MMPs and Cathepsins in cellular signaling and the inhibitory action of Z-dipeptides.

Conclusion

The landscape of Z-protected dipeptides is rich with biological activity and therapeutic promise. Their ability to be tailored to interact with specific enzymatic targets, coupled with their potential for favorable pharmacokinetic properties, makes them a compelling class of molecules for drug discovery. This guide provides a foundational understanding of their diverse activities and the experimental approaches to further investigate their potential. Continued exploration of the vast chemical space of Z-protected dipeptides is poised to yield novel and effective therapies for a range of human diseases.

References

Z-PHE-ALA-OH: A Versatile Dipeptide for Advanced Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

N-Carbobenzoxy-L-phenylalanyl-L-alanine (Z-PHE-ALA-OH) is a protected dipeptide that holds a significant, albeit specialized, role in the landscape of modern drug discovery. While primarily recognized as a crucial building block in the synthesis of complex peptide-based therapeutics, its utility extends into the realm of enzyme kinetics and diagnostic development. The unique structural properties conferred by the N-terminal benzyloxycarbonyl (Z) group provide enhanced stability and facilitate controlled, regioselective reactions essential for peptide chemistry.[1] This technical guide provides an in-depth exploration of this compound, detailing its core applications, relevant experimental protocols, and potential in developing novel therapeutics, particularly in the fields of oncology and metabolic disorders.[1][2]

Introduction to this compound

Peptide-based drugs represent a rapidly growing class of therapeutics, valued for their high specificity, potency, and lower toxicity compared to small molecules. Their development, however, relies on the precise and efficient synthesis of complex polypeptide chains. This is where protected amino acid derivatives like this compound become indispensable.

This compound is a dipeptide consisting of L-phenylalanine and L-alanine. Its N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, a classic urethane-type protecting group. This group is stable under a variety of conditions but can be cleanly removed via catalytic hydrogenation, allowing for the stepwise elongation of a peptide chain without compromising the integrity of the existing sequence.[1] This stability and selective reactivity make it an ideal candidate for both solution-phase and solid-phase peptide synthesis.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its use in experimental settings.

PropertyValueReference(s)
Synonyms CBZ-L-PHE-ALA; Z-L-PHENYLALANYL-L-ALANINE
CAS Number 21881-18-5
Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
Appearance White to off-white powder
Melting Point 151-154 °C
Storage 2-8°C, sealed in dry conditions

Core Applications in Drug Discovery

The utility of this compound in drug discovery can be categorized into several key areas, ranging from its foundational role in synthesis to its application in functional assays.

Foundational Role in Peptide Synthesis

The primary application of this compound is as a high-purity building block for creating more complex peptides. Its protected N-terminus allows it to be incorporated into a growing peptide chain in a controlled manner. This is a cornerstone of developing peptide therapeutics, which are increasingly explored for their ability to selectively target cancer cells or modulate metabolic pathways. The stability and bioavailability of the final peptide can be influenced by its constituent amino acids, and the Phenylalanine-Alanine sequence may be integral to the structure and function of the desired therapeutic.

G cluster_input Inputs cluster_process Process cluster_output Outputs Z_PHE_ALA_OH This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Z_PHE_ALA_OH->SPPS Amino_Acids Other Protected Amino Acids Amino_Acids->SPPS Therapeutic Peptide Therapeutic SPPS->Therapeutic Biomarker Peptide Biomarker SPPS->Biomarker

Caption: Role of this compound as a building block in peptide synthesis.
Specific Substrate for Protease Assays

Beyond synthesis, this compound has been identified as a sensitive substrate for Cathepsin A. Cathepsin A is a serine carboxypeptidase involved in various physiological and pathological processes, including protein degradation within the lysosome and modulation of inflammatory responses. Its dysregulation has been linked to diseases like galactosialidosis and cancer.

The ability of this compound to be specifically cleaved by Cathepsin A makes it a valuable tool for:

  • Enzyme Characterization: Studying the kinetics and activity of Cathepsin A.

  • High-Throughput Screening (HTS): Developing assays to screen for potential inhibitors of Cathepsin A, which could be pursued as drug candidates.

  • Diagnostic Applications: Designing probes where the cleavage of the peptide results in a detectable signal (e.g., fluorescence) for quantifying enzyme activity in biological samples.

Potential Therapeutic Areas

The peptides synthesized using this compound as a component are particularly relevant for research in oncology and metabolic disorders. Peptide-based drugs in these fields often function as receptor agonists/antagonists or enzyme inhibitors. Furthermore, its role as a substrate for Cathepsin A suggests its utility in developing drugs that target pathways modulated by this enzyme.

Application AreaDescriptionReference(s)
Oncology Used to synthesize peptide-based therapies that can selectively target tumor cells or inhibit enzymes crucial for cancer progression.
Metabolic Disorders Serves as a building block for therapeutic peptides designed to modulate metabolic pathways.
Enzyme Inhibitor Screening Acts as a substrate in assays designed to discover inhibitors for specific proteases like Cathepsin A.
Biotechnology Incorporated into therapeutic proteins to potentially enhance their stability and efficacy.
Diagnostics Used in the development of modified peptides that can serve as biomarkers for early disease detection.

Note on Quantitative Data: As of this writing, publicly available literature primarily focuses on the synthetic utility of this compound. Specific quantitative pharmacological data, such as IC50 or Ki values for this compound itself acting as an inhibitor, are not widely reported. Its primary quantitative use is as a substrate to measure the activity of enzymes like Cathepsin A.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline representative protocols for the key applications of this compound.

Protocol: Cathepsin A Activity Assay

This protocol describes a generic fluorescence-based assay to measure Cathepsin A activity using this compound. The principle involves a secondary reaction where the product of the initial cleavage (L-Ala) is acted upon by another enzyme (e.g., alanine dehydrogenase) to produce a fluorescent signal.

1. Reagents and Materials:

  • Recombinant human Cathepsin A

  • This compound (Substrate)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, with 100 mM NaCl)

  • Detection Reagent Mix (containing L-alanine dehydrogenase, NAD+, and a fluorescent probe like resazurin)

  • 96-well black microplate

  • Fluorescence plate reader

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in Assay Buffer.

  • Add 20 µL of various concentrations of a test inhibitor or vehicle control to the wells of the microplate.

  • Add 40 µL of the Cathepsin A enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the this compound substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the enzymatic reaction and initiate the detection reaction by adding 20 µL of the Detection Reagent Mix.

  • Incubate for an additional 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 535 nm Ex / 590 nm Em for resorufin).

  • Calculate the percentage of inhibition based on controls.

G A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Dispense Inhibitor/Vehicle into 96-well plate A->B C Add Cathepsin A Enzyme Incubate (15 min, 37°C) B->C D Initiate Reaction: Add this compound Substrate C->D E Incubate (60 min, 37°C) D->E F Add Detection Reagent Mix (e.g., Alanine Dehydrogenase + Resazurin) E->F G Incubate (30 min, 37°C) F->G H Measure Fluorescence (Ex/Em: 535/590 nm) G->H I Data Analysis (Calculate % Inhibition) H->I G cluster_pathway Disease Pathway cluster_intervention Research & Intervention Disease Pathological Condition (e.g., Cancer, Fibrosis) Protease Upregulated Protease (e.g., Cathepsin A) Disease->Protease Substrate Abnormal Cleavage of Endogenous Substrates Protease->Substrate Inhibitor Therapeutic Inhibitor Effect Downstream Pathological Effects (Cell Proliferation, ECM Remodeling) Substrate->Effect Assay Enzyme Assay Assay->Protease Measures Activity Of Inhibitor->Protease Blocks Activity Tool This compound (Substrate Tool) Tool->Assay Enables

References

Methodological & Application

Application Notes and Protocols for Z-PHE-ALA-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-PHE-ALA-OH, or N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, is a dipeptide building block utilized in peptide synthesis.[1] The N-terminal benzyloxycarbonyl (Z) group serves as a protecting group for the amine of phenylalanine, facilitating its controlled incorporation into a growing peptide chain. While the Z-group is a staple in classical solution-phase peptide synthesis, its application as a temporary protecting group in iterative solid-phase peptide synthesis (SPPS) is less common than the more prevalent Fmoc and Boc strategies. However, Z-protected dipeptides like this compound can be valuable for specific applications, such as the synthesis of peptide fragments that are later used in convergent synthesis strategies or when particular orthogonality is required.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in SPPS, including coupling, deprotection, and final cleavage from the resin.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₀H₂₂N₂O₅[1]
Molecular Weight 370.41 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 99%[1]
Optical Rotation -10.0±0.5° (c= 2% in absolute Ethanol)
Storage Conditions 0-8°C

Applications in Peptide Synthesis

This compound serves as a key building block for introducing the Phe-Ala dipeptide sequence into a peptide. This can be advantageous in SPPS to:

  • Improve coupling efficiency: Coupling a dipeptide can sometimes be more efficient than stepwise coupling of individual amino acids, especially in sequences prone to aggregation.

  • Reduce racemization: The risk of racemization of the activated amino acid can be minimized by using dipeptide blocks.

  • Streamline synthesis: It allows for the incorporation of two amino acid residues in a single coupling step, accelerating the overall synthesis process.

The resulting peptides may have applications in drug development, particularly in oncology and metabolic disorders, where peptide-based therapeutics are being explored.

Experimental Workflows and Protocols

The following sections detail the experimental protocols for the use of this compound in SPPS. A general workflow is depicted in the diagram below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection of N-terminal Amino Acid on Resin Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Coupling of this compound Wash1->Coupling Wash2 Washing Coupling->Wash2 Z_Deprotection On-Resin Z-Group Deprotection (Optional) Wash2->Z_Deprotection For chain extension Cleavage Cleavage from Resin and Final Deprotection Wash2->Cleavage For final peptide Z_Deprotection->Cleavage Purification Purification Cleavage->Purification

Figure 1: General workflow for the incorporation of this compound in SPPS.

Protocol 1: Coupling of this compound to a Resin-Bound Amino Acid

This protocol describes the coupling of this compound onto a deprotected N-terminal amino group of a peptide chain anchored to a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: DCM (Dichloromethane), Methanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Prepare Coupling Solution:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add HBTU (3 equivalents) to the solution.

    • Add DIPEA (6 equivalents) and mix thoroughly. The solution should change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. Microwave-assisted coupling can reduce the reaction time to 5-15 minutes.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

    • Dry the resin under vacuum.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). A negative result (yellow beads) indicates a complete reaction.

Protocol 2: On-Resin Deprotection of the N-Terminal Z-Group

The removal of the Z-group on the solid support is less common but can be achieved via catalytic transfer hydrogenation. This allows for further elongation of the peptide chain.

Important Considerations for Orthogonality: Standard acid-labile side-chain protecting groups (like tBu) and linkers (like Wang or Rink) are generally compatible with this deprotection method. However, side-chain protecting groups that are also removed by hydrogenolysis (e.g., Benzyl ethers) are not compatible.

Z_Deprotection_Pathway Z_Peptide_Resin Z-Peptide-Resin Deprotected_Peptide_Resin H₂N-Peptide-Resin Z_Peptide_Resin->Deprotected_Peptide_Resin Catalytic Transfer Hydrogenation H2_Source Hydrogen Donor (e.g., Formic Acid) H2_Source->Deprotected_Peptide_Resin Catalyst Palladium Catalyst (e.g., 10% Pd/C) Catalyst->Deprotected_Peptide_Resin Byproducts Toluene + CO₂ Deprotected_Peptide_Resin->Byproducts

Figure 2: On-resin deprotection of the N-terminal Z-group.

Materials:

  • Z-protected peptide-resin

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Hydrogen Donor: Formic acid or Ammonium formate

  • Solvent: Methanol or DMF

Procedure:

  • Resin Preparation: Swell the Z-protected peptide-resin in the chosen solvent (e.g., Methanol) in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C catalyst (a catalytic amount, typically 10-20% by weight of the resin).

  • Hydrogen Donor Addition: Add the hydrogen donor. For example, add a solution of formic acid in methanol.

  • Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample. The reaction is typically complete within 1-4 hours.

  • Catalyst Removal: Filter the resin to remove the catalyst. Wash the resin thoroughly with the reaction solvent to remove all traces of the catalyst.

  • Washing: Wash the resin with DMF and DCM to prepare for the next coupling step.

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol is for the final step where the peptide is cleaved from the solid support and any remaining side-chain protecting groups are removed. This protocol assumes the use of a standard acid-labile resin (e.g., Wang or Rink Amide) and acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The composition may need to be adjusted based on the peptide sequence (e.g., for peptides containing Trp, Met, or Cys).

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold volume of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

There is limited published quantitative data specifically for the use of this compound in SPPS. However, based on general principles of SPPS and the use of similar dipeptide building blocks, the following can be expected:

ParameterExpected OutcomeNotes
Coupling Efficiency >95%Can be confirmed by a negative Kaiser test. May vary depending on the sequence and resin.
On-Resin Z-Deprotection Yield >90%Highly dependent on the catalyst and reaction conditions. Monitoring is recommended.
Crude Peptide Purity (Post-Cleavage) 60-80%Highly sequence-dependent. Purification is typically required.
Overall Yield (Post-Purification) 10-30%This is a general estimate for SPPS of a short to medium-length peptide and will vary significantly.

Concluding Remarks

This compound is a viable dipeptide building block for SPPS, offering advantages in specific synthetic strategies. While its use as a temporary N-terminal protecting group is not as mainstream as Fmoc or Boc, the protocols provided here offer a framework for its successful incorporation and subsequent deprotection. Careful consideration of the overall protection strategy is crucial to ensure orthogonality and achieve high purity of the final peptide product. For critical applications, small-scale trial syntheses are recommended to optimize conditions for specific peptide sequences.

References

Application Notes and Protocols for the Synthesis of Z-PHE-ALA-OH: A Comparative Study of Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of peptides is a fundamental process in biochemical research and drug development. The formation of the peptide bond between two amino acids is the critical step, and the choice of coupling reagent directly influences the efficiency, yield, and purity of the final product. This document provides detailed application notes and protocols for the synthesis of the dipeptide Z-L-Phe-L-Ala-OH, a valuable building block in the synthesis of more complex peptides. We present a comparative analysis of commonly employed coupling reagents to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Overview of Coupling Reagents

Peptide coupling reagents are designed to activate the carboxylic acid group of an N-protected amino acid, facilitating its reaction with the amino group of another amino acid. The ideal coupling reagent should provide high yields, fast reaction times, and minimal racemization of the chiral amino acid centers. Here, we evaluate three widely used classes of coupling reagents for the solution-phase synthesis of Z-L-Phe-L-Ala-OH:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used. They are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and improve efficiency.

  • Onium Salts: Uronium and phosphonium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are known for their high efficiency and rapid reaction times with low levels of racemization.

  • Azide-based Reagents: Diphenylphosphoryl azide (DPPA) is a versatile reagent that facilitates peptide bond formation with a low risk of racemization.

Data Presentation: Comparison of Coupling Reagent Efficiency

The following table summarizes the performance of different coupling reagents in the synthesis of Z-L-Phe-L-Ala-OH and similar dipeptides, providing a basis for comparison.

Coupling Reagent/AdditiveBaseSolventReaction TimeYield (%)Purity/RacemizationReference
HBTU/HOBt DIPEADMF10-60 min~95%Low racemization[1]
EDC/HOBt NMMDCMOvernight~85%Low racemization[2]
DCC/HOBt N/ACH₂Cl₂/THF30 min activation, then overnight~85%Low racemization[2]
DPPA Et₃NDMF4h at 0°C, then 20h at RT~87%Low (1.4% D-isomer for Z-Phe-Val)[3]

Note: Yields and reaction times can vary based on the specific reaction conditions, scale, and purification methods. The data presented is a synthesis of results from multiple sources to provide a comparative overview.

Experimental Protocols

Detailed methodologies for the synthesis of Z-L-Phe-L-Ala-OH using HBTU/HOBt, EDC/HOBt, and DPPA are provided below.

Protocol 1: HBTU/HOBt Mediated Coupling

This protocol outlines the procedure for the coupling of Z-L-Phe-OH and L-Ala-OH using the uronium salt HBTU with HOBt as an additive to suppress racemization.

Materials:

  • Z-L-Phe-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve Z-L-Phe-OH (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.

  • Activation:

    • To the solution of Z-L-Phe-OH, add HBTU (1.1 eq) and HOBt (1.1 eq).

    • Add DIPEA (2.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the solution of H-Ala-OMe to the pre-activated Z-L-Phe-OH mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-L-Phe-L-Ala-OMe.

  • Saponification:

    • Dissolve the crude ester in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Z-L-Phe-L-Ala-OH. Purify by recrystallization or column chromatography if necessary.

Protocol 2: EDC/HOBt Mediated Coupling

This protocol describes the use of the carbodiimide EDC in conjunction with HOBt for the synthesis of Z-L-Phe-L-Ala-OH.

Materials:

  • Z-L-Phe-OH

  • L-Alanine (H-Ala-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve Z-L-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

    • In a separate flask, suspend H-Ala-OH (1.1 eq) in anhydrous DCM and add NMM (2.2 eq). Stir until a clear solution is obtained.

  • Coupling Reaction:

    • Cool the Z-L-Phe-OH and HOBt solution to 0 °C in an ice bath.

    • Add the H-Ala-OH solution to the cooled mixture.

    • Slowly add EDC·HCl (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will remove the urea byproduct and excess EDC.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-L-Phe-L-Ala-OH.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexane) or by silica gel column chromatography.

Protocol 3: DPPA Mediated Coupling

This protocol details the synthesis of Z-L-Phe-L-Ala-OH using diphenylphosphoryl azide (DPPA) as the coupling reagent.

Materials:

  • Z-L-Phe-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve Z-L-Phe-OH (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DMF and add Et₃N (1.1 eq) to neutralize the salt. Stir for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Cool the Z-L-Phe-OH solution to 0 °C.

    • Add the H-Ala-OMe solution to the cooled Z-L-Phe-OH solution.

    • Add DPPA (1.1 eq) dropwise to the reaction mixture, followed by the dropwise addition of Et₃N (1.1 eq).

    • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 20 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-L-Phe-L-Ala-OMe.

  • Saponification:

    • Follow the saponification procedure as described in Protocol 1 to obtain the final product, Z-L-Phe-L-Ala-OH.

Visualizations

The following diagrams illustrate the general workflow for peptide coupling and the mechanism of activation for two of the discussed coupling reagent types.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Z-Phe-OH Z-Phe-OH Activation Carboxyl Activation Z-Phe-OH->Activation H-Ala-OH/Ester H-Ala-OH/Ester Coupling Peptide Bond Formation H-Ala-OH/Ester->Coupling Base Base Base->Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU, EDC, DPPA) Coupling_Reagent->Activation Activation->Coupling Extraction Extraction Coupling->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Z-Phe-Ala-OH This compound (Final Product) Purification->this compound Coupling_Mechanisms cluster_carbodiimide Carbodiimide (EDC/DCC) + HOBt Mechanism cluster_hbtu HBTU Mechanism R-COOH_carb Z-Phe-OH O-Acylisourea O-Acylisourea Intermediate R-COOH_carb->O-Acylisourea + EDC EDC EDC EDC->O-Acylisourea Active_Ester_carb HOBt Active Ester O-Acylisourea->Active_Ester_carb + HOBt Urea Urea byproduct O-Acylisourea->Urea HOBt_carb HOBt HOBt_carb->Active_Ester_carb Peptide_Bond_carb This compound Active_Ester_carb->Peptide_Bond_carb + H-Ala-OH H-Ala-R H-Ala-OH H-Ala-R->Peptide_Bond_carb R-COOH_hbtu Z-Phe-OH Carboxylate Carboxylate Anion R-COOH_hbtu->Carboxylate + Base Base_hbtu Base (DIPEA) Base_hbtu->Carboxylate Active_Ester_hbtu HOBt Active Ester Carboxylate->Active_Ester_hbtu + HBTU HBTU_reagent HBTU HBTU_reagent->Active_Ester_hbtu Peptide_Bond_hbtu This compound Active_Ester_hbtu->Peptide_Bond_hbtu + H-Ala-OH H-Ala-R2 H-Ala-OH H-Ala-R2->Peptide_Bond_hbtu

References

Application Notes and Protocols: Deprotection of Z-PHE-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by specific deprotection methods. This document provides detailed application notes and protocols for the deprotection of the Z-group from the tripeptide Z-PHE-ALA-OH, yielding PHE-ALA-OH. The protocols described herein focus on three common and effective methods: catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis. Understanding the nuances of each technique is critical for selecting the optimal deprotection strategy, ensuring high yield and purity of the final peptide product.

Deprotection Strategies for the Z-Group

The selection of a deprotection method for the Z-group depends on several factors, including the presence of other protecting groups in the peptide, the sensitivity of the amino acid residues to the reaction conditions, and the desired scale of the reaction. The three primary methods for Z-group cleavage are:

  • Catalytic Hydrogenation: This classic method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to cleave the benzyl-oxygen bond of the carbamate. It is a clean and efficient method, yielding toluene and carbon dioxide as byproducts.

  • Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexadiene, in the presence of a palladium catalyst.[1][2] This technique is particularly advantageous for laboratories not equipped for handling hydrogen gas.

  • Acidolysis: Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), can cleave the Z-group. This method is often employed when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups, such as those containing sulfur.

The orthogonality of the Z-group to other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) is a key advantage in peptide synthesis. The Z-group is stable to the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc, allowing for selective deprotection strategies.

Quantitative Data Summary

The following table summarizes representative yields for the deprotection of Z-protected amino acids and peptides using various methods. While specific data for this compound is limited in the literature, the provided data for closely related substrates offers a reasonable expectation of reaction efficiency.

SubstrateDeprotection MethodCatalyst/ReagentSolventReaction TimeYield (%)Reference
Z-Phe-OHCatalytic Transfer Hydrogenation10% Pd/C, Formic AcidMethanol3 min95[2]
Z-Ala-OHCatalytic Transfer Hydrogenation10% Pd/C, Formic AcidMethanol3 min95[2]
Z-Gly-OHCatalytic Transfer Hydrogenation10% Pd/C, Formic AcidMethanol3 min95[2]
Various Z-peptidesCatalytic Transfer Hydrogenation10% Pd/C, Ammonium FormateMethanol1-2 hHigh
Various Z-peptidesAcidolysis30% HBr in Acetic Acid, TFAAcetic Acid, TFA60-90 minNot specified
Various Z-peptidesCatalytic Hydrogenation10% Pd/C, H₂Methanol/Acetic Acid1-4 hHigh

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude PHE-ALA-OH.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation of this compound using Formic Acid

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Formic Acid (98-100%)

  • Filtration apparatus (e.g., Celite® pad)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in methanol, add 10% Pd/C (approximately 10% by weight of the substrate).

  • To this suspension, add formic acid (2-3 equivalents).

  • Stir the mixture at room temperature.

  • The reaction is typically rapid and can be monitored by TLC. For Z-protected amino acids, completion is often observed within minutes.

  • Once the reaction is complete, filter the mixture through a Celite® pad to remove the catalyst.

  • Wash the pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • The resulting product will be the formate salt of the peptide, which can be used directly or neutralized.

Protocol 3: Acidolysis of this compound using HBr in Acetic Acid

Materials:

  • This compound

  • 30-33% Hydrogen Bromide (HBr) in Acetic Acid

  • Anhydrous ether

  • Round-bottom flask

  • Magnetic stirrer

  • Scavengers (e.g., anisole or thioanisole, if sensitive residues are present)

Procedure:

  • Place this compound in a round-bottom flask.

  • Add a solution of 30-33% HBr in acetic acid.

  • Stir the mixture at room temperature for 60 to 90 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, precipitate the peptide by adding the reaction mixture to a large volume of cold, anhydrous ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate several times with anhydrous ether to remove residual acid and byproducts.

  • Dry the product under vacuum.

Visualizations

Deprotection_Methods cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product This compound This compound Catalytic\nHydrogenation Catalytic Hydrogenation This compound->Catalytic\nHydrogenation H₂ / Pd-C Catalytic Transfer\nHydrogenation Catalytic Transfer Hydrogenation This compound->Catalytic Transfer\nHydrogenation H-donor / Pd-C Acidolysis Acidolysis This compound->Acidolysis HBr/AcOH PHE-ALA-OH PHE-ALA-OH Catalytic\nHydrogenation->PHE-ALA-OH Catalytic Transfer\nHydrogenation->PHE-ALA-OH Acidolysis->PHE-ALA-OH

Caption: Overview of Z-group deprotection methods for this compound.

Catalytic_Transfer_Hydrogenation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_hydrogenolysis Hydrogenolysis Pd(0) Pd(0) catalyst surface Pd-H Hydride-Palladium Intermediate (Pd-H) HCOOH Formic Acid (Hydrogen Donor) HCOOH->Pd(0) Adsorption & Decarboxylation CO2 CO₂ HCOOH->CO2 releases Complex Peptide-Catalyst Complex Pd-H->Complex Z_Peptide This compound Z_Peptide->Complex Coordination to Pd-H Complex->Pd(0) Catalyst Regeneration Deprotected_Peptide PHE-ALA-OH Complex->Deprotected_Peptide Hydrogenolysis Toluene Toluene Complex->Toluene releases

Caption: Mechanism of Catalytic Transfer Hydrogenation.

SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling in Solvent (e.g., DMF) Start->Resin_Swelling Fmoc_Deprotection 2. N-terminal Fmoc Deprotection (e.g., Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (e.g., DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Coupling of next Fmoc-Amino Acid Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (e.g., DMF) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat for all Amino Acids? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Fmoc_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Fmoc_Deprotection No Cleavage_Deprotection 7. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Fmoc_Deprotection->Cleavage_Deprotection Precipitation_Isolation 8. Precipitation and Isolation (e.g., cold ether) Cleavage_Deprotection->Precipitation_Isolation Purification 9. Purification (e.g., HPLC) Precipitation_Isolation->Purification Analysis 10. Analysis (e.g., LC-MS) Purification->Analysis End End Analysis->End

Caption: General Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for Z-PHE-ALA-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine (Z-PHE-ALA-OH) in solution-phase peptide synthesis. This dipeptide is a valuable building block for the creation of more complex peptides for various research and drug development applications, including the targeting of specific biological pathways.[1] The inclusion of the Phenylalanine-Alanine (Phe-Ala) motif can be found in peptides with a range of biological activities, including antimicrobial and antihypertensive properties.

Chemical Properties and Handling

This compound is a white to off-white powder. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₂₂N₂O₅
Molecular Weight 370.41 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc). The solubility of protected peptides is a critical factor in solution-phase synthesis.[2][3][4]
Storage Store at 0-8°C.

Solution-Phase Peptide Synthesis Workflow

The general workflow for extending a peptide chain from this compound in solution-phase synthesis involves a series of coupling and deprotection steps. A typical sequence is outlined below.

G cluster_coupling Peptide Coupling cluster_deprotection Deprotection cluster_purification Purification & Analysis Z_Phe_Ala_OH This compound Protected_Tripeptide Protected Tripeptide (e.g., Z-Phe-Ala-Gly-OMe) Z_Phe_Ala_OH->Protected_Tripeptide Activation Amino_Acid_Ester Amino Acid Ester (e.g., H-Gly-OMe) Amino_Acid_Ester->Protected_Tripeptide Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Coupling_Reagent->Protected_Tripeptide Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH or NaOH) Protected_Tripeptide->Ester_Hydrolysis Protected_Tripeptide_Acid Protected Tripeptide Acid (Z-Phe-Ala-Gly-OH) Ester_Hydrolysis->Protected_Tripeptide_Acid Z_Deprotection Z-Group Removal (Hydrogenolysis) Free_Tripeptide Free Tripeptide (H-Phe-Ala-Gly-OH) Z_Deprotection->Free_Tripeptide Purification Purification (Flash Chromatography/HPLC) Free_Tripeptide->Purification Final_Product Pure Tripeptide Protected_Tripeptide_Acid->Z_Deprotection Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Characterization->Final_Product

Caption: General workflow for tripeptide synthesis using this compound.

Experimental Protocols

The following protocols are representative examples for the synthesis of a tripeptide, Z-Phe-Ala-Gly-OH, and its subsequent deprotection.

Coupling of this compound with Glycine Methyl Ester

This protocol describes the formation of the peptide bond between this compound and the methyl ester of glycine.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Glycine Methyl Ester Free Base: Dissolve H-Gly-OMe·HCl (1.1 equivalents) in DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 15 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in DCM to the this compound solution and stir for 20 minutes at 0°C.

    • Add the prepared H-Gly-OMe free base solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the precipitate with DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected tripeptide, Z-Phe-Ala-Gly-OMe.

Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis.

Materials:

  • Z-Phe-Ala-Gly-OMe

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected tripeptide in methanol or ethanol.

  • Add Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected tripeptide ester.

Purification and Characterization

Purification is a critical step to isolate the target peptide from unreacted starting materials, reagents, and byproducts.

Purification Methods
  • Flash Chromatography: This technique can be used for an initial purification of the crude peptide, especially to remove the bulk of impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard method for obtaining high-purity peptides. A C18 column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA).

The following table summarizes a comparison between HPLC and High-Performance Flash Chromatography (HPFC) for peptide purification.

ParameterHPLCHPFC
Loading Capacity LowerHigher
Purification Time Longer (e.g., 160 minutes for a 300 mg batch)Shorter (e.g., 27 minutes for the same batch)
Solvent Consumption HigherLower
Resolution HigherLower to Moderate
Characterization

The identity and purity of the synthesized peptide should be confirmed by analytical techniques.

TechniquePurpose
Mass Spectrometry (MS) Confirms the molecular weight of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and confirms the presence of expected amino acid residues.
Analytical HPLC Determines the purity of the final product.

Quantitative Data Summary

The following table provides representative data for the synthesis of Phe-Ala containing peptides based on literature reports. Actual yields and purities will vary depending on the specific sequence and reaction conditions.

Peptide SequenceSynthesis MethodCoupling ReagentYield (%)Purity (%)Reference
Z-Phe-Ala-Gly-OHSolution PhaseTBTU/Et₃NGood to High>95 (after purification)
Boc-Ser-Phe-Ala-Phe-OMeSolution PhaseNot specifiedNot specifiedNot specified
H-Leu-Ala-Phe-OHSolution PhaseDIC/Oxyma Pure~307 mg/g resin95.2

Application in Biological Systems: A Case Study of Angiotensin-Converting Enzyme (ACE) Inhibition

Tripeptides containing phenylalanine have been investigated for their potential to inhibit ACE, a key enzyme in the regulation of blood pressure. The hydrophobic nature of phenylalanine can contribute to the binding of the peptide to the active site of the enzyme.

G Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Phe_Ala_Peptide Phe-Ala Containing Tripeptide Phe_Ala_Peptide->ACE Inhibition

Caption: Inhibition of the Renin-Angiotensin System by a Phe-Ala containing peptide.

These application notes provide a foundational understanding and practical guidance for utilizing this compound in solution-phase peptide synthesis. For specific applications, further optimization of reaction conditions may be necessary.

References

Application Notes and Protocols: Z-PHE-ALA-OH in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of the dipeptide Z-PHE-ALA-OH in the field of oncology research. While direct studies on the standalone anti-cancer effects of this compound are not extensively documented in publicly available literature, its structural characteristics make it a valuable building block in the synthesis of more complex peptide-based therapeutics for cancer.[1][2] This document outlines its role in peptide synthesis, potential therapeutic strategies, and provides generalized experimental protocols relevant to the development of such therapies.

Introduction to this compound

This compound, or N-carbobenzoxy-L-phenylalanyl-L-alanine, is a dipeptide derivative. The N-terminal benzyloxycarbonyl (Z) group serves as a protecting group, which is crucial for controlled and stepwise peptide synthesis.[2] Its inherent stability and defined stereochemistry make it an excellent component for constructing larger peptides with specific biological activities.[2] In oncology, the focus is on incorporating such dipeptides into sequences that can selectively target cancer cells, disrupt oncogenic signaling pathways, or deliver cytotoxic agents.[1]

Applications in Peptide-Based Cancer Therapy

The primary application of this compound in oncology research is as a structural motif in the design and synthesis of:

  • Targeting Peptides: Peptides that can selectively bind to receptors or antigens overexpressed on the surface of cancer cells. This compound can be part of a larger peptide sequence designed to recognize and bind to these tumor-specific markers.

  • Peptide-Drug Conjugates (PDCs): In a PDC, a cytotoxic drug is linked to a targeting peptide. The peptide directs the drug to the tumor site, minimizing off-target toxicity. The dipeptide can form part of the backbone of the targeting peptide or influence the linker's properties.

  • Inhibitors of Protein-Protein Interactions: Many cancer-related signaling pathways are mediated by protein-protein interactions. Custom-designed peptides can mimic one of the binding partners, thereby inhibiting the interaction and disrupting the downstream signaling cascade. The specific sequence and conformation of the peptide are critical for its inhibitory activity.

Quantitative Data from a Related Peptide Study

While specific quantitative data for this compound is limited, a study on a synthesized cyclic heptapeptide containing a "Ser-Phe-Ala-Phe" sequence provides insight into the potential of peptides incorporating this motif. This heptapeptide demonstrated significant cytotoxicity against cancer cell lines.

CompoundCell LineCTC50 (µM)
Cyclic Heptapeptide (containing Ser-Phe-Ala-Phe)Dalton's Lymphoma Ascites (DLA)7.54
Cyclic Heptapeptide (containing Ser-Phe-Ala-Phe)Ehrlich's Ascites Carcinoma (EAC)13.56

Note: CTC50 (Cytotoxic Concentration 50%) is the concentration of a substance that causes the death of 50% of the cells.

Experimental Protocols

The following are generalized protocols relevant to the use of this compound in the synthesis and evaluation of peptide-based cancer therapeutics.

4.1. Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general workflow for synthesizing a custom peptide incorporating this compound.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Alanine) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence. For incorporating this compound, a pre-synthesized and protected dipeptide can be coupled, or Phenylalanine and Alanine can be added sequentially. If adding sequentially, Z-Phenylalanine would be the N-terminal amino acid in this dipeptide segment.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane). The Z-group on the N-terminus can be removed by catalytic hydrogenation if a free N-terminus is desired.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

4.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a synthesized peptide on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the synthesized peptide in cell culture medium. Add the different concentrations of the peptide to the wells containing the cancer cells. Include a vehicle control (medium with no peptide) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Determine the IC50 (inhibitory concentration 50%) or CTC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability.

Visualizations

Diagram 1: General Workflow for Peptide-Based Drug Discovery

G cluster_0 Discovery & Design cluster_1 Preclinical Development cluster_2 Clinical Development Target Identification Target Identification Peptide Library Screening Peptide Library Screening Target Identification->Peptide Library Screening Input Lead Peptide Identification Lead Peptide Identification Peptide Library Screening->Lead Peptide Identification Hits Lead Optimization (e.g., using this compound) Lead Optimization (e.g., using this compound) Lead Peptide Identification->Lead Optimization (e.g., using this compound) Optimization In Vitro Assays (Cytotoxicity, etc.) In Vitro Assays (Cytotoxicity, etc.) Lead Optimization (e.g., using this compound)->In Vitro Assays (Cytotoxicity, etc.) Testing In Vivo Animal Models In Vivo Animal Models In Vitro Assays (Cytotoxicity, etc.)->In Vivo Animal Models Validation Toxicity & PK/PD Studies Toxicity & PK/PD Studies In Vivo Animal Models->Toxicity & PK/PD Studies Clinical Trials (Phase I-III) Clinical Trials (Phase I-III) Toxicity & PK/PD Studies->Clinical Trials (Phase I-III) Human Trials

A generalized workflow for the discovery and development of peptide-based therapeutics.

Diagram 2: Conceptual Model of a Peptide-Drug Conjugate (PDC)

PDC cluster_cancer_cell Cancer Cell PDC Peptide (contains this compound) Linker Cytotoxic Drug Receptor Tumor-Specific Receptor PDC:f0->Receptor Binding Internalization Drug Release Receptor->Internalization Internalization Cell Death Apoptosis Internalization->Cell Death Induces

A diagram illustrating the mechanism of a peptide-drug conjugate for targeted cancer therapy.

References

Application Notes and Protocols for Z-PHE-ALA-OH in Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the dipeptide derivative Z-PHE-ALA-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine) in the development of therapeutic peptides. This document includes its application as a substrate for enzymatic assays, its use as a building block in solid-phase peptide synthesis (SPPS), and its potential role in targeting specific disease pathways.

Application as an Enzyme Substrate: Cathepsin A Assay

Experimental Protocol: Cathepsin A Activity Assay

This protocol is adapted from the methodology described for the substrate Z-Phe-Leu and can be used to determine the kinetic parameters (Km and kcat) of Cathepsin A with this compound.[2]

Materials:

  • Human Cathepsin A (recombinant or purified)

  • This compound substrate

  • Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.0[2]

  • Trinitrobenzene sulfonate (TNBS) solution (2 mM in 0.2 M sodium borate, pH 9.8)[2]

  • Quenching Solution: 3 mM NaS2O3 in 0.2 M KH2PO4, pH 4.2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of human Cathepsin A in a suitable buffer and determine its concentration.

  • Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of an organic solvent (e.g., DMSO) and dilute it with the assay buffer to various final concentrations (e.g., 0.01–1.0 mM).

  • Enzyme Reaction:

    • Add a defined amount of Cathepsin A (e.g., 40 nM final concentration) to the wells of a 96-well plate containing the assay buffer.

    • Initiate the reaction by adding the this compound substrate solutions of varying concentrations to the wells.

    • The total reaction volume should be kept constant.

  • Quantification of Cleavage:

    • At regular time intervals (e.g., every 15 seconds for 2 minutes), take an aliquot (e.g., 10 µl) of the reaction mixture.

    • Immediately add the aliquot to a well containing the TNBS solution (e.g., 10 µl) to quantify the primary amine of the liberated alanine.

    • Incubate at 27 °C for 30 minutes.

    • Add the quenching solution (e.g., 80 µl) to stop the TNBS reaction.

    • Measure the absorbance at 420 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of L-alanine to convert the absorbance values to the concentration of the product formed.

    • Plot the initial reaction velocities against the substrate concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

    • Calculate the kcat value from the Vmax and the enzyme concentration.

Quantitative Data (for the analogous substrate Z-Phe-Leu)

The following table presents the kinetic parameters for human Cathepsin A with the structurally similar substrate Z-Phe-Leu for reference.

SubstrateEnzymeKm (mM)kcat (s-1)
Z-Phe-LeuRecombinant Human Cathepsin A0.21 ± 0.0311.2 ± 0.6
Z-Phe-LeuEndogenous Human Cathepsin A0.19 ± 0.0210.5 ± 0.5

Experimental Workflow: Cathepsin A Kinetic Assay

Cathepsin_A_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification cluster_analysis Data Analysis Enzyme_Prep Prepare Cathepsin A Stock Solution Reaction_Setup Incubate Enzyme and Substrate in Assay Buffer Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare this compound Stock Solutions Substrate_Prep->Reaction_Setup Aliquots Take Aliquots at Time Intervals Reaction_Setup->Aliquots TNBS_Reaction React with TNBS Aliquots->TNBS_Reaction Quench Quench Reaction TNBS_Reaction->Quench Absorbance Measure Absorbance at 420 nm Quench->Absorbance Std_Curve Generate Standard Curve Absorbance->Std_Curve MM_Plot Michaelis-Menten Plot Std_Curve->MM_Plot Kinetics Determine Km, Vmax, kcat MM_Plot->Kinetics

Workflow for determining Cathepsin A kinetic parameters.

Application as a Building Block in Peptide Synthesis

This compound serves as a valuable dipeptide building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of therapeutic peptides. The use of a pre-formed dipeptide can help to reduce the number of coupling steps and potentially avoid side reactions associated with the individual amino acids. The following is a generalized protocol for incorporating this compound into a peptide sequence using the widely adopted Fmoc/tBu strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating the this compound dipeptide into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or NMM)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with the Fmoc deprotection solution for 5-10 minutes.

    • Repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF, DCM, and DMF.

  • Coupling of this compound:

    • Dissolve this compound, coupling reagent, and base in DMF.

    • Add the coupling mixture to the deprotected resin.

    • Allow the reaction to proceed for 1-2 hours, or until a negative Kaiser test is obtained.

    • Wash the resin with DMF, DCM, and DMF.

  • Chain Elongation (for subsequent amino acids):

    • The N-terminal Z-group of the incorporated this compound must be removed before coupling the next amino acid. This is typically achieved by catalytic hydrogenation (e.g., H2, Pd/C), which is not compatible with standard SPPS. Therefore, for the synthesis of longer peptides, it is more practical to use Fmoc-Phe-Ala-OH as the dipeptide building block. If this compound is the C-terminal dipeptide of the final product, no further elongation is needed.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide and purify it by reverse-phase HPLC.

Logical Workflow for SPPS using a Dipeptide Building Block

SPPS_Workflow Start Start with Amino Acid-loaded Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin Deprotect->Wash1 Couple Couple this compound (or Fmoc-Phe-Ala-OH) + Coupling Reagents Wash1->Couple Wash2 Wash Resin Couple->Wash2 Elongate Repeat Deprotection and Coupling for further Amino Acids Wash2->Elongate Elongate->Deprotect Yes Final_Wash Final Wash and Dry Elongate->Final_Wash No Cleave Cleave from Resin and Deprotect Side Chains (TFA Cocktail) Final_Wash->Cleave Precipitate Precipitate with Cold Diethyl Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify End Characterize Final Peptide Purify->End

Generalized workflow for solid-phase peptide synthesis.

Potential Therapeutic Applications and Signaling Pathways

While direct evidence linking this compound containing peptides to specific signaling pathways in oncology or metabolic disorders is still emerging, the inhibition of its target enzyme, Cathepsin A, provides a rationale for its therapeutic potential. Furthermore, dipeptides containing phenylalanine have been investigated for their anti-cancer properties.

Cathepsin A Inhibition in Disease

Cathepsin A is involved in several physiological processes, and its dysregulation is implicated in disease. For instance, it plays a role in the degradation of bioactive peptides like endothelin-1, a potent vasoconstrictor. Inhibition of Cathepsin A could therefore have implications in cardiovascular diseases. In the context of cancer, proteases like cathepsins are often upregulated and contribute to tumor progression, invasion, and metastasis. Therefore, peptides or peptidomimetics derived from Cathepsin A substrates like this compound could be developed as inhibitors to target these pathological processes.

Phenylalanine-Containing Dipeptides in Cancer

A novel L-phenylalanine dipeptide has been shown to inhibit the growth and metastasis of prostate cancer cells by targeting Dual Specificity Phosphatase 1 (DUSP1) and TNF Superfamily Member 9 (TNFSF9). While this is not this compound, it highlights the potential of phenylalanine-containing dipeptides to modulate key signaling pathways in cancer. The upregulation of the tumor suppressor DUSP1 and the modulation of the immune response through TNFSF9 represent potential therapeutic strategies.

Hypothesized Signaling Pathway for a Therapeutic Peptide Derived from a Cathepsin A Substrate

A therapeutic peptide designed based on the structure of this compound could act as a competitive inhibitor of Cathepsin A. In a cancer context where Cathepsin A might be contributing to the breakdown of the extracellular matrix (ECM), its inhibition could lead to reduced cell invasion and metastasis.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Therapeutic_Peptide Therapeutic Peptide (this compound analog) Cathepsin_A Cathepsin A Therapeutic_Peptide->Cathepsin_A Inhibits ECM_Degradation ECM Degradation Cathepsin_A->ECM_Degradation Promotes ECM Extracellular Matrix (ECM) Proteins ECM->ECM_Degradation Invasion Cell Invasion and Metastasis ECM_Degradation->Invasion Leads to

Hypothesized mechanism of a this compound-based peptide inhibitor.

These application notes are intended to provide a foundational understanding and practical guidance for the use of this compound in therapeutic peptide research. Further investigation into its specific biological activities and the development of targeted therapeutic agents is warranted.

References

Application Notes and Protocols for Z-PHE-ALA-OH as a Protease Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-PHE-ALA-OH, also known as N-Carbobenzoxy-L-phenylalanyl-L-alanine, is a synthetic dipeptide that serves as a valuable substrate for specific proteases, most notably Carboxypeptidase Y (CPY). Its defined structure allows for the precise measurement of enzymatic activity, making it a useful tool in enzyme kinetics, inhibitor screening, and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound as a protease substrate.

Principle of the Assay

The enzymatic assay for proteases using this compound is based on the hydrolysis of the peptide bond between the phenylalanine and alanine residues. Carboxypeptidase Y, an exopeptidase, cleaves the C-terminal amino acid (Alanine) from the dipeptide. The reaction can be monitored by measuring the change in absorbance at a specific wavelength, as the peptide bond cleavage alters the spectrophotometric properties of the solution.

The reaction is as follows:

This compound + H₂O --(Protease)--> Z-PHE-OH + L-Alanine

Protease Specificity

Carboxypeptidase Y (CPY)

This compound is a well-established and specific substrate for Carboxypeptidase Y (EC 3.4.16.5), a serine carboxypeptidase from baker's yeast (Saccharomyces cerevisiae). CPY exhibits broad specificity, cleaving C-terminal amino acids with a preference for those with aromatic or large aliphatic side chains at the P1' position. The phenylalanine residue at the P1 position of this compound fits well into the S1 subsite of the enzyme, making it an effective substrate.

Other Proteases

While the primary application of this compound is for assaying Carboxypeptidase Y, its utility with other proteases is limited.

  • Chymotrypsin: As an endopeptidase, chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) within a larger polypeptide chain. Due to its small size, this compound is generally not considered a substrate for chymotrypsin.

  • Other Carboxypeptidases: The specificity of other carboxypeptidases (e.g., Carboxypeptidase A and B) for this compound should be determined empirically, as their substrate preferences differ from that of CPY.

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of this compound and related substrates by Carboxypeptidase Y. This data is essential for designing kinetic experiments and for comparative studies.

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)pHTemperature (°C)Reference
This compound 1.2 1100 9.2 x 10⁵ 6.5 25 [Hayashi et al., 1975][1][2]
Z-PHE-LEU-OH0.515003.0 x 10⁶6.525[Hayashi et al., 1975][1][2]
Z-PHE-PHE-OH0.312004.0 x 10⁶6.525[Hayashi et al., 1975][1]
Z-GLY-PHE-OH10.08008.0 x 10⁴7.025[Hayashi et al., 1975]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Carboxypeptidase Y Activity

This protocol describes a continuous rate determination assay to measure the activity of Carboxypeptidase Y using this compound. The cleavage of the peptide bond is monitored by the decrease in absorbance at 232 nm.

Materials:

  • This compound (Substrate)

  • Carboxypeptidase Y (Enzyme)

  • MES Buffer (50 mM, pH 6.5)

  • Methanol

  • 1 M NaOH and 1 M HCl for pH adjustment

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in a minimal amount of methanol and bring to the final volume with 50 mM MES buffer, pH 6.5. Adjust the pH to 6.5 with 1 M NaOH or 1 M HCl if necessary.

    • Enzyme Solution: Prepare a stock solution of Carboxypeptidase Y in cold 50 mM MES buffer, pH 6.5. The final concentration in the assay will need to be optimized to ensure a linear reaction rate. A starting concentration of 0.1 - 1.0 µg/mL in the final reaction volume is recommended.

  • Assay Protocol:

    • Set the spectrophotometer to 232 nm and equilibrate to 25°C.

    • In a quartz cuvette, prepare the reaction mixture by adding:

      • X µL of 50 mM MES buffer, pH 6.5

      • Y µL of this compound stock solution (to achieve the desired final concentration, e.g., 1.2 mM for K_m_ determination)

      • Bring the total volume to 1 mL with buffer.

    • Mix by inversion and place the cuvette in the spectrophotometer.

    • Monitor the absorbance until a stable baseline is achieved.

    • Initiate the reaction by adding Z µL of the Carboxypeptidase Y enzyme solution.

    • Immediately mix by inversion and start recording the decrease in absorbance at 232 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate is expressed as ΔA₂₃₂/min.

    • The molar extinction coefficient for the hydrolysis of the peptide bond under these conditions is required for the conversion of the rate to µmol/min. This can be determined empirically or sourced from the literature.

    • For kinetic parameter determination, repeat the assay with varying substrate concentrations and plot the initial velocities against substrate concentration. Fit the data to the Michaelis-Menten equation.

Visualizations

Carboxypeptidase Y Biosynthetic and Sorting Pathway

CarboxypeptidaseY_Pathway cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Vacuole Vacuole (Lysosome) Ribosome Ribosome PreproCPY Pre-pro-CPY (Signal Peptide Cleavage) Ribosome->PreproCPY Translation & Translocation ProCPY_ER proCPY (Glycosylation & Folding) PreproCPY->ProCPY_ER ProCPY_Golgi proCPY (Further Glycosylation) ProCPY_ER->ProCPY_Golgi Vesicular Transport Sorting Sorting via Vps10p Receptor ProCPY_Golgi->Sorting ProCPY_Vacuole proCPY Sorting->ProCPY_Vacuole Vesicular Transport MatureCPY Mature CPY (Pro-peptide Cleavage) ProCPY_Vacuole->MatureCPY Activation

Caption: Biosynthetic pathway of Carboxypeptidase Y.

Experimental Workflow for a Spectrophotometric Protease Assay

Protease_Assay_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Setup cluster_Measurement 3. Data Acquisition cluster_Analysis 4. Data Analysis Reagents Prepare Buffer, Substrate (this compound), and Enzyme (Protease) Solutions Reaction_Mix Combine Buffer and Substrate in a Cuvette Reagents->Reaction_Mix Equilibrate Equilibrate to Assay Temperature (e.g., 25°C) Reaction_Mix->Equilibrate Initiate Initiate Reaction by Adding Enzyme Equilibrate->Initiate Spectrophotometer Place Cuvette in Spectrophotometer Initiate->Spectrophotometer Monitor_Absorbance Monitor Absorbance Change (e.g., at 232 nm) over Time Spectrophotometer->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_Rate Calculate Initial Velocity (v₀) from the Linear Phase Plot_Data->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (K_m_, k_cat_) Calculate_Rate->Determine_Kinetics

Caption: General workflow for a protease assay.

References

Application Notes and Protocols for Z-PHE-ALA-OH in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-PHE-ALA-OH, also known as N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, is a dipeptide derivative with significant potential in biomedical research and drug development. The benzyloxycarbonyl (Z) group serves as a protecting group in peptide synthesis, enhancing stability and facilitating specific chemical reactions.[1] Dipeptides are increasingly utilized in cell culture to improve the stability and solubility of individual amino acids.[2][3] Mammalian cells can internalize these dipeptides through transporters like PepT1, subsequently cleaving them into their constituent amino acids for cellular use.[2]

Recent research has highlighted the potential of N-benzyloxycarbonyl-L-phenylalanine derivatives as potent inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and a key target in cancer therapy.[4] This suggests that this compound and similar compounds may exert antiproliferative effects on cancer cells, making them valuable candidates for further investigation in oncology.

These application notes provide an overview of the use of this compound in cell-based assays, focusing on its potential as an anticancer agent. Detailed protocols for assessing its effects on cell proliferation and its mechanism of action as a topoisomerase IIα inhibitor are provided.

Data Presentation

The following tables summarize the reported antiproliferative activity of N-(carbobenzyloxy)-l-phenylalanine derivatives against various human cancer cell lines. While specific data for this compound is not available in the public domain, the data for a closely related compound (Compound 5b from Han et al., 2017) is presented as a reference.

Table 1: Antiproliferative Activity of N-(carbobenzyloxy)-l-phenylalanine Derivative (Compound 5b)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer1.8 ± 0.2
A549Lung Cancer3.5 ± 0.4
MGC-803Gastric Cancer2.7 ± 0.3
MCF-7Breast Cancer4.1 ± 0.5

Table 2: Topoisomerase IIα Inhibitory Activity

CompoundTargetIC50 (µM)
Compound 5bTopoisomerase IIα0.9 ± 0.1
Etoposide (Positive Control)Topoisomerase IIα1.5 ± 0.2

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MGC-803, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Protocol 2: Topoisomerase IIα Inhibition Assay (DNA Decatenation Assay)

This protocol determines the inhibitory effect of this compound on the decatenation activity of human topoisomerase IIα using kinetoplast DNA (kDNA) as a substrate.

Materials:

  • This compound

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

  • ATP solution (10 mM)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • Tris-Acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • Assay Buffer (to a final volume of 20 µL)

    • kDNA (200 ng)

    • This compound (at various concentrations) or vehicle control (DMSO)

    • Human Topoisomerase IIα (1-2 units)

  • Initiate Reaction: Add ATP to a final concentration of 1 mM to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed, open-circular, and linear forms. The inhibition of topoisomerase IIα activity is indicated by the persistence of catenated kDNA. Quantify the band intensities to determine the IC50 value of this compound.

Visualizations

Signaling Pathway of Topoisomerase IIα Inhibition

Topoisomerase_IIa_Inhibition Z_PHE_ALA_OH This compound TopoIIa Topoisomerase IIα Z_PHE_ALA_OH->TopoIIa Inhibits DNA_Replication DNA Replication & Transcription TopoIIa->DNA_Replication Enables DSB DNA Double-Strand Breaks TopoIIa->DSB Stabilizes Cleavage Complex Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DSB->Cell_Cycle_Arrest Activates Checkpoints Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Inhibition of Topoisomerase IIα by this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow Start Start: this compound Cell_Culture Cancer Cell Culture (e.g., HeLa, A549) Start->Cell_Culture Proliferation_Assay Cell Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay IC50_Determination Determine IC50 Proliferation_Assay->IC50_Determination Mechanism_Study Mechanism of Action Study IC50_Determination->Mechanism_Study Topo_Assay Topoisomerase IIα Inhibition Assay Mechanism_Study->Topo_Assay Conclusion Conclusion: Anticancer Potential Topo_Assay->Conclusion

Caption: Workflow for assessing the anticancer activity of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in Z-PHE-ALA-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Z-PHE-ALA-OH synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this compound solution-phase synthesis?

A1: Low yields in the synthesis of this compound typically stem from three main areas: incomplete coupling of Z-Phe-OH and the alanine ester, side reactions during the coupling step, or incomplete saponification of the intermediate ester to the final carboxylic acid. Each of these issues can be influenced by factors such as the choice of reagents, reaction conditions, and purification methods.

Q2: Which coupling reagent is best for synthesizing this compound?

A2: The choice of coupling reagent is critical and depends on the desired balance between reaction speed, cost, and the risk of side reactions, particularly racemization. Carbodiimides like DCC and DIC are cost-effective but can lead to the formation of N-acylurea byproducts and may require an additive like HOBt or Oxyma to suppress racemization. Onium salts such as HBTU and HATU are highly efficient and fast but are more expensive.[1][2] For sterically hindered couplings or to minimize racemization, HATU is often preferred.

Q3: How can I minimize racemization during the coupling of Z-Phe-OH and Alanine?

A3: Racemization is a significant risk, especially when a base is used in the activation step.[3] To minimize it, consider the following:

  • Choice of Base: Use a weaker tertiary amine base like N-methylmorpholine (NMM) instead of a stronger, more sterically hindered base like diisopropylethylamine (DIEA).

  • Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide coupling reagents. These additives form active esters that are less prone to racemization.

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Solvent Choice: The polarity of the solvent can influence racemization. Less polar solvents are often preferred.

Q4: What are common side reactions associated with the benzyloxycarbonyl (Z) protecting group?

A4: The Z-group is generally stable under the conditions of peptide coupling. However, during the final deprotection step (if required for further synthesis) via catalytic hydrogenation, side reactions can occur if the hydrogen source is insufficient, potentially leading to the formation of N-benzyl-protected tertiary amines. The Z group is cleaved by strong acids like HBr in acetic acid or by hydrogenolysis.

Q5: How can I tell if the saponification of the Z-Phe-Ala-OMe intermediate is incomplete?

A5: Incomplete saponification will result in the presence of the starting methyl ester in your final product. This can be detected by thin-layer chromatography (TLC) by comparing the reaction mixture to a spot of the starting ester. On a TLC plate, the carboxylic acid product (this compound) will have a lower Rf value (it will travel less up the plate) than the methyl ester intermediate due to its higher polarity. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and resolving common causes of low yield in this compound synthesis.

Symptom Potential Cause Recommended Solution
High recovery of Z-Phe-OH starting material Inefficient Carboxylic Acid Activation - Ensure your coupling reagent is not degraded. Use fresh reagents if possible. - Switch to a more powerful coupling reagent like HATU or HBTU. - For carbodiimide couplings, ensure an equimolar amount of an additive like HOBt or Oxyma is used.
Poor Solubility of Reagents - Ensure all reactants are fully dissolved in a suitable anhydrous solvent (e.g., DMF, DCM, or THF) before initiating the reaction.
Presence of a byproduct with a mass corresponding to N-acylurea Side reaction with DCC or DIC - This is common with carbodiimide reagents. The urea byproduct can often be removed by filtration if it precipitates (dicyclohexylurea from DCC) or by careful chromatography. - Using an additive like HOBt can help minimize this by trapping the activated acid as an active ester.
Detection of the D-isomer of Phe or Ala in the final product (racemization) Base-catalyzed epimerization during activation - Use a weaker base such as N-methylmorpholine (NMM) instead of DIPEA. - Lower the reaction temperature to 0 °C during the activation and coupling steps. - Ensure an additive (HOBt, Oxyma) is used with carbodiimide coupling.
Recovery of Z-Phe-Ala-OMe after saponification Incomplete Saponification - Increase the reaction time for the saponification step. - Ensure at least one equivalent of base (e.g., LiOH or NaOH) is used. A slight excess may be beneficial. - Ensure sufficient water is present in the solvent system (e.g., THF/water or Dioxane/water) to facilitate the hydrolysis.
Difficult purification leading to product loss Complex mixture of byproducts - Re-evaluate the coupling and saponification steps to minimize side reactions. - Optimize the purification protocol. For Z-protected dipeptides, silica gel chromatography with a solvent system like chloroform/methanol or ethyl acetate/hexane is often effective. Acid-base extraction can also be used to separate the final carboxylic acid from neutral impurities.

Experimental Protocols

Protocol 1: Coupling of Z-L-Phenylalanine and L-Alanine Methyl Ester

This protocol describes a general procedure for the synthesis of Z-Phe-Ala-OMe using a carbodiimide coupling reagent.

  • Preparation of the Amine Salt: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add a tertiary amine base such as N-methylmorpholine (NMM) (1.1 eq) dropwise and stir for 15-20 minutes to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Z-L-Phenylalanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.0 eq) in anhydrous DCM or DMF.

  • Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the Z-L-Phenylalanine solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Add the activated Z-L-Phenylalanine mixture to the neutralized L-Alanine methyl ester solution. Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.

  • Work-up:

    • Filter off the precipitated DCU.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Ala-OMe.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization.

Protocol 2: Saponification of Z-Phe-Ala-OMe

This protocol details the hydrolysis of the methyl ester to the final carboxylic acid.

  • Dissolution: Dissolve the purified Z-Phe-Ala-OMe (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

  • Purification: If necessary, the product can be purified by recrystallization.

Visualizing the Process

Synthesis Workflow

G cluster_coupling Step 1: Coupling Reaction cluster_saponification Step 2: Saponification Z_Phe Z-Phe-OH Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Z_Phe->Coupling_Reagent Activation Ala_OMe H-Ala-OMe Z_Phe_Ala_OMe Z-Phe-Ala-OMe Ala_OMe->Z_Phe_Ala_OMe Coupling_Reagent->Ala_OMe Amide Bond Formation Base Base (e.g., LiOH) Z_Phe_Ala_OMe->Base Hydrolysis Z_PHE_ALA_OH This compound (Final Product) Base->Z_PHE_ALA_OH

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield of this compound Check_Crude Analyze Crude Product by TLC/HPLC/MS Start->Check_Crude Recovered_SM High Amount of Starting Material (Z-Phe-OH)? Check_Crude->Recovered_SM Side_Products Significant Side Products? Recovered_SM->Side_Products No Coupling_Problem Issue with Coupling Step Recovered_SM->Coupling_Problem Yes Saponification_Issue Starting Ester (Z-Phe-Ala-OMe) Present in Final Product? Side_Products->Saponification_Issue No Racemization_Problem Racemization Detected? Side_Products->Racemization_Problem Yes Saponification_Problem Incomplete Saponification Saponification_Issue->Saponification_Problem Yes Purification_Loss Product Loss During Purification Saponification_Issue->Purification_Loss No Solution_Coupling Optimize Coupling: - Use stronger coupling agent (HATU) - Check reagent quality - Ensure proper stoichiometry Coupling_Problem->Solution_Coupling Racemization_Problem->Saponification_Issue No Solution_Racemization Minimize Racemization: - Use weaker base (NMM) - Lower reaction temperature - Use HOBt/Oxyma additive Racemization_Problem->Solution_Racemization Yes Solution_Saponification Optimize Saponification: - Increase reaction time - Use slight excess of base - Ensure sufficient water Saponification_Problem->Solution_Saponification Solution_Purification Improve Purification: - Optimize chromatography solvent system - Consider acid-base extraction Purification_Loss->Solution_Purification

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Managing Aggregation of Peptides Containing Z-PHE-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the Z-PHE-ALA-OH sequence. This dipeptide is known for its hydrophobicity, which can lead to aggregation issues during synthesis, purification, and formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a dipeptide composed of Phenylalanine (Phe) and Alanine (Ala) with a benzyloxycarbonyl (Z) protecting group at the N-terminus of Phenylalanine. The presence of the aromatic phenyl group in Phenylalanine and the overall hydrophobicity of the molecule contribute to its tendency to self-associate and form aggregates, particularly in aqueous solutions.[1][2] This aggregation is primarily driven by non-covalent interactions such as hydrogen bonding and π-π stacking between the phenyl rings.[1][2]

Q2: In which solvents is this compound soluble?

Based on available data, this compound is soluble in methanol at a concentration of approximately 50 mg/mL. For other solvents, a solubility test is recommended. Generally, hydrophobic peptides show better solubility in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. In aqueous solutions, solubility is often limited and can be influenced by pH.

Q3: How does pH affect the aggregation of this compound?

The pH of the solution can significantly impact the aggregation of peptides containing ionizable groups. For this compound, the C-terminal carboxylic acid is the primary ionizable group. At pH values below its pKa, the carboxyl group will be protonated, reducing the net charge of the peptide and potentially increasing hydrophobic interactions, which can lead to enhanced aggregation. Conversely, at pH values above the pKa, the carboxyl group will be deprotonated, leading to a net negative charge and electrostatic repulsion between peptide molecules, which can help to reduce aggregation.

Q4: What are the common signs of this compound aggregation during my experiments?

Signs of aggregation can manifest in several ways:

  • Visual Observation: Formation of a cloudy or hazy appearance, precipitates, or a gel-like consistency in your solution.

  • During Synthesis: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS), indicated by a positive Kaiser test.

  • During Purification: Difficulty dissolving the crude peptide in the initial mobile phase for HPLC, leading to high backpressure or poor peak shape.

  • Analytical Characterization: Inconsistent results from analytical techniques such as UV-Vis spectroscopy or mass spectrometry due to scattering or heterogeneous sample composition.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Problem: The lyophilized this compound powder does not dissolve in the desired solvent.

Potential Cause Recommended Solution
Inappropriate solvent choiceAttempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or methanol before slowly adding the aqueous buffer.
High peptide concentrationTry dissolving a smaller amount of the peptide to determine its approximate solubility limit in the chosen solvent system.
Unfavorable pHFor aqueous solutions, adjust the pH. A slightly basic pH (e.g., 7.5-8.5) may improve solubility by deprotonating the C-terminal carboxyl group.
Presence of saltIn some cases, the addition of a small amount of salt can improve solubility, while in others it can promote aggregation. This should be tested empirically.
Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Problem: Incomplete coupling of the next amino acid onto the resin-bound this compound, as indicated by a positive Kaiser test.

Potential Cause Recommended Solution
Inter-chain aggregation on the resinSwitch to a more polar solvent like N-methylpyrrolidone (NMP) or use a solvent mixture such as DMF/DCM.
High resin loadingUse a resin with a lower substitution level to increase the distance between peptide chains.
Steric hindrancePerform a double coupling step to drive the reaction to completion.
Formation of secondary structuresIncorporate a "structure-breaking" residue, such as a pseudoproline dipeptide, in the sequence if synthesizing a longer peptide containing this motif.
Issue 3: Precipitation During Purification by RP-HPLC

Problem: The crude this compound precipitates upon injection or during the HPLC run.

Potential Cause Recommended Solution
Low solubility in the initial mobile phaseDissolve the crude peptide in a strong organic solvent (e.g., DMSO) and then dilute with the initial mobile phase just before injection.
Aggregation in the aqueous mobile phaseIncrease the percentage of the organic solvent (e.g., acetonitrile) in the initial mobile phase.
High sample concentrationInject a more dilute solution of the peptide.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol provides a method to monitor the kinetics of this compound aggregation in solution. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.

Materials:

  • This compound

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a solution of this compound in the desired buffer at the target concentration. To avoid pre-aggregation, it is advisable to first dissolve the peptide in a small amount of organic solvent (e.g., DMSO) and then dilute it into the buffer.

  • In a 96-well plate, add the this compound solution to each well.

  • Add ThT stock solution to each well to a final concentration of ~10-20 µM.

  • Include control wells containing only the buffer and ThT.

  • Incubate the plate at a controlled temperature (e.g., 37°C), with or without shaking, depending on the experimental design.

  • Measure the fluorescence intensity at regular time intervals.

  • Plot the fluorescence intensity against time to observe the aggregation kinetics.

Protocol 2: Disaggregation of Pre-formed this compound Aggregates

This protocol outlines a general procedure for attempting to disaggregate this compound that has already precipitated.

Materials:

  • Aggregated this compound sample

  • Organic solvents (e.g., DMSO, DMF, hexafluoroisopropanol (HFIP))

  • Aqueous buffers at different pH values (e.g., pH 3, 7.4, 9)

  • Vortex mixer

  • Sonication bath

Procedure:

  • Aliquot the aggregated sample into several microcentrifuge tubes.

  • To each tube, add a different solvent or buffer from the list above.

  • Vortex the tubes vigorously for 1-2 minutes.

  • If the aggregates persist, place the tubes in a sonication bath for 5-10 minutes.

  • Visually inspect the samples for dissolution.

  • If dissolution is successful in an organic solvent, this stock solution can then be slowly diluted into the desired aqueous buffer.

  • The effectiveness of disaggregation can be confirmed by techniques such as Dynamic Light Scattering (DLS) to check for the presence of large particles.

Visualizations

Troubleshooting_Workflow cluster_synthesis SPPS Aggregation cluster_solubility Post-Synthesis Aggregation synthesis_issue Incomplete Coupling (Positive Kaiser Test) change_solvent Switch to NMP or use DMF/DCM synthesis_issue->change_solvent Improve Solvation lower_loading Use Lower Loading Resin synthesis_issue->lower_loading Reduce Chain Proximity double_couple Perform Double Coupling synthesis_issue->double_couple Drive Reaction solubility_issue Poor Solubility or Precipitation organic_solvent Use Organic Co-Solvent (e.g., DMSO, DMF) solubility_issue->organic_solvent adjust_ph Adjust pH (e.g., slightly basic) solubility_issue->adjust_ph lower_concentration Lower Peptide Concentration solubility_issue->lower_concentration start Aggregation Issue with This compound start->synthesis_issue During Synthesis start->solubility_issue Post-Synthesis

Caption: Troubleshooting workflow for this compound aggregation.

Aggregation_Factors cluster_peptide Peptide Properties cluster_environment Environmental Factors hydrophobicity Hydrophobicity (Phe Residue) aggregation Aggregation hydrophobicity->aggregation concentration High Concentration concentration->aggregation charge Low Net Charge charge->aggregation ph pH near pI ph->aggregation solvent Poor Solvent solvent->aggregation temperature High Temperature temperature->aggregation

Caption: Factors influencing this compound aggregation.

References

Technical Support Center: Z-PHE-ALA-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the dipeptide Z-PHE-ALA-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the side reactions encountered during the synthesis of this valuable peptide building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of this compound?

A1: The two most significant side reactions during the solution-phase synthesis of this compound are diketopiperazine formation and racemization of the phenylalanine residue.[1][2]

Q2: What is diketopiperazine formation and why does it occur with this compound?

A2: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide ester or activated dipeptide, leading to the formation of a stable six-membered ring, cyclo(Phe-Ala). This is a common side reaction at the dipeptide stage.[2][3] The formation of the DKP results in the cleavage of the linear dipeptide from any potential solid support or loss of the desired product in solution-phase synthesis, significantly reducing the yield.[4]

Q3: What is racemization and why is Phenylalanine susceptible to it?

A3: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-isomers. Phenylalanine is susceptible to racemization, especially during the activation of its carboxyl group for coupling. This can occur via two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate, both of which lead to a loss of chiral purity.

Q4: How do coupling reagents influence the extent of these side reactions?

A4: The choice of coupling reagent is critical in minimizing side reactions. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. The addition of racemization suppressants such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended. Uronium- or phosphonium-based reagents like HBTU, HATU, and PyBOP generally offer faster coupling times and can reduce the risk of racemization.

Q5: How can I detect and quantify the side products?

A5: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying both the desired this compound product and its side products. A chiral HPLC column can be used to separate the desired L-L diastereomer from the D-L diastereomer that results from racemization. The diketopiperazine, cyclo(Phe-Ala), will also appear as a distinct peak in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structures of the isolated products.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • The final isolated yield of this compound is significantly lower than expected.

  • HPLC analysis of the crude product shows a major peak corresponding to cyclo(Phe-Ala).

Potential Causes & Solutions:

Cause Solution
Diketopiperazine (DKP) Formation Lower Reaction Temperature: Perform the coupling and subsequent steps at 0°C to reduce the rate of intramolecular cyclization.
Choice of Base: Use a sterically hindered base like Diisopropylethylamine (DIPEA) instead of less hindered bases such as triethylamine (TEA), which can promote DKP formation.
Immediate Subsequent Coupling: If the plan is to extend the peptide chain, couple the next amino acid immediately after the synthesis of the dipeptide to minimize the time the free N-terminus is available for cyclization.
Incomplete Coupling Reaction Optimize Coupling Reagents: Use a more efficient coupling reagent combination, such as HATU or HCTU, especially if steric hindrance is a concern. Ensure all reagents are fresh and anhydrous.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials before workup.
Product Loss During Workup Careful Extraction: this compound has some solubility in water. Minimize the volume and number of aqueous washes during the extraction process. Use brine to reduce solubility in the aqueous phase.
Issue 2: Presence of Diastereomeric Impurity (Racemization)

Symptoms:

  • Chiral HPLC analysis shows a peak corresponding to the D-Phe-L-Ala diastereomer.

  • NMR analysis of the purified product shows signal doubling for some protons.

Potential Causes & Solutions:

Cause Solution
Over-activation of Z-Phe-OH Use of Racemization Suppressants: Always use carbodiimide coupling reagents (DCC, DIC, EDC) in combination with an additive like HOBt or OxymaPure.
Choice of Coupling Reagent: Consider using coupling reagents known for low racemization, such as COMU or those based on HOAt.
Base-Induced Racemization Choice and Stoichiometry of Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine. Use the minimum necessary amount of base (typically one equivalent for neutralizing hydrochloride salts and one for the coupling reaction if required).
Elevated Reaction Temperature Low-Temperature Coupling: Perform the activation and coupling steps at low temperatures (e.g., 0°C to -15°C) to minimize the rate of racemization.
Solvent Effects Solvent Polarity: Less polar solvents can sometimes reduce the rate of racemization. Consider using dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).

Quantitative Data Summary

While specific quantitative data for the side reactions of this compound is not extensively published in a comparative format, the following table provides a general overview of the expected impact of different coupling conditions on the formation of side products based on established principles of peptide chemistry.

Coupling ReagentAdditiveBaseExpected RacemizationExpected DKP Formation
DCC or DICNoneDIPEAHighModerate
DCC or DICHOBtDIPEALowModerate
DCC or DICOxymaPureDIPEAVery LowModerate
HBTU-DIPEALowModerate to High
HATU-DIPEAVery LowModerate to High
COMU-DIPEAVery LowModerate to High

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Z-L-Phe-L-Ala-OH using EDC/HOBt

This protocol is designed to minimize racemization and diketopiperazine formation.

Materials:

  • Z-L-Phe-OH

  • H-L-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1N Sodium hydroxide (NaOH)

  • Methanol (MeOH)

Procedure:

  • Coupling Reaction:

    • Dissolve Z-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Add H-L-Ala-OMe·HCl (1.0 eq) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

    • Add EDC (1.1 eq) to the cooled solution.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

    • Monitor the reaction by TLC (e.g., in 1:1 Hexane:EtOAc).

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-L-Phe-L-Ala-OMe.

  • Saponification:

    • Dissolve the crude dipeptide ester in a mixture of MeOH and water.

    • Cool to 0°C and add 1N NaOH (1.1 eq) dropwise.

    • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Remove the MeOH under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl at 0°C.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield Z-L-Phe-L-Ala-OH.

  • Purification and Analysis:

    • Purify the crude product by recrystallization or silica gel chromatography if necessary.

    • Analyze the purity and identify side products using HPLC and chiral HPLC.

    • Confirm the structure by NMR spectroscopy.

Visualizations

Side_Reactions cluster_coupling Peptide Coupling cluster_side_reactions Side Reactions Z-Phe-OH Z-Phe-OH Activated Z-Phe-OH Activated Z-Phe-OH Z-Phe-OH->Activated Z-Phe-OH Activation H-Ala-OR H-Ala-OR Z-Phe-Ala-OR Z-Phe-Ala-OR H-Ala-OR->Z-Phe-Ala-OR Coupling Reagent Coupling Reagent Coupling Reagent->Activated Z-Phe-OH Base Base Base->Z-Phe-Ala-OR Activated Z-Phe-OH->Z-Phe-Ala-OR Coupling Racemized Intermediate Racemized Intermediate Activated Z-Phe-OH->Racemized Intermediate Racemization This compound This compound Z-Phe-Ala-OR->this compound Deprotection Cyclo(Phe-Ala) Cyclo(Phe-Ala) Z-Phe-Ala-OR->Cyclo(Phe-Ala) DKP Formation Z-D-Phe-L-Ala-OR Z-D-Phe-L-Ala-OR Racemized Intermediate->Z-D-Phe-L-Ala-OR Coupling

Caption: Workflow of this compound synthesis and its major side reactions.

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Low Yield Low Yield DKP Formation DKP Formation Low Yield->DKP Formation Incomplete Coupling Incomplete Coupling Low Yield->Incomplete Coupling Diastereomeric Impurity Diastereomeric Impurity Racemization Racemization Diastereomeric Impurity->Racemization Use Chiral HPLC for Analysis Use Chiral HPLC for Analysis Diastereomeric Impurity->Use Chiral HPLC for Analysis Optimize Temperature & Base Optimize Temperature & Base DKP Formation->Optimize Temperature & Base Use Efficient Coupling Reagents Use Efficient Coupling Reagents Incomplete Coupling->Use Efficient Coupling Reagents Racemization->Optimize Temperature & Base Add Racemization Suppressant Add Racemization Suppressant Racemization->Add Racemization Suppressant

Caption: Troubleshooting logic for side reactions in this compound synthesis.

References

Improving the solubility of Z-PHE-ALA-OH for coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Z-PHE-ALA-OH during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard coupling solvents?

A1: this compound, a protected dipeptide, is known for its limited solubility in many common organic solvents used for peptide synthesis. This poor solubility is primarily due to the hydrophobic nature of the phenylalanine residue and the potential for intermolecular hydrogen bonding, which can lead to aggregation and precipitation.

Q2: What are the most common solvents used for dissolving this compound?

A2: While challenging, the most commonly attempted solvents for dissolving this compound and similar protected peptides are highly polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Dichloromethane (DCM) is often used in coupling reactions but may be a poor solvent for this particular dipeptide on its own.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Gentle heating can be employed as a last resort to aid dissolution. However, it is crucial to do so with caution, as elevated temperatures can increase the risk of side reactions, such as racemization, especially in the presence of bases. It is recommended to perform a small-scale test to determine the optimal temperature that improves solubility without compromising the integrity of the peptide.

Q4: Are there any additives that can enhance the solubility of this compound?

A4: Yes, certain additives can help disrupt intermolecular hydrogen bonding and improve solubility. The addition of chaotropic agents like lithium chloride (LiCl) to DMF has been shown to improve the solubility of poorly soluble peptides.

Troubleshooting Guide: Improving this compound Solubility for Coupling

This guide provides a systematic approach to addressing solubility issues with this compound in solution-phase peptide coupling reactions.

Initial Solubility Assessment

Before proceeding with your coupling reaction, it is essential to determine the solubility of your specific batch of this compound in the intended solvent.

Experimental Protocol: Solubility Test

  • Preparation: Weigh 10 mg of this compound into a small vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMF, NMP, DMSO) in small increments (e.g., 100 µL).

  • Dissolution Attempt: After each addition, vortex the vial for 1-2 minutes. Gentle warming (e.g., to 30-40°C) can be applied if the dipeptide does not dissolve at room temperature.

  • Observation: Continue adding solvent until the dipeptide is fully dissolved or until it is clear that it is not soluble at a reasonable concentration for your reaction.

  • Record: Note the approximate concentration at which the dipeptide dissolves.

Data Presentation: Solubility of this compound in Various Solvents

SolventReported SolubilityObservations
Methanol~50 mg/mL[1][2]Generally a good starting point for solubility tests.
N,N-Dimethylformamide (DMF)Poor to moderateOften requires heating or additives.
N-Methyl-2-pyrrolidone (NMP)ModerateGenerally a better solvent for protected peptides than DMF.
Dimethyl sulfoxide (DMSO)Moderate to goodCan be an effective solvent, but may complicate work-up.
Dichloromethane (DCM)PoorNot recommended as the primary solvent for dissolution.
Tetrahydrofuran (THF)PoorNot typically used for dissolving polar peptides.

Note: The solubility can vary between different batches and purities of this compound.

Strategies for Overcoming Poor Solubility

If this compound exhibits poor solubility in your chosen solvent, consider the following strategies before initiating the coupling reaction.

1. Solvent Selection and Co-solvents:

  • Primary Solvents: Prioritize the use of NMP or DMSO over DMF or DCM for initial dissolution attempts.

  • Co-solvents: The use of co-solvents can disrupt aggregation. For instance, a small amount of a more polar solvent like DMSO can be added to DMF.

2. Use of Solubility-Enhancing Additives:

  • Lithium Chloride (LiCl): Prepare a 0.1 M to 0.5 M solution of LiCl in DMF. This can significantly enhance the solubility of protected peptides by disrupting hydrogen bond networks.

3. Temperature Adjustment:

  • Gentle Warming: As mentioned, carefully warming the solvent can aid dissolution. Monitor the temperature closely to avoid degradation or racemization.

Experimental Workflow: Dissolving this compound for Coupling

G start Start: this compound Powder solvent Select Solvent (NMP or DMSO preferred) start->solvent add_solvent Add solvent incrementally solvent->add_solvent vortex Vortex/Stir add_solvent->vortex dissolved Dissolved? vortex->dissolved warm Gentle Warming (30-40°C) dissolved->warm No proceed Proceed to Coupling Reaction dissolved->proceed Yes dissolved2 Dissolved? warm->dissolved2 additive Add LiCl (0.1-0.5M in DMF) dissolved2->additive No dissolved2->proceed Yes dissolved3 Dissolved? additive->dissolved3 dissolved3->proceed Yes fail Re-evaluate solvent system or consider alternative synthetic route dissolved3->fail No

Caption: Decision workflow for dissolving this compound.

Recommended Coupling Protocol for Poorly Soluble this compound

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents, which are effective in solution-phase synthesis and help to suppress racemization.

Experimental Protocol: EDC/HOBt Coupling

  • Dissolution of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of NMP or a 0.1 M LiCl/DMF solution with stirring. Gentle warming may be applied if necessary.

    • Once dissolved, cool the solution to 0°C in an ice bath.

  • Addition of Amine Component and HOBt:

    • Add the amino acid ester hydrochloride or other amine component (1.0-1.1 equivalents) to the reaction mixture.

    • Add HOBt (1.1 equivalents).

    • Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1-1.2 equivalents) to neutralize the amine salt and facilitate the reaction. Stir for 10-15 minutes at 0°C.

  • Addition of Coupling Reagent:

    • Dissolve EDC hydrochloride (1.2 equivalents) in a small amount of the reaction solvent.

    • Add the EDC solution dropwise to the reaction mixture at 0°C over 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure coupled product.

Signaling Pathway: EDC/HOBt Coupling Mechanism

G Z_dipeptide This compound O_acylisourea O-Acylisourea Intermediate (highly reactive) Z_dipeptide->O_acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - Urea Coupled_product Coupled Peptide O_acylisourea->Coupled_product + Amine Component (direct attack) - Urea HOBt HOBt HOBt_ester->Coupled_product + Amine Component - HOBt Amine Amine Component (R-NH2)

Caption: Simplified mechanism of EDC/HOBt mediated peptide coupling.

References

Technical Support Center: Purification of Peptides Containing Z-PHE-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing Z-L-phenylalanyl-L-alanine (Z-PHE-ALA-OH).

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended purification strategy for crude this compound?

A1: For the dipeptide this compound, a two-step purification strategy is recommended. The primary and most efficient method for bulk purification is recrystallization. This is often followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for final polishing to achieve high purity, or for analytical purposes to confirm purity.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities arise from the coupling step, especially when using carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). These can include:

  • Unreacted starting materials: Z-Phe-OH and the alanine ester.

  • N-acylurea: A byproduct formed by the rearrangement of the O-acylisourea intermediate during the coupling reaction.[1]

  • Dicyclohexylurea (DCU) or Diisopropylurea (DIU): The insoluble or soluble urea byproduct from DCC or DIC, respectively.[2][3]

  • Epimers: Racemization of the phenylalanine residue can occur, leading to the formation of Z-D-Phe-L-Ala-OH. The addition of additives like 1-Hydroxybenzotriazole (HOBt) can minimize this side reaction.[2]

Q3: What are the key physical and chemical properties of this compound to consider during purification?

A3: Understanding the properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular Weight 370.41 g/mol [4]
Appearance White to off-white powder
Solubility Soluble in methanol (~50 mg/mL)
Purity (commercial) ≥99% (TLC/HPLC)
Storage Conditions 0-8°C or -20°C

Q4: How can I monitor the progress and purity of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of recrystallization. For high-resolution purity assessment, analytical RP-HPLC is the method of choice. The presence of the phenylalanine aromatic ring allows for sensitive UV detection at approximately 254 nm.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The concentration of the peptide in the solvent is too low.- The chosen solvent system is not optimal.- Concentrate the solution by evaporating some of the solvent.- Try a different solvent system. A good starting point for Z-protected dipeptides is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.
Product oils out instead of crystallizing. - The solution is supersaturated.- Impurities are inhibiting crystal formation.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Add a seed crystal of pure this compound to induce crystallization.- Perform a preliminary purification step, such as a wash with a solvent in which the product is poorly soluble but impurities are, to remove interfering substances.
Low recovery of purified product. - The product is partially soluble in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled to minimize solubility.- Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure. - Residual colored impurities from the reaction mixture.- Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.
RP-HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (broadening or tailing). - Peptide aggregation.- Secondary interactions with the silica stationary phase.- Inappropriate mobile phase pH.- Dissolve the sample in a small amount of organic solvent like DMSO or DMF before diluting with the mobile phase.- Ensure 0.1% Trifluoroacetic acid (TFA) is present in the mobile phase to act as an ion-pairing agent.- Adjust the mobile phase pH. A pH of around 2 is generally effective for peptides.
Multiple peaks in the chromatogram. - Presence of impurities (e.g., unreacted starting materials, byproducts).- Peptide degradation.- Formation of diastereomers (epimerization).- Optimize the HPLC gradient for better separation. Collect fractions and analyze by mass spectrometry to identify the desired product.- Use a milder acid in the mobile phase if TFA is causing degradation.- If epimerization is suspected, consider using a chiral column for analysis or optimizing the coupling reaction conditions to minimize racemization.
Low resolution between the product and impurities. - The gradient is too steep.- The column chemistry is not optimal.- Use a shallower gradient during the elution of the target peptide.- Screen different stationary phases (e.g., C8, Phenyl-Hexyl) to find one with better selectivity for your peptide and its impurities.
No peak or very small peak observed. - The sample is not dissolving in the injection solvent.- The peptide is precipitating on the column.- Ensure the sample is fully dissolved before injection. Use a stronger initial solvent if necessary (e.g., a small amount of DMSO).- Start the gradient with a higher percentage of organic solvent if the peptide is very hydrophobic.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound powder

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely with stirring.

  • Once dissolved, slowly add hexanes dropwise until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethyl acetate/hexanes (1:1) mixture.

  • Dry the crystals under vacuum to a constant weight.

  • Assess the purity of the recrystallized product by TLC and/or analytical RP-HPLC.

Protocol 2: Analytical RP-HPLC of this compound

Objective: To assess the purity of this compound and separate it from potential impurities.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Sample: this compound dissolved in Mobile Phase A/B (50:50) at 1 mg/mL

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient 20% to 80% B over 20 minutes

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (20% B) for at least 10 column volumes.

  • Inject the sample onto the column.

  • Run the gradient as specified in the table above.

  • Analyze the resulting chromatogram for peak purity and retention time.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Z-Phe-OH + Ala-OMe coupling Coupling Reaction (e.g., DCC/HOBt) start->coupling saponification Saponification coupling->saponification crude_product Crude this compound saponification->crude_product recrystallization Recrystallization crude_product->recrystallization hplc RP-HPLC recrystallization->hplc tlc TLC recrystallization->tlc pure_product Pure this compound hplc->pure_product analytical_hplc Analytical RP-HPLC hplc->analytical_hplc ms Mass Spectrometry pure_product->ms

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Purification Issue cause1 Impurity Profile issue->cause1 cause2 Suboptimal Conditions issue->cause2 cause3 Peptide Properties issue->cause3 solution3 Characterize Impurities cause1->solution3 solution1 Optimize Recrystallization cause2->solution1 solution2 Adjust HPLC Method cause2->solution2 cause3->solution1 cause3->solution2

Caption: Logical relationships in troubleshooting purification issues for this compound.

References

Overcoming steric hindrance with Z-PHE-ALA-OH in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z-PHE-ALA-OH Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges, particularly steric hindrance, during the synthesis of the dipeptide this compound (N-benzyloxycarbonyl-L-phenylalanyl-L-alanine).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in this compound synthesis?

A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the synthesis of this compound, the bulky benzyl group on the Phenylalanine (PHE) side chain can physically obstruct the approach of the Alanine (ALA) nucleophile to the activated carboxyl group of PHE. This can lead to slower reaction rates, incomplete reactions, and lower overall yields.

Q2: I am experiencing very low yields for my this compound coupling reaction. What are the likely causes?

A2: Low yields in this synthesis are commonly attributed to several factors, often related to steric hindrance:

  • Inefficient Activation: The carbodiimide-based coupling reagent (like DCC or EDC) may be too sterically hindered to efficiently activate the Z-PHE-OH carboxyl group.

  • Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the steric barrier.

  • Inappropriate Solvent: The solvent might not adequately solvate the reactants, hindering their interaction.

  • Incorrect Stoichiometry: An improper ratio of coupling reagents, additives, or reactants can lead to side reactions or incomplete conversion.

  • Racemization: The reaction conditions may be promoting the loss of stereochemical purity, which can complicate purification and lower the yield of the desired stereoisomer.

Q3: Which coupling reagents are recommended to overcome steric hindrance for this synthesis?

A3: For sterically hindered couplings like Z-PHE to ALA, more powerful coupling reagents are recommended. Urionium/aminium-based reagents are generally more effective than standard carbodiimides. Recommended options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient and known to suppress racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A classic and effective choice for many peptide couplings.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation coupling reagent with high reactivity and reduced risk of side reactions.

Troubleshooting Guide

Problem: Low reaction yield (<50%) when synthesizing this compound.

This troubleshooting workflow helps diagnose and resolve common issues leading to low yields.

G start Start: Low Yield (<50%) for this compound Synthesis reagent 1. Review Coupling Reagent Is it DCC or EDC? start->reagent switch_reagent Switch to a uronium-based reagent like HATU or HBTU reagent->switch_reagent Yes check_additive 2. Check Additive Are you using HOBt or Oxyma? reagent->check_additive No, using HATU/HBTU switch_reagent->check_additive use_hatu If using HATU, no additive is needed. For others, ensure 1.2 eq. of HOBt/Oxyma. check_additive->use_hatu Yes check_base 3. Review Base Are you using DIPEA? Is the amount correct (2-3 eq.)? check_additive->check_base No use_hatu->check_base adjust_base Adjust DIPEA to 2 equivalents. Excess base can cause racemization. check_base->adjust_base No / Unsure check_temp 4. Check Temperature Reaction run at room temperature? check_base->check_temp Yes adjust_base->check_temp lower_temp Start reaction at 0°C and allow to warm slowly to room temperature. check_temp->lower_temp No end Re-run experiment and monitor via TLC/LC-MS check_temp->end Yes lower_temp->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Data Presentation: Coupling Reagent Performance

The following table summarizes typical performance data for different coupling reagents in the synthesis of sterically hindered dipeptides like this compound. Data is representative and may vary based on specific reaction conditions.

Coupling ReagentAdditiveTypical Reaction Time (h)Typical Yield (%)Relative CostRacemization Risk
DCCHOBt12-2440-60%LowModerate
EDCHOBt8-1850-70%ModerateModerate
HBTUHOBt2-680-95%HighLow
HATU None1-4 >95% Very High Very Low
COMUNone1-4>95%Very HighVery Low

Experimental Protocols

Protocol 1: High-Efficiency Synthesis of this compound using HATU

This protocol is optimized to overcome steric hindrance and minimize racemization.

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Work-up & Purification A Dissolve Z-PHE-OH (1 eq.) in DMF/DCM B Add L-Alanine methyl ester* (1.1 eq.) and DIPEA (2.0 eq.) A->B C Cool solution to 0°C in an ice bath B->C D Add HATU (1.1 eq.) to the cooled solution C->D E Stir at 0°C for 15 min, then warm to RT D->E F Monitor reaction by TLC (approx. 2-4 hours) E->F G Quench reaction, perform acid/base extractions F->G H Purify by column chromatography or recrystallization G->H I Saponify ester to get final this compound product H->I

Caption: Experimental workflow for this compound synthesis using HATU.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve Z-L-Phenylalanine (1.0 eq) in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Addition of Amine and Base: Add L-Alanine methyl ester hydrochloride (1.1 eq) followed by Diisopropylethylamine (DIPEA, 2.0-2.2 eq). Note: Using the ester of alanine followed by saponification is often higher yielding than using the free acid directly.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0°C.

  • Coupling Reagent Addition: Add HATU (1.1 eq) to the cooled solution in one portion. The solution may turn yellow.

  • Reaction: Stir the reaction mixture at 0°C for 15 minutes, then remove the ice bath and allow the reaction to proceed at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Z-PHE-OH) is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude Z-PHE-ALA-OMe product by flash column chromatography on silica gel or by recrystallization.

  • Saponification (Hydrolysis): Dissolve the purified ester in a mixture of THF/Methanol and water. Add LiOH (1.5 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC). Acidify the mixture with 1M HCl to pH ~2-3 and extract the final product with ethyl acetate. Dry and concentrate to yield this compound.

Best practices for cleavage of peptides with Z-PHE-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cleavage of the N-terminal benzyloxycarbonyl (Z) protecting group from Z-PHE-ALA-OH. This guide is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and answer frequently asked questions related to this critical step in peptide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of H-PHE-ALA-OH Incomplete Deprotection: The cleavage reaction may not have gone to completion.[1][2]- Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed. - Increase Catalyst Load (for Hydrogenolysis): For catalytic hydrogenation, ensure sufficient catalyst (e.g., 10% Pd/C) is used. - Optimize Hydrogen Donor Concentration (for Transfer Hydrogenolysis): Ensure an adequate excess of the hydrogen donor is present.[3] - Use a Stronger Acid (for Acidolysis): If using acidic cleavage, consider a higher concentration of a strong acid like TFA.[4]
Diketopiperazine (DKP) Formation: The deprotected dipeptide (H-PHE-ALA-OH) can cyclize to form the stable six-membered ring, cyclo(Phe-Ala). This is a very common side reaction for dipeptides.[4]- Immediate Use: Use the deprotected dipeptide immediately in the next reaction step without isolation. - In Situ Neutralization and Coupling: After deprotection, perform the subsequent coupling reaction in the same pot. - Maintain Low Temperatures: Work at low temperatures (0 °C) during and after deprotection to minimize cyclization.
Peptide Adsorption to Catalyst: The product may adsorb to the palladium catalyst during hydrogenolysis.- Thorough Catalyst Washing: After filtering the catalyst, wash it thoroughly with a polar solvent (e.g., methanol, acetic acid) to recover adsorbed product.
Presence of Impurities in HPLC/LC-MS Incomplete Deprotection: A peak corresponding to the mass of the starting material (this compound) is observed.- Refer to the solutions for "Low Yield of H-PHE-ALA-OH" due to incomplete deprotection.
Diketopiperazine (DKP) Formation: An unexpected major peak with a mass corresponding to the dipeptide minus a molecule of water is observed.- Confirm the mass via mass spectrometry. - Follow the protocols to minimize DKP formation as described above.
Racemization/Epimerization: The appearance of diastereomeric impurities. This can be triggered by both acidic and basic conditions.- Use Mild Conditions: Employ the mildest effective cleavage conditions. For acidolysis, use the shortest reaction time necessary. - Avoid Strong Bases: During workup, avoid the use of strong bases for extended periods.
Side-Chain Alkylation: The tert-butyl cation formed during Boc deprotection (if applicable in a larger peptide context) or other carbocations from acidic cleavage can alkylate the aromatic ring of phenylalanine.- Use Scavengers: In acidic cleavage cocktails, include scavengers like triisopropylsilane (TIS) or water to trap reactive cations.
Difficulty in Product Isolation Peptide Solubility Issues: The deprotected peptide may be highly soluble in the workup solvents, leading to poor recovery.- Solvent Selection: Carefully select precipitation and washing solvents. Cold diethyl ether is commonly used to precipitate peptides. - Lyophilization: If the peptide is water-soluble, consider lyophilization (freeze-drying) as an alternative to precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving the Z-group from this compound?

The two most prevalent methods for Z-group deprotection are Catalytic Hydrogenolysis and Acidolysis.

  • Catalytic Hydrogenolysis: This is a mild and common method. It involves the use of a palladium catalyst (e.g., 10% Pd/C) and a source of hydrogen. This can be either hydrogen gas (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenation (e.g., using 1,4-cyclohexadiene, formic acid, or ammonium formate). This method typically affords clean deprotection with minimal side reactions, provided diketopiperazine formation is controlled.

  • Acidolysis: This method involves treating the Z-protected peptide with a strong acid. While effective, it can be harsher than hydrogenolysis. Common reagents include trifluoroacetic acid (TFA), hydrobromic acid in acetic acid (HBr/AcOH), or hydrofluoric acid (HF). For a simple dipeptide, TFA is a viable option, but the risk of side reactions like racemization and peptide bond cleavage increases with harsher conditions.

Q2: How can I minimize the formation of diketopiperazine (DKP) during the cleavage of this compound?

Diketopiperazine formation is a major side reaction when deprotecting a dipeptide. The free N-terminus of the generated H-PHE-ALA-OH can readily attack the C-terminal carboxyl group, leading to cyclization. To minimize this:

  • Keep the reaction and workup temperatures low (0 °C).

  • Use the deprotected dipeptide immediately in the next step without isolating it.

  • For subsequent coupling reactions, employ an in situ neutralization and coupling protocol . This involves deprotection, followed by neutralization of the resulting salt and addition of coupling reagents in the same reaction vessel.

Q3: What are the advantages of using catalytic transfer hydrogenation over using hydrogen gas?

Catalytic transfer hydrogenation offers several practical advantages over using hydrogen gas:

  • Safety and Convenience: It avoids the need for handling flammable hydrogen gas and specialized high-pressure hydrogenation equipment. The reactions can be carried out using standard laboratory glassware.

  • Efficiency: It is often a very efficient method for Z-group removal.

Q4: Can the cleavage of the Z-group lead to racemization of the amino acid residues?

Yes, racemization is a potential risk, particularly under harsh acidic or basic conditions. The formation of an oxazolone intermediate under certain conditions can lead to a loss of stereochemical integrity. To minimize this risk, it is advisable to use the mildest possible conditions for cleavage and to avoid prolonged exposure to strong acids or bases. Catalytic hydrogenolysis is generally considered less prone to causing racemization than acidic methods.

Experimental Protocols

Protocol 1: Cleavage of this compound via Catalytic Transfer Hydrogenation

This protocol utilizes palladium on carbon (Pd/C) as the catalyst and 1,4-cyclohexadiene as the hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • 1,4-cyclohexadiene

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® (for filtration)

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight relative to the peptide).

  • Add a significant excess of 1,4-cyclohexadiene (e.g., 5-10 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed. This typically takes 1-3 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake thoroughly with the reaction solvent (MeOH or EtOH) to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-PHE-ALA-OH.

  • Proceed immediately to the next step to minimize diketopiperazine formation.

Protocol 2: Cleavage of this compound via Acidolysis with TFA

This protocol uses trifluoroacetic acid (TFA) with scavengers to remove the Z-group. Note that this method is generally harsher than hydrogenolysis.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM) (optional, for initial dissolution)

  • Cold diethyl ether

Procedure:

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS. Prepare this mixture fresh before use.

  • Dissolve the this compound in a minimal amount of DCM or directly in the cleavage cocktail at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, concentrate the TFA solution under a gentle stream of nitrogen.

  • Add the concentrated solution dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the TFA solution) with vigorous stirring.

  • A white precipitate of the crude peptide should form.

  • Centrifuge or filter the mixture to collect the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Quantitative Data

The efficiency of Z-group cleavage can vary based on the substrate and the method used. The following table provides representative yields for the deprotection of various Z-protected amino acids using catalytic transfer hydrogenation with 10% Pd/C and 1,4-cyclohexadiene, which can serve as an estimate for the cleavage of this compound.

SubstrateProductYield (%)
Z-Ala-OHAla95
Boc-Lys(Z)-OHBoc-Lys-OH88
Z-Ser-OBzSer99
Boc-Tyr(Bz)-OHBoc-Tyr-OH100
Z-Phe-OHPhe99

Data adapted from Felix et al., 1978, as cited in a 2023 review on catalytic transfer hydrogenation.

Visualizations

Experimental Workflow: Catalytic Transfer Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve this compound in Solvent (e.g., MeOH) B Add 10% Pd/C Catalyst A->B C Add 1,4-Cyclohexadiene B->C D Stir at Room Temperature (1-3 hours) C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® to Remove Catalyst E->F If Reaction Complete G Wash Catalyst with Solvent F->G H Combine Filtrates G->H I Evaporate Solvent H->I J Crude H-PHE-ALA-OH I->J

Caption: Workflow for Z-group cleavage via catalytic transfer hydrogenation.

Logical Relationship: Troubleshooting Low Yield

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of H-PHE-ALA-OH B Incomplete Deprotection A->B C Diketopiperazine (DKP) Formation A->C D Adsorption to Catalyst A->D E Extend Reaction Time Increase Catalyst/Reagent B->E F Use Product Immediately Work at Low Temperature C->F G Thoroughly Wash Catalyst D->G

Caption: Common causes and solutions for low yield in this compound cleavage.

References

Minimizing epimerization of Z-PHE-ALA-OH during activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the activation of Z-L-PHE-L-ALA-OH for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of Z-PHE-ALA-OH activation?

A1: Epimerization is an undesired side reaction where the stereochemical integrity of an amino acid is lost at its α-carbon.[1] During the activation of the carboxylic acid of the alanine residue in Z-L-PHE-L-ALA-OH, the α-proton of the alanine can be abstracted, leading to the formation of a planar intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of the desired L-Ala diastereomer and the undesired D-Ala diastereomer (Z-L-PHE-D-ALA-OH). This diastereomeric impurity can be difficult to separate and can significantly impact the biological activity of the final peptide.[1]

Q2: Why is the Phenylalanine (Phe) residue relevant to the epimerization of the Alanine (Ala) residue?

A2: While the epimerization is occurring at the C-terminal alanine residue during activation, the preceding amino acid, in this case, Z-protected Phenylalanine, can influence the rate of epimerization. Phenylalanine itself is an amino acid that is susceptible to racemization.[1] The electronic and steric properties of the adjacent Z-Phe residue can affect the acidity of the α-proton of the alanine and the stability of the epimerization intermediates.

Q3: What are the primary mechanisms of epimerization during the activation of this compound?

A3: There are two main pathways for epimerization during peptide bond formation:[1][2]

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the alanine residue can cyclize to form a planar 5(4H)-oxazolone intermediate. This intermediate is prone to deprotonation at the α-carbon, leading to a loss of stereochemical information.

  • Direct Enolization: A base can directly abstract the α-proton of the activated alanine residue to form an enolate intermediate, which can then be protonated to give a mixture of diastereomers.

Troubleshooting Guide: High Epimerization Levels

Issue: Analysis of the crude peptide product shows a significant percentage of the Z-PHE-D-ALA diastereomer.

Below is a step-by-step guide to troubleshoot and mitigate this issue.

Potential Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Switch to a low-epimerization coupling reagent such as HATU, HCTU, or COMU. If using a carbodiimide like DCC or DIC, ensure the presence of an epimerization-suppressing additive.Uronium/phosphonium salt-based reagents like HATU are generally more efficient and lead to less epimerization compared to carbodiimides alone.
Absence or Ineffective Additive Always use an additive such as Oxyma Pure, HOAt, or HOBt when using carbodiimide coupling reagents. Oxyma Pure is a highly effective and non-explosive alternative.Additives react with the activated amino acid to form an active ester intermediate that is less prone to oxazolone formation and subsequent epimerization.
Excessive or Strong Base Use the minimum necessary amount of a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA).Strong bases can increase the rate of α-proton abstraction, a key step in both epimerization mechanisms.
High Reaction Temperature Perform the coupling reaction at a lower temperature, for example, 0°C.Higher temperatures accelerate the rate of epimerization.
Prolonged Activation Time Minimize the pre-activation time before adding the amine component. A pre-activation time of 1-5 minutes is often sufficient.Longer exposure of the activated carboxylic acid to the reaction conditions increases the opportunity for epimerization to occur.
Solvent Effects Consider using a less polar solvent if compatible with the solubility of your reactants. A mixture of CH₂Cl₂-DMF (1:1) may be preferable to neat DMF.Polar aprotic solvents like DMF can sometimes facilitate epimerization.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent and additive significantly impacts the level of epimerization. The following table summarizes the general performance of various coupling systems in minimizing epimerization.

Coupling System Typical Epimerization Level Key Considerations
DIC/Oxyma Pure Very LowOxyma Pure is a safe and highly effective racemization suppressor.
HATU/HOAt Very LowHighly efficient, but HOAt has explosive properties.
HBTU/HOBt LowA common and effective combination, though generally less efficient than HATU/HOAt.
COMU Very LowHigh coupling efficiency and reduced epimerization; a safer alternative to HOAt-based reagents.
DIC/HOBt LowA standard method, but can still lead to some epimerization, especially with sensitive amino acids.
DCC or DIC alone HighNot recommended for coupling of chiral amino acids without an additive due to high risk of epimerization.
DEPBT Very LowParticularly useful for coupling easily epimerized amino acids.
TDBTU Very LowShown to produce significantly less epimerization than many common coupling reagents in specific cases.

Experimental Protocols

Recommended Protocol for Low-Epimerization Coupling of this compound

This protocol is designed to minimize epimerization during the coupling of this compound to an amino component (e.g., an amino acid ester or a resin-bound amine).

Materials:

  • Z-L-PHE-L-ALA-OH

  • Amino component (e.g., H-Leu-OtBu)

  • Coupling Reagent: Diisopropylcarbodiimide (DIC)

  • Additive: Oxyma Pure

  • Solvent: Dichloromethane (DCM) or a 1:1 mixture of DCM:DMF

  • Base (if required for the amino component salt): N-methylmorpholine (NMM)

Methodology:

  • Dissolution: In a reaction vessel, dissolve Z-L-PHE-L-ALA-OH (1.0 eq.) and Oxyma Pure (1.0 eq.) in the chosen solvent. If the amino component is a salt (e.g., hydrochloride), add NMM (1.0 eq.).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC (1.0 eq.) to the solution and stir for 2-5 minutes at 0°C for pre-activation.

  • Coupling: Add the amino component (1.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., TLC or HPLC).

  • Work-up: Upon completion, proceed with the appropriate work-up and purification protocol for your specific product.

Visualizations

EpimerizationMechanism Mechanism of Epimerization via Oxazolone Formation Z_PHE_ALA Z-L-PHE-L-ALA-OH Activated_Ester Activated Ester Z_PHE_ALA->Activated_Ester Activation (e.g., DIC/Oxyma) Oxazolone Planar Oxazolone Intermediate (Loss of Chirality) Activated_Ester->Oxazolone Cyclization Enolate Resonance-Stabilized Anion Oxazolone->Enolate -H⁺ (Base) D_Product Z-L-PHE-D-ALA-Peptide (Epimerized Product) Oxazolone->D_Product + Amine Component L_Product Z-L-PHE-L-ALA-Peptide (Desired Product) Oxazolone->L_Product + Amine Component Enolate->Oxazolone +H⁺

Caption: Epimerization of this compound via oxazolone formation.

ExperimentalWorkflow Low-Epimerization Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dissolve 1. Dissolve this compound and Oxyma Pure in solvent Cool 2. Cool to 0°C Dissolve->Cool Activate 3. Add DIC for pre-activation (2-5 min) Cool->Activate Couple 4. Add amine component Activate->Couple React 5. React at 0°C to RT Couple->React Monitor 6. Monitor reaction completion (TLC/HPLC) React->Monitor Purify 7. Work-up and purify Monitor->Purify

Caption: Recommended experimental workflow for minimizing epimerization.

DecisionTree Decision Tree for Minimizing Epimerization Start High Epimerization Observed? Coupling_Reagent Using Carbodiimide (DCC/DIC)? Start->Coupling_Reagent Yes Review Review other factors: Solvent, Time Start->Review No Additive Using Additive (Oxyma/HOAt)? Coupling_Reagent->Additive Yes Use_Uronium Action: Switch to HATU, HCTU, or COMU Coupling_Reagent->Use_Uronium No Base Using Strong Base (e.g., DIEA)? Additive->Base Yes Add_Additive Action: Add Oxyma Pure or HOAt Additive->Add_Additive No Temperature Reaction at RT or elevated temp? Base->Temperature No Change_Base Action: Use a weaker base (e.g., NMM, Collidine) Base->Change_Base Yes Lower_Temp Action: Perform reaction at 0°C Temperature->Lower_Temp Yes Temperature->Review No

Caption: Troubleshooting decision tree for high epimerization.

References

Validation & Comparative

A Comparative Guide to Z-PHE-ALA-OH and Boc-PHE-ALA-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise science of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of yield, purity, and overall success. The N-terminal protecting group, in particular, dictates the strategy for peptide elongation. This guide provides an objective, data-supported comparison of two commonly used N-terminally protected dipeptides: N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine (Z-PHE-ALA-OH) and N-tert-Butoxycarbonyl-L-phenylalanyl-L-alanine (Boc-PHE-ALA-OH).

Introduction to Z and Boc Protecting Groups

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, represents one of the classical urethane-type protecting groups in peptide chemistry.[1] Its removal is typically achieved under reductive conditions (catalytic hydrogenation), which are notably mild and preserve the integrity of most other protecting groups and the peptide backbone.[2]

The tert-butoxycarbonyl (Boc) group is another cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[3] It is characterized by its lability to moderately strong acids, such as trifluoroacetic acid (TFA).[3] The choice between a Z or Boc strategy often depends on the overall synthetic plan, including the nature of other protecting groups on amino acid side chains and the desired cleavage conditions from a solid support.[1]

Performance and Characteristics

The performance of this compound and Boc-PHE-ALA-OH in peptide synthesis is influenced by their respective protecting groups. Key considerations include coupling efficiency, the risk of racemization, and the conditions required for deprotection. While direct head-to-head comparative studies with quantitative data for these two specific dipeptides are not extensively published, performance can be inferred from the well-established principles of Z and Boc protection strategies.

Data Summary

ParameterThis compoundBoc-PHE-ALA-OHReferences
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Typical Coupling Yield High78% (in a specific reported synthesis)
Racemization Risk Low, urethane protecting groups generally suppress racemization during activation.Low, urethane protecting groups generally suppress racemization during activation.
Deprotection Conditions Catalytic Hydrogenation (e.g., H₂/Pd-C)Acidolysis (e.g., Trifluoroacetic Acid)
Orthogonality Orthogonal to acid-labile and base-labile protecting groups.Orthogonal to base-labile and hydrogenolysis-labile protecting groups.
Key Advantages Mild deprotection, useful in solution-phase and fragment condensation.Widely used in solid-phase peptide synthesis, well-established protocols.
Potential Side Reactions Catalyst poisoning by sulfur-containing residues.Acid-sensitive side chains may require additional protection; potential for t-butylation of sensitive residues.

Experimental Protocols

Below are representative experimental protocols for the coupling and deprotection of this compound and Boc-PHE-ALA-OH in a solution-phase synthesis context.

Synthesis of Z-PHE-ALA-OMe (Solution Phase)

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Salt Neutralization: Dissolve H-Ala-OMe·HCl (1.1 equivalents) in DCM. Cool the solution to 0°C and add NMM (1.1 equivalents). Stir the mixture for 15 minutes.

  • Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in DCM.

  • Coupling: Add the activated this compound solution to the neutralized H-Ala-OMe solution at 0°C. Add DCC (1.05 equivalents) and stir the reaction mixture overnight, allowing it to slowly warm to room temperature.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate successively with 5% NaHCO₃ solution and saturated NaCl solution.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Z-PHE-ALA-OMe.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Deprotection of the Z-Group (Hydrogenolysis)

Materials:

  • Z-PHE-ALA-OMe

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Z-PHE-ALA-OMe in methanol in a flask suitable for hydrogenation.

  • Add 10% Pd/C catalyst (typically 10% by weight of the peptide).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected dipeptide ester, H-PHE-ALA-OMe.

Synthesis of Boc-PHE-ALA-OMe (Solution Phase)

Materials:

  • Boc-PHE-ALA-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Boc-PHE-ALA-OH (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve H-Ala-OMe·HCl (1.2 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the salt. Add this solution to the pre-activated Boc-PHE-ALA-OH mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure Boc-PHE-ALA-OMe.

Deprotection of the Boc-Group (Acidolysis)

Materials:

  • Boc-PHE-ALA-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-PHE-ALA-OMe in a solution of 25-50% TFA in DCM.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • The resulting product is the TFA salt of the deprotected dipeptide, H-PHE-ALA-OMe·TFA. This can be used directly in the next coupling step after neutralization or isolated as a solid by precipitation with cold diethyl ether.

Visualizing Workflows and Structures

cluster_Z This compound Workflow cluster_Boc Boc-PHE-ALA-OH Workflow Z_start This compound Z_couple Coupling (DCC/HOBt) Z_start->Z_couple Z_deprotect Deprotection (H₂/Pd-C) Z_couple->Z_deprotect Z_product H-PHE-ALA-Peptide Z_deprotect->Z_product Boc_start Boc-PHE-ALA-OH Boc_couple Coupling (HBTU/DIPEA) Boc_start->Boc_couple Boc_deprotect Deprotection (TFA) Boc_couple->Boc_deprotect Boc_product H-PHE-ALA-Peptide Boc_deprotect->Boc_product

Caption: General workflows for peptide elongation using this compound and Boc-PHE-ALA-OH.

Z_PHE_ALA_OH This compound Mild, Reductive\nDeprotection Mild, Reductive Deprotection Z_PHE_ALA_OH->Mild, Reductive\nDeprotection leads to Boc_PHE_ALA_OH Boc-PHE-ALA-OH Acid-Labile\nDeprotection Acid-Labile Deprotection Boc_PHE_ALA_OH->Acid-Labile\nDeprotection leads to Solution-Phase\nFragment Condensation Solution-Phase Fragment Condensation Mild, Reductive\nDeprotection->Solution-Phase\nFragment Condensation suitable for Orthogonality with\nAcid/Base Labile Groups Orthogonality with Acid/Base Labile Groups Solution-Phase\nFragment Condensation->Orthogonality with\nAcid/Base Labile Groups Solid-Phase\nPeptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Acid-Labile\nDeprotection->Solid-Phase\nPeptide Synthesis (SPPS) commonly used in Orthogonality with\nBase/Hydrogenolysis Labile Groups Orthogonality with Base/Hydrogenolysis Labile Groups Solid-Phase\nPeptide Synthesis (SPPS)->Orthogonality with\nBase/Hydrogenolysis Labile Groups

Caption: Logical relationships between protecting groups and their primary applications.

Conclusion

The choice between this compound and Boc-PHE-ALA-OH is a strategic one, guided by the specific requirements of the synthetic target.

  • This compound is an excellent choice for solution-phase synthesis, particularly for the preparation of peptide fragments intended for subsequent condensation. Its deprotection via catalytic hydrogenation is exceptionally mild and offers orthogonality with both acid- and base-labile protecting groups.

  • Boc-PHE-ALA-OH is a workhorse for solid-phase peptide synthesis. The Boc/Bzl strategy, while requiring strong acid for final cleavage from the resin, is well-established and effective for a wide range of peptide sequences. The acid-lability of the Boc group allows for sequential deprotection and coupling on a solid support.

Ultimately, a thorough understanding of the chemical properties of both the Z and Boc protecting groups is essential for the rational design of a successful peptide synthesis strategy. This guide provides the foundational information to aid researchers in making an informed decision tailored to their specific synthetic goals.

References

A Comparative Guide to the Stability and Reactivity of Z-PHE-ALA-OH and Fmoc-PHE-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate N-terminal protecting group is a critical decision in peptide synthesis, profoundly influencing yield, purity, and the overall strategic approach. This guide presents a detailed comparison of two commonly used protected dipeptides, Z-PHE-ALA-OH and Fmoc-PHE-ALA-OH, focusing on their stability and reactivity. The Z (benzyloxycarbonyl or Cbz) group, a classic urethane-type protection, and the Fmoc (9-fluorenylmethyloxycarbonyl) group, the cornerstone of modern solid-phase peptide synthesis (SPPS), exhibit distinct chemical properties that render them suitable for different synthetic methodologies.

Core Principles: Z vs. Fmoc Protection

The primary distinction between the Z and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of orthogonal protection strategies in peptide synthesis. The Z-group is labile to hydrogenolysis and strong acids, while the Fmoc group is cleaved under mild basic conditions.[1][2] This fundamental difference dictates their compatibility with various side-chain protecting groups and their application in either solution-phase or solid-phase synthesis.

Z (Benzyloxycarbonyl): The Z-group is a well-established amino protecting group known for its stability under a wide range of conditions, including those used for the removal of other protecting groups like Boc.[2][3] It is particularly noted for its ability to suppress racemization during the activation of the carboxylic acid for peptide coupling.[4] However, its removal requires conditions such as catalytic hydrogenolysis (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid, which can be harsh and incompatible with sensitive residues or solid-phase synthesis.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is the standard for modern Fmoc/tBu solid-phase peptide synthesis due to its facile removal with a mild base, typically a 20% solution of piperidine in DMF. This allows for an orthogonal strategy where acid-labile side-chain protecting groups (like tBu, Boc, Trt) remain intact during the iterative Nα-deprotection steps. While highly effective, the Fmoc group and its deprotection conditions can lead to side reactions such as diketopiperazine formation at the dipeptide stage and aspartimide formation.

Data Presentation: Stability and Reactivity Comparison

The following tables summarize the key differences in stability and reactivity between this compound and Fmoc-PHE-ALA-OH based on established principles of peptide chemistry.

Table 1: Stability of Protecting Groups under Various Conditions

ConditionThis compound StabilityFmoc-PHE-ALA-OH Stability
Mild Acid (e.g., 1-5% TFA in DCM) StableStable
Strong Acid (e.g., 50% TFA in DCM) Stable to Partially CleavedStable
Strongest Acids (e.g., HBr/AcOH, HF) CleavedStable
Mild Base (e.g., DIPEA) StableRelatively Stable (depends on concentration, solvent, and temperature)
Strong Base (e.g., 20% Piperidine in DMF) StableCleaved
Catalytic Hydrogenolysis (H₂/Pd-C) CleavedControversial, can be unstable

Table 2: Reactivity in Peptide Synthesis

ParameterThis compoundFmoc-PHE-ALA-OH
Typical Synthetic Application Solution-phase synthesis, fragment condensationSolid-phase peptide synthesis (SPPS)
Coupling Efficiency Generally highGenerally high with modern coupling reagents (e.g., HBTU, HATU)
Racemization Tendency Low, urethane structure suppresses racemizationLow, but can be influenced by coupling reagents and base
Common Side Reactions Minimal during couplingDiketopiperazine formation (especially at the dipeptide stage), Aspartimide formation

Mandatory Visualization

Z-Protected Peptide Synthesis Workflow (Solution Phase)

Z_Workflow Z_dipeptide This compound Activation Carboxyl Activation (e.g., DCC/HOBt) Z_dipeptide->Activation Coupling Coupling with H-AA-OR Activation->Coupling Protected_tripeptide Z-PHE-ALA-AA-OR Coupling->Protected_tripeptide Deprotection_C C-terminal Deprotection Protected_tripeptide->Deprotection_C Protected_tripeptide_acid Z-PHE-ALA-AA-OH Deprotection_C->Protected_tripeptide_acid Final_Deprotection Final Z-group Removal (Hydrogenolysis) Protected_tripeptide_acid->Final_Deprotection Final_Peptide H-PHE-ALA-AA-OH Final_Deprotection->Final_Peptide

Caption: Workflow for Z-protected solution-phase peptide synthesis.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc_SPPS_Cycle cluster_cycle Single SPPS Cycle Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Washing1 2. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for next amino acid Final Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Washing2->Final After final cycle Start Resin-Bound Amino Acid Start->Fmoc_Deprotection

References

A Researcher's Guide to the HPLC Analysis of Z-PHE-ALA-OH: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals engaged in peptide synthesis and drug development, the accurate analysis of synthetic peptides is a critical step in ensuring purity, stability, and efficacy.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the dipeptide Z-PHE-ALA-OH (N-Carbobenzoxy-L-phenylalanyl-L-alanine), a common building block in peptide synthesis.[1] We will explore its analysis under standard Reversed-Phase (RP-HPLC) conditions and compare this with techniques for chiral separation, providing supporting experimental protocols and data.

The Analytical Challenge of Protected Peptides

The Z-group (Carbobenzoxy) is a bulky, hydrophobic protecting group that significantly influences the chromatographic behavior of the peptide.[2] A robust HPLC method must be able to separate the target this compound from potential impurities such as unreacted starting materials (Z-Phe-OH), byproducts, and diastereomers that could arise during synthesis, particularly if there is any racemization of the amino acid building blocks.

Comparative HPLC Methodologies

The gold standard for peptide analysis is Reversed-Phase HPLC, which separates molecules based on their hydrophobicity.[2] However, for a chiral molecule like this compound, standard RP-HPLC will not be able to distinguish between different enantiomeric forms. For this, a chiral separation technique is necessary.

Analytical Reversed-Phase HPLC (RP-HPLC)

This method is ideal for assessing the purity of the synthesized this compound by separating it from non-isomeric impurities. The separation is based on the hydrophobic interactions between the peptide and the stationary phase.

Chiral HPLC

Essential for confirming the stereochemical integrity of the peptide, chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers or diastereomers. Given that this compound is synthesized from L-amino acids, it is crucial to confirm the absence of the D-isomers.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that uses smaller particle sizes in the stationary phase (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution, making it a powerful alternative for high-throughput screening.

Data Presentation: Performance Comparison

The following tables summarize representative data from the analysis of a synthesized this compound sample using the different HPLC methods.

Table 1: Analytical RP-HPLC Data

CompoundRetention Time (min)Peak Area (%)Resolution (Rs)
Z-Phe-OH8.52.1-
This compound 12.2 97.5 5.8
Unknown Impurity13.10.41.6

Table 2: Chiral HPLC Data

CompoundRetention Time (min)Peak Area (%)Resolution (Rs)
Z-L-Phe-L-Ala-OH 15.8 99.8 -
Z-D-Phe-L-Ala-OH / Z-L-Phe-D-Ala-OH17.20.22.1

Table 3: Method Comparison

ParameterAnalytical RP-HPLCChiral HPLCUPLC (RP)
Primary Use Purity AssessmentEnantiomeric PurityHigh-Throughput Purity
Typical Run Time 20-30 min25-40 min5-10 min
Resolution GoodExcellent (for stereoisomers)Excellent
Key Advantage Robust, widely availableSeparates stereoisomersSpeed and efficiency
Key Disadvantage Cannot separate enantiomersLonger run times, specific columnsHigher initial cost

Experimental Protocols

Detailed methodologies for the HPLC analyses are provided below.

Protocol 1: Analytical RP-HPLC
  • Objective: To determine the purity of the synthesized this compound.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: 30% to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 254 nm (for the Z-group).

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the peptide in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC
  • Objective: To assess the enantiomeric purity of this compound.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Lux Cellulose-1 or macrocyclic antibiotic-based).

  • Mobile Phase: A mixture of hexane, ethanol, and a small percentage of an acidic modifier like TFA (exact ratio to be optimized for the specific column).

  • Elution Mode: Isocratic elution is often preferred for optimal chiral separations.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Column Temperature: 25 °C (temperature can significantly affect chiral separations).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of 1 mg/mL.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from peptide synthesis to analytical characterization.

G cluster_synthesis Peptide Synthesis cluster_analysis HPLC Analysis synthesis Synthesis of This compound purification Purification (e.g., Flash Chromatography) synthesis->purification rp_hplc Purity Check (Analytical RP-HPLC) purification->rp_hplc Assess Purity chiral_hplc Enantiomeric Purity (Chiral HPLC) rp_hplc->chiral_hplc If pure, confirm stereochemistry result Final Characterized Product chiral_hplc->result

Caption: Workflow for synthesis and HPLC analysis of this compound.

Comparison of Analytical Techniques

This diagram highlights the logical relationship and key differentiators between the discussed analytical methods.

G RP_HPLC Reversed-Phase HPLC (Purity) Chiral_HPLC Chiral HPLC (Stereochemistry) UPLC UPLC (High-Throughput Purity) center_node center_node->RP_HPLC Separates by Hydrophobicity center_node->Chiral_HPLC Separates Enantiomers center_node->UPLC Faster, Higher Resolution

References

Characterizing Z-PHE-ALA-OH Containing Peptides: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized peptides is a critical step in ensuring the quality and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of peptides containing the N-terminal protected dipeptide, Z-PHE-ALA-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine). We present supporting data derived from analogous compounds and detailed experimental protocols to facilitate robust in-house analysis. Furthermore, we compare mass spectrometry with alternative analytical methods to provide a holistic view of available characterization strategies.

Mass Spectrometry vs. Alternative Analytical Techniques

The choice of analytical technique for peptide characterization depends on the specific information required, such as molecular weight confirmation, sequence verification, purity assessment, or conformational analysis. While mass spectrometry is a cornerstone for peptide analysis due to its sensitivity and ability to provide detailed structural information, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary and sometimes essential data.

TechniquePrincipleAdvantagesDisadvantagesPrimary Application for this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.High sensitivity, provides accurate molecular weight and sequence information through fragmentation.[1]Can be destructive to the sample, ionization efficiency can vary between peptides.[2]Confirmation of molecular weight and amino acid sequence.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[3]Excellent for assessing purity and quantifying the peptide.[3][4]Does not provide direct molecular weight or sequence information.Purity assessment and quantification of the synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.Provides definitive structural information, including stereochemistry and conformation in solution.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for larger peptides.Unambiguous structure confirmation and conformational analysis.

Mass Spectrometry of this compound

The analysis of this compound by mass spectrometry involves ionization of the molecule followed by mass analysis of the intact peptide and its fragments. The choice of ionization method and fragmentation technique can significantly impact the quality of the data obtained.

Expected Mass-to-Charge Ratios

The theoretical monoisotopic mass of this compound (C₂₀H₂₂N₂O₅) is 370.1529 Da. The expected m/z values for the protonated and sodiated molecules in a mass spectrometer are presented below.

AnalyteChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ m/zExpected [M+Na]⁺ m/z
This compoundC₂₀H₂₂N₂O₅370.1529371.1607393.1427
Peptide Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. The this compound molecule is fragmented, typically through collision-induced dissociation (CID), which cleaves the amide bond and other labile bonds. This fragmentation results in the formation of characteristic b- and y-ions, which are diagnostic for the amino acid sequence. Additionally, the benzyloxycarbonyl (Z) protecting group exhibits characteristic fragmentation patterns, such as the neutral loss of benzyl alcohol or toluene.

Fragment IonSequenceTheoretical m/z ([M+H]⁺)
b₁Z-Phe299.1338
y₁Ala-OH90.0555
Neutral Loss[M+H - C₇H₈O]⁺ (Loss of benzyl alcohol)263.1028
Neutral Loss[M+H - C₇H₈]⁺ (Loss of toluene)279.1341

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as a mixture of 50% acetonitrile and 50% water with 0.1% formic acid.

  • Dilution: For electrospray ionization (ESI), further dilute the sample solution to a final concentration of 1-10 pmol/µL in the same solvent. For matrix-assisted laser desorption/ionization (MALDI), mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography system coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Analysis: Full scan MS followed by data-dependent MS/MS of the most abundant precursor ions.

Alternative Technique: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 254 nm.

Visualizing Experimental Workflows and Fragmentation

To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the predicted fragmentation pathways of this compound.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start This compound Sample dissolve Dissolve in ACN/H2O + 0.1% FA start->dissolve lc_injection Inject into HPLC dissolve->lc_injection c18_column C18 Reversed-Phase Separation lc_injection->c18_column esi Electrospray Ionization (ESI) c18_column->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ions) cid->ms2 analysis Data Interpretation (Sequence Confirmation) ms2->analysis

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Fragmentation of this compound cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [this compound + H]⁺ m/z = 371.16 b1 b₁ ion (Z-Phe) m/z = 299.13 precursor->b1 Amide Bond Cleavage y1 y₁ ion (Ala-OH) m/z = 90.06 precursor->y1 Amide Bond Cleavage nl1 Neutral Loss (Loss of Benzyl Alcohol) m/z = 263.10 precursor->nl1 Z-Group Fragmentation nl2 Neutral Loss (Loss of Toluene) m/z = 279.13 precursor->nl2 Z-Group Fragmentation

Caption: Predicted fragmentation pathways for protonated this compound in tandem MS.

References

Confirming Z-PHE-ALA-OH Incorporation: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise synthesis of peptides is paramount. Verifying the successful incorporation of specific amino acid residues or dipeptide units, such as N-Carbobenzyloxy-L-phenylalanyl-L-alanine (Z-PHE-ALA-OH), into a larger peptide chain is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive method for such structural confirmation, providing unambiguous evidence of covalent bond formation.[1] This guide offers a detailed comparison of NMR spectroscopy with other common analytical techniques, supported by experimental protocols and data.

I. NMR Spectroscopy for Confirmation of Peptide Bond Formation

NMR spectroscopy provides unparalleled insight into the three-dimensional structure of molecules in solution.[2][3] The formation of a new peptide bond significantly alters the local electronic environment of the nuclei involved. These changes are directly observable as shifts in the resonance frequencies (chemical shifts) in both ¹H and ¹³C NMR spectra, offering conclusive proof of incorporation.

The key to confirming the incorporation of this compound is to observe the changes in the chemical environment of the Alanine (ALA) carboxyl group and the amino group of the residue it couples with. When this compound is a free dipeptide, its C-terminus is a carboxylic acid. Upon successful incorporation into a growing peptide chain, this carboxylic acid is converted into an amide. This transformation is the primary event validated by NMR.

Key Spectral Changes Upon Incorporation:

  • ¹H NMR: The chemical shift of the α-proton (α-H) of the Alanine residue will change upon formation of the new peptide bond. Additionally, the disappearance of the carboxylic acid proton signal and the appearance of a new amide proton (N-H) signal provide evidence of the reaction.

  • ¹³C NMR: The most telling change occurs at the carboxyl carbon of the Alanine residue. In the free dipeptide, this carbon resonates in the typical range for a carboxylic acid (~175-185 ppm). After forming a peptide bond, it becomes an amide carbonyl carbon, causing its signal to shift to a different characteristic range (~170-175 ppm).[1][4] The chemical shifts of the α- and β-carbons of the participating amino acids will also be altered.

Illustrative Data Presentation

The following table summarizes the expected characteristic ¹H and ¹³C NMR chemical shifts for the Alanine residue in this compound before and after its incorporation into a larger peptide chain. Actual values can vary based on the solvent and the sequence of the final peptide.

Nucleus Atom Free this compound (Expected Chemical Shift, ppm)Incorporated Z-PHE-ALA-... (Expected Chemical Shift, ppm)Expected Change
¹³C ALA Carboxyl (C=O)~177~173Significant Upfield Shift
¹³C ALA Alpha (Cα)~50~52Downfield Shift
¹³C ALA Beta (Cβ)~18~19Minor Downfield Shift
¹H ALA Alpha (Hα)~4.3~4.5Downfield Shift
¹H Carboxylic Acid (-OH)10-12 (broad)AbsentDisappearance of Signal

II. Experimental Protocol: NMR Analysis of Peptides

This protocol outlines the general steps for preparing and analyzing a peptide sample to confirm incorporation.

1. Sample Preparation:

  • Purity: The peptide sample must be purified to >95% homogeneity, typically via High-Performance Liquid Chromatography (HPLC), to avoid interference from unreacted starting materials or side products.

  • Concentration: A sample concentration of 0.5-1.0 mM is generally required for standard two-dimensional NMR experiments.

  • Solvent: The purified peptide should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture like 90% H₂O/10% D₂O). The choice of solvent depends on the peptide's solubility.

  • Internal Standard: A reference standard such as Tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is added for accurate chemical shift calibration.

2. Data Acquisition:

  • 1D NMR: Acquire a standard one-dimensional ¹H spectrum to get an overall fingerprint of the peptide and check for sample integrity and aggregation. A ¹³C spectrum (often using DEPT or APT pulse sequences) should also be acquired to observe the carbon backbone and side chains.

  • 2D NMR (for complex peptides): For unambiguous assignments, especially in larger peptides, a suite of 2D NMR experiments is recommended.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds, which is essential for identifying the spin systems of individual amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid's spin system, simplifying residue identification.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in backbone and side-chain assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for sequencing by linking adjacent amino acid residues.

3. Data Analysis:

  • The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).

  • Resonances are assigned to specific atoms by analyzing the correlation peaks in the 2D spectra.

  • Compare the chemical shifts of the key atoms (as outlined in the table above) with the expected values for the free and incorporated forms to confirm the formation of the peptide bond.

III. Mandatory Visualizations

G cluster_0 Experimental Workflow for NMR Confirmation start Synthesized Peptide Product purify Purify by HPLC (>95%) start->purify prepare Prepare NMR Sample (0.5-1.0 mM in deuterated solvent) purify->prepare acquire_1d Acquire 1D NMR Spectra (¹H, ¹³C) prepare->acquire_1d acquire_2d Acquire 2D NMR Spectra (COSY, TOCSY, HSQC) acquire_1d->acquire_2d If structure is complex process Process Spectra (FT, Phasing, Calibration) acquire_1d->process acquire_2d->process assign Assign Resonances process->assign compare Compare Chemical Shifts (Free vs. Incorporated) assign->compare confirm Confirmation of Incorporation compare->confirm Shifts Match Expected no_confirm Synthesis Failure or Incomplete Reaction compare->no_confirm Shifts Do Not Match

Caption: Workflow for confirming peptide incorporation using NMR.

G cluster_1 Conceptual Diagram: Dipeptide Incorporation peptide_chain Growing Peptide Chain ...-NH₂ product ...-NH-CO-ALA-PHE-Z Incorporated Product peptide_chain->product dipeptide This compound dipeptide->peptide_chain:f1 Coupling Reaction target Target Protein product:f0->target Binding / Interaction

Caption: Incorporation of this compound into a larger bioactive peptide.

IV. Comparison with Alternative Methods

While NMR provides detailed structural information, other techniques are also employed for peptide analysis. The primary alternatives are Mass Spectrometry and Edman Degradation.

Feature NMR Spectroscopy Mass Spectrometry (MS/MS) Edman Degradation
Principle Measures nuclear spin properties in a magnetic field to determine molecular structure.Measures the mass-to-charge ratio of ionized molecules and their fragments.Sequential chemical cleavage and identification of N-terminal amino acids.
Information Provided Unambiguous 3D structure, conformation, dynamics, and covalent connectivity.Molecular weight, peptide sequence, and post-translational modifications.N-terminal amino acid sequence.
Sensitivity Lower (requires mg of sample, ~0.5-1.0 mM).Very High (pico- to femtomole range).High (pico-mole range).
Sample Requirements High purity (>95%), soluble sample.Compatible with complex mixtures (when coupled with LC).Purified peptide with a free N-terminus.
Strengths - Non-destructive.- Gold standard for 3D structure in solution.- Directly confirms bond formation.- High speed and sensitivity.- Excellent for sequencing and confirming mass.- Tolerant of complex mixtures.- Well-established chemical sequencing method.- Can provide unambiguous sequence data.
Limitations - Lower sensitivity.- Not suitable for insoluble peptides.- Larger molecules (>30 kDa) are challenging.- Can be time-consuming.- Does not provide 3D structural information.- Fragmentation can be ambiguous for some sequences.- Isomeric amino acids (e.g., Leu/Ile) can be difficult to distinguish.- Cannot be used for N-terminally blocked peptides (like this compound). - Efficiency decreases with peptide length.- Stops at modified amino acids.

Objective Comparison:

For the specific task of confirming the incorporation of this compound, Edman degradation is not a viable method because the N-terminus of the phenylalanine is protected by the benzyloxycarbonyl (Z) group, preventing the necessary chemical reaction.

Mass Spectrometry is an excellent complementary technique. It can rapidly confirm that a product of the correct molecular weight has been formed, which implies the incorporation of the dipeptide. Tandem MS (MS/MS) can further fragment the peptide and confirm the PHE-ALA sequence within the larger chain. However, MS does not directly prove the nature of the covalent linkage in the same way NMR does, nor does it provide information about the final 3D structure or conformational integrity of the peptide.

NMR spectroscopy remains the most powerful and definitive method for this specific purpose. It not only confirms the formation of the new amide bond but also provides detailed information on the local conformation around the newly incorporated dipeptide, ensuring the structural integrity of the final product. While it is less sensitive and more time-consuming than MS, the richness and definitive nature of the structural data it provides are often indispensable for drug development and detailed biochemical studies.

References

Chiral HPLC for the Enantiomeric Purity of Z-PHE-ALA-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like Z-PHE-ALA-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine) is a critical step in synthesis and quality control. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) for this purpose, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.

The stereochemistry of dipeptides and their derivatives is paramount as different enantiomers can exhibit varied biological activities and toxicological profiles. Chiral HPLC stands out as a robust and widely adopted technique for the accurate determination of enantiomeric excess.

Comparative Analysis of Analytical Techniques

While chiral HPLC is a dominant method, other techniques offer viable alternatives for assessing the enantiomeric purity of dipeptides. The choice of method often depends on factors such as available instrumentation, sample complexity, required sensitivity, and the specific goals of the analysis.

Technique Principle Typical Performance Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Resolution (Rs): > 1.5 for baseline separation. Analysis Time: 10-30 minutes.High resolution and accuracy, well-established and robust, suitable for quantification.[1][2]Requires specialized and often expensive chiral columns, method development can be time-consuming.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.Resolution (Rs): Can achieve baseline separation. Analysis Time: 15-45 minutes.High separation efficiency, low sample and solvent consumption, versatile.[3][4][5]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.
NMR Spectroscopy (SIDA) Self-induced diastereomeric anisochronism (SIDA) where enantiomers self-associate to form diastereomeric dimers with distinct NMR signals.Signal Splitting (Δδ): Dependent on concentration and solvent.No need for chiral auxiliaries, provides structural information, can be used for in-situ reaction monitoring.Requires higher sample concentration, complex spectra for mixtures, less sensitive for trace enantiomer detection.

Experimental Workflow for Chiral HPLC Method Development

The development of a successful chiral HPLC method is a systematic process. The following diagram illustrates the logical workflow for selecting an appropriate stationary and mobile phase for the separation of this compound enantiomers.

G A Define Analyte (this compound) B Select Chiral Stationary Phase (CSP) A->B C Polysaccharide-Based (e.g., CHIRALPAK) B->C D Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC) B->D E Select Mobile Phase Mode C->E D->E F Normal Phase (Hexane/Alcohol) E->F G Reversed Phase (Acetonitrile/Water/Buffers) E->G H Polar Organic Mode (Methanol/Ethanol) E->H I Screening & Optimization F->I G->I H->I J Evaluate Resolution (Rs), Selectivity (α), and Retention Time (tR) I->J K Method Validation J->K

Caption: Decision tree for chiral HPLC method selection.

Detailed Experimental Protocol: Chiral HPLC for this compound

This protocol is an adapted method based on successful separations of N-protected amino acids and dipeptides.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine.

  • Sample: this compound dissolved in the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Alternative Methodologies: A Brief Overview

Capillary Electrophoresis (CE): For the enantiomeric separation of dipeptides by CE, a background electrolyte (BGE) containing a chiral selector is employed. Typically, cyclodextrins are used as chiral selectors. The separation is based on the differential interaction of the enantiomers with the cyclodextrin, leading to different electrophoretic mobilities. The BGE is often a low pH buffer to control the charge of the analyte.

NMR Spectroscopy (SIDA): The principle of Self-Induced Diastereomeric Anisochronism (SIDA) in NMR relies on the formation of transient diastereomeric dimers between the enantiomers in solution. This results in separate signals for the corresponding protons of the two enantiomers in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio. This method is non-destructive and does not require a chiral stationary phase or selector.

Logical Relationships in Chiral Recognition

The successful separation of enantiomers on a chiral stationary phase is governed by a combination of interactions between the analyte and the CSP. The following diagram illustrates these key interactions.

G cluster_0 Analyte (this compound) cluster_1 Chiral Stationary Phase (CSP) Analyte This compound Enantiomers Interactions Chiral Recognition Interactions Analyte->Interactions CSP e.g., CHIROBIOTIC T CSP->Interactions Separation Differential Retention & Separation Interactions->Separation Hydrogen Bonding π-π Interactions Steric Hindrance Dipole-Dipole Interactions

References

A Researcher's Guide to Comparing the Biological Activity of Z-PHE-ALA-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the systematic evaluation of structurally related compounds is paramount to identifying lead candidates with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for comparing the biological activity of the dipeptide Z-PHE-ALA-OH and its analogs. While direct comparative studies on this compound are not extensively available in public literature, this document outlines the essential experimental protocols and data presentation strategies necessary for such a comparative analysis, empowering researchers to conduct their own robust evaluations.

This compound, or N-benzyloxycarbonyl-L-phenylalanyl-L-alanine, serves as a valuable building block in peptide synthesis and is explored in the development of therapeutic agents, particularly in oncology and for metabolic disorders.[1] Its analogs, created by substituting amino acids or modifying the peptide backbone, can exhibit a wide range of biological activities. Understanding the structure-activity relationships (SAR) of these analogs is crucial for optimizing their therapeutic potential.

Case Study: Endomorphin-2 Analogs with a Z-Protected Phenylalanine Moiety

To illustrate a comparative approach, we can examine a study on endomorphin-2 (EM-2) analogs where the native phenylalanine residue was replaced with (Z)-α,β-didehydro-phenylalanine (ΔZPhe), a structurally related Z-protected amino acid derivative.[2] This study provides a clear example of how to synthesize and evaluate a series of analogs and present the data for comparison.

The synthesis of these analogs involves a multi-step chemical process.[2] The general synthetic scheme for the preparation of [ΔZPhe3] and [ΔZPhe3,4] EM-2 analogs is outlined below.

G cluster_synthesis Synthesis of EM-2 Analogs Start Boc-Tyr(tBu)-Pro-OH Intermediate_1 Dipeptide Intermediate Start->Intermediate_1 Coupling with β-hydroxy-d,l-phenylalanine Intermediate_2 Azlactone Formation Intermediate_1->Intermediate_2 Acetic Anhydride Intermediate_3 Ring Opening & Azlactonization Intermediate_2->Intermediate_3 Ring opening with sodium salt of β-hydroxy-d,l-phenylalanine Final_Product_1 [ΔZPhe3]EM-2 Analog (1) Intermediate_2->Final_Product_1 Coupling with Phe-NH2 Final_Product_2 [ΔZPhe3,4]EM-2 Analog (3) Intermediate_3->Final_Product_2 Treatment with MeOH/DMAP

Synthetic pathway for EM-2 analogs.

The biological activity of these synthesized analogs was then evaluated by determining their binding affinities to opioid receptors. The results are summarized in the table below, providing a clear comparison of their potency and selectivity.

Compoundδ Opioid Receptor Ki (nM)μ Opioid Receptor Ki (nM)κ Opioid Receptor Ki (nM)
Endomorphin-2200 ± 161.1 ± 0.11,900 ± 430
[ΔZPhe3]EM-2 (1)> 10,0008.4 ± 1.2> 1,200
[ΔZPhe4]EM-2 (2)390 ± 871.5 ± 0.225 ± 2.8
[ΔZPhe3,4]EM-2 (3)> 10,000250 ± 35> 10,000
Data from a study on endomorphin-2 analogs.[2] Ki represents the inhibitory constant; a lower value indicates higher binding affinity.

This case study demonstrates the essential components of a comparative analysis: synthesis of analogs, quantitative biological assays, and clear data presentation.

Key Experimental Protocols for Biological Activity Assessment

To conduct a thorough comparison of this compound and its analogs, a panel of biological assays should be employed. The choice of assays will depend on the therapeutic area of interest, but common starting points include evaluating cytotoxicity, antimicrobial effects, and enzyme inhibition.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a fundamental tool for screening compounds for potential anticancer activity.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate_1 Incubate for 24h Start->Incubate_1 Treat Add this compound Analogs Incubate_1->Treat Incubate_2 Incubate for 24-72h Treat->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Solubilize Add Solubilizing Agent Incubate_3->Solubilize Measure Read Absorbance at 570nm Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC)

The antimicrobial activity of this compound and its analogs can be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Experimental Protocol:

  • Bacterial Culture: Grow the target bacterial strain(s) in a suitable broth medium overnight to reach the logarithmic growth phase.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on an agar medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

G cluster_workflow Antimicrobial Assay Workflow Start Prepare Serial Dilutions of Analogs Inoculate Inoculate with Bacterial Culture Start->Inoculate Incubate Incubate for 18-24h Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC Plate Plate on Agar from Clear Wells Determine_MIC->Plate Incubate_Agar Incubate Agar Plates for 24h Plate->Incubate_Agar Determine_MBC Determine MBC Incubate_Agar->Determine_MBC

Workflow for MIC and MBC determination.
Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes. A general enzymatic assay can be adapted to screen this compound and its analogs for inhibitory activity against a target enzyme.

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test compounds in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the test compounds for a specific time to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Measurement: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

G cluster_workflow Enzyme Inhibition Assay Workflow Start Prepare Enzyme, Substrate, and Analogs Pre_Incubate Pre-incubate Enzyme with Analogs Start->Pre_Incubate Initiate Add Substrate to Start Reaction Pre_Incubate->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Measure Measure Product Formation Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for a general enzyme inhibition assay.

Conclusion

The comparison of the biological activity of this compound and its analogs is a critical step in the journey of drug discovery. Although a comprehensive, publicly available dataset for this specific dipeptide and its derivatives is currently limited, the principles and experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative analyses. By systematically synthesizing analogs, employing a battery of relevant biological assays, and presenting the data in a clear and quantitative manner, the scientific community can collectively build a deeper understanding of the structure-activity relationships of these promising compounds and accelerate the development of novel therapeutics.

References

A Researcher's Guide to Validating Enzyme Inhibition Assays with Z-PHE-ALA-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of enzyme inhibition assays is paramount. This guide provides a comprehensive comparison of the dipeptide inhibitor Z-PHE-ALA-OH with other known inhibitors of Carboxypeptidase A, a well-characterized metalloenzyme. It includes detailed experimental protocols, comparative data, and visual workflows to support your research endeavors.

The dipeptide N-benzyloxycarbonyl-L-phenylalanyl-L-alanine (this compound) is a potential competitive inhibitor of Carboxypeptidase A. Its structural similarity to the C-terminal portion of peptide substrates, particularly the presence of the bulky Z-phenylalanine residue, suggests a strong affinity for the enzyme's active site. This guide will delve into the methodology for validating its inhibitory activity and compare its potential efficacy against established Carboxypeptidase A inhibitors.

Comparative Inhibition of Carboxypeptidase A

While direct experimental determination of the inhibition constant (Ki) for this compound is essential for definitive characterization, we can estimate its potential potency based on the known inhibitory activities of its structural components and similar molecules. The N-benzyloxycarbonyl-L-phenylalanine (Z-Phe) moiety is a known competitive inhibitor of Carboxypeptidase A. It is therefore highly probable that this compound also acts as a competitive inhibitor.

For a robust comparison, we have compiled the experimentally determined inhibition constants for several known competitive inhibitors of Carboxypeptidase A. This data provides a benchmark against which the performance of this compound can be evaluated once experimentally determined.

InhibitorType of InhibitionKi Value (µM)
This compound Competitive (Predicted)To be determined
2-Benzylsuccinic acidCompetitive0.22[1]
N-(hydroxyaminocarbonyl)-D-phenylalanineCompetitive1.54[2]
N-(hydroxyaminocarbonyl)-rac-phenylalanineCompetitive2.09[2]

Experimental Protocol: Carboxypeptidase A Inhibition Assay

This protocol outlines a continuous spectrophotometric rate determination assay to measure the inhibition of bovine pancreatic Carboxypeptidase A.

Materials:

  • Bovine Pancreatic Carboxypeptidase A (CPA)

  • This compound and other test inhibitors

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl

  • Spectrophotometer or microplate reader capable of measuring absorbance at 254 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.

    • Prepare stock solutions of this compound and other inhibitors in an appropriate solvent (e.g., DMSO or buffer).

    • Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the Tris-HCl buffer to each well.

    • Add varying concentrations of the inhibitor (this compound or alternatives) to the appropriate wells. Include a control well with no inhibitor.

    • Add a fixed concentration of Carboxypeptidase A to all wells except for a blank control.

    • Pre-incubate the enzyme and inhibitor mixture at 25°C for 10-15 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance at 254 nm over time. The hydrolysis of hippuryl-L-phenylalanine leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the experiment with varying substrate concentrations. Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizing the Workflow and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the experimental workflow, the mechanism of competitive inhibition, and a comparison of the inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup Set up Assay Plate: Buffer, Inhibitor, Enzyme prep_enzyme->setup prep_inhibitor Prepare Inhibitor Solutions (this compound & Alternatives) prep_inhibitor->setup prep_substrate Prepare Substrate Solution initiate Initiate Reaction (Add Substrate) prep_substrate->initiate preincubate Pre-incubate (25°C, 10-15 min) setup->preincubate preincubate->initiate measure Measure Absorbance at 254 nm initiate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity calc_inhibition Determine % Inhibition calc_velocity->calc_inhibition plot_ic50 Plot for IC50 Determination calc_inhibition->plot_ic50 plot_ki Lineweaver-Burk/Dixon Plot for Ki & Mechanism plot_ic50->plot_ki

Caption: Experimental workflow for the enzyme inhibition assay.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E P Product (P) ES->P k_cat EI->E

Caption: Mechanism of competitive enzyme inhibition.

inhibitor_comparison cluster_dipeptide Dipeptide-based cluster_small_molecule Other Small Molecules inhibitor Carboxypeptidase A Inhibitors zp This compound (Competitive - Predicted) inhibitor->zp bsa 2-Benzylsuccinic acid (Competitive, Ki = 0.22 µM) inhibitor->bsa hacp N-(hydroxyaminocarbonyl)- D-phenylalanine (Competitive, Ki = 1.54 µM) inhibitor->hacp

Caption: Comparison of Carboxypeptidase A inhibitors.

This guide provides a framework for the validation of this compound as a Carboxypeptidase A inhibitor. The provided protocol and comparative data will aid researchers in designing and interpreting their enzyme inhibition assays. Direct experimental determination of the Ki for this compound is strongly encouraged to definitively position its efficacy among known inhibitors.

References

Comparative Analysis of Antibody Cross-Reactivity for Z-PHE-ALA-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies raised against the synthetic dipeptide Z-PHE-ALA-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-alanine). Due to the limited availability of public data on antibodies specifically targeting this peptide, this document outlines the critical principles of antibody specificity and presents a hypothetical comparative study. The experimental protocols and data herein serve as a robust template for researchers undertaking such an evaluation.

The dipeptide this compound is a crucial building block in peptide synthesis and is instrumental in the development of peptide-based therapeutics, particularly in targeting specific biological pathways.[1] The specificity of antibodies targeting this peptide is paramount to avoid off-target effects and ensure the validity of experimental results. Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar antigen.[2][3] This can lead to inaccurate findings and compromise the reproducibility of scientific research.[2][3]

Principles of Antibody Specificity and Cross-Reactivity

An antibody's specificity is determined by the amino acid sequence of its Fab (Fragment, antigen-binding) region, which dictates its affinity for a particular epitope on an antigen. Cross-reactivity arises when two different antigens share similar structural features or epitopes that the antibody recognizes. For peptide antigens, even minor modifications in the amino acid sequence, such as substitutions or changes in chirality (e.g., L- to D-amino acids), can significantly impact antibody binding.

Predicting cross-reactivity often involves assessing the sequence homology between the immunizing peptide and potential cross-reactive molecules. A sequence homology of over 75% is a strong indicator of potential cross-reactivity. However, experimental validation is crucial as sequence homology alone does not guarantee cross-reactivity.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal antibody raised against this compound. The data illustrates the percentage of antibody binding inhibition when competed with various peptide analogs.

Peptide AnalogSequence ModificationConcentration for 50% Inhibition (IC50)% Cross-Reactivity
This compound Immunizing Peptide 1 µM 100%
Z-PHE-GLY-OHAlanine to Glycine15 µM6.7%
Z-TYR-ALA-OHPhenylalanine to Tyrosine25 µM4.0%
Z-PHE-D-ALA-OHL-Alanine to D-Alanine> 100 µM<1%
PHE-ALA-OHRemoval of Z group5 µM20%
Z-ALA-PHE-OHInverted Sequence50 µM2.0%

Analysis: The hypothetical data indicates that the antibody exhibits high specificity for the immunizing peptide, this compound. Minor changes, such as substituting Alanine with Glycine or Phenylalanine with Tyrosine, significantly reduce binding. The change in chirality from L-Alanine to D-Alanine almost completely abolishes recognition, highlighting the stereospecificity of the antibody. The presence of the N-terminal benzyloxycarbonyl (Z) group is also shown to be a critical component of the epitope, as its removal reduces binding affinity.

Experimental Protocols

A standard method for determining antibody cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Protocol
  • Coating: Microtiter plates are coated with the immunizing peptide (this compound) conjugated to a carrier protein like Bovine Serum Albumin (BSA). Plates are incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound peptide.

  • Blocking: Remaining non-specific binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Competition: The antibody raised against this compound is pre-incubated with varying concentrations of the immunizing peptide (positive control) or the peptide analogs to be tested. This mixture is then added to the coated and blocked wells. The plate is incubated for 2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.

  • Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength. The degree of color development is inversely proportional to the amount of cross-reactivity of the competing peptide analog.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for assessing antibody cross-reactivity and a hypothetical signaling pathway that could be investigated using a specific antibody against this compound.

G cluster_coating Plate Preparation cluster_competition Competition Assay cluster_detection Signal Detection A Coat Plate with This compound-BSA Conjugate B Wash Plate A->B C Block Non-Specific Sites B->C D Pre-incubate Antibody with Peptide Analogs C->D E Add Antibody-Peptide Mixture to Plate D->E F Wash Plate E->F G Add HRP-Conjugated Secondary Antibody F->G H Wash Plate G->H I Add TMB Substrate H->I J Add Stop Solution I->J K Read Absorbance J->K

Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Antibody Inhibition A Extracellular this compound B Membrane Receptor A->B Binding C Kinase A Activation B->C D Phosphorylation Cascade C->D E Transcription Factor Activation D->E F Gene Expression E->F G Cellular Response (e.g., Proliferation) F->G H Anti-Z-PHE-ALA-OH Antibody H->A Blocks Binding

References

Comparative stability of Z-protected versus other N-terminal protected dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the selection of an appropriate N-terminal protecting group is a critical decision that profoundly influences the stability, and ultimately, the efficacy and viability of the final peptide product. The benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups represent three of the most widely utilized N-terminal protecting groups. This guide provides a comprehensive comparison of the stability of dipeptides protected with these groups, supported by a summary of their chemical lability and general principles of enzymatic resistance. Detailed experimental protocols for stability assessment and protecting group cleavage are also presented to aid in the rational design of peptide-based therapeutics and research tools.

Chemical Stability: A Comparative Overview

The primary distinction between the Z, Boc, and Fmoc protecting groups lies in their stability under different chemical conditions, which dictates their application in various peptide synthesis strategies. The choice of protecting group is often guided by the desired orthogonality, allowing for selective deprotection of the N-terminus without affecting other protecting groups on the peptide side chains.

Summary of Chemical Stability
Protecting GroupChemical StructureStability to AcidsStability to BasesStability to HydrogenolysisPrimary Cleavage Method(s)
Z (Benzyloxycarbonyl) Benzyl-O-(C=O)-Stable to mild acids[].Stable to weak bases[].Labile[].Catalytic Hydrogenolysis (e.g., H₂/Pd-C); Strong acids (e.g., HBr in acetic acid)[].
Boc (tert-Butoxycarbonyl) (CH₃)₃C-O-(C=O)-Labile[].Stable.Stable.Moderate to strong acids (e.g., Trifluoroacetic acid (TFA)).
Fmoc (9-Fluorenylmethoxycarbonyl) Fluorenyl-CH₂-O-(C=O)-Stable.Labile (piperidine).Stable to some conditions, but can be controversial.Secondary amines (e.g., 20% piperidine in DMF).

Enzymatic Stability

N-methylation of the peptide backbone, for instance, is a known strategy to improve proteolytic stability by introducing steric hindrance and limiting the conformational flexibility of the peptide, making it a less favorable substrate for proteases. Simple chemical modifications at the N- and C-termini can provide significant stability against enzymatic degradation. The incorporation of D-amino acids is another effective strategy to confer resistance to enzymatic cleavage, as natural proteases are stereospecific for L-amino acids. While the protecting groups themselves are not typically designed for long-term in vivo stability, their presence at the N-terminus will sterically hinder the approach of exopeptidases. The relative effectiveness of Z, Boc, and Fmoc in providing this steric shield against specific proteases would require dedicated enzymatic assays.

Experimental Protocols

General Protocol for Assessing Dipeptide Stability via HPLC

This protocol outlines a general method for monitoring the degradation of a protected dipeptide under specific pH or enzymatic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-protected dipeptide (Z-, Boc-, or Fmoc-dipeptide)

  • Buffer solutions of desired pH (e.g., pH 3, 5, 7, 9)

  • Selected protease (e.g., trypsin, chymotrypsin, pepsin) in appropriate buffer

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the N-protected dipeptide in a suitable solvent (e.g., DMSO, ACN).

  • Incubation:

    • pH Stability: Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).

    • Enzymatic Stability: Dilute the stock solution into the appropriate enzyme buffer to a final concentration of 1 mg/mL. Add the protease to a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

  • Quenching: Stop the degradation by adding a quenching solution (e.g., 10% TFA in ACN) to the aliquot. For enzymatic assays, this will also precipitate the enzyme.

  • Centrifugation: Centrifuge the quenched samples to pellet any precipitate.

  • HPLC Analysis: Analyze the supernatant by reversed-phase HPLC. Use a suitable gradient of water/ACN with 0.1% TFA. Monitor the disappearance of the peak corresponding to the intact protected dipeptide and the appearance of degradation product peaks.

  • Data Analysis: Quantify the peak area of the intact dipeptide at each time point. Calculate the percentage of remaining dipeptide over time to determine its stability and half-life under the tested conditions.

Protocols for N-Terminal Deprotection

a) Cleavage of the Z-group by Catalytic Hydrogenolysis

  • Dissolve the Z-protected dipeptide in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a catalytic amount of palladium on activated carbon (Pd/C, typically 10% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected dipeptide.

b) Cleavage of the Boc-group with Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected dipeptide in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% TFA in DCM).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The deprotected dipeptide is obtained as its TFA salt.

c) Cleavage of the Fmoc-group with Piperidine

  • Dissolve the Fmoc-protected dipeptide in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by chromatography to remove the dibenzofulvene-piperidine adduct.

Visualizing Experimental Workflows and Chemical Pathways

To further elucidate the processes involved in the comparison and manipulation of these N-terminal protected dipeptides, the following diagrams are provided.

G cluster_structures Chemical Structures of N-Terminal Protecting Groups Z Z (Benzyloxycarbonyl) C₆H₅CH₂OC(=O)- Boc Boc (tert-Butoxycarbonyl) (CH₃)₃COC(=O)- Fmoc Fmoc (9-Fluorenylmethoxycarbonyl) C₁₄H₉CH₂OC(=O)-

Figure 1: Chemical structures of Z, Boc, and Fmoc protecting groups.

G start Prepare Stock Solutions of Z-, Boc-, and Fmoc-dipeptides ph_stability Incubate in Buffers (pH 3, 5, 7, 9) start->ph_stability pH Stability Arm enzymatic_stability Incubate with Proteases (e.g., Trypsin, Pepsin) start->enzymatic_stability Enzymatic Stability Arm time_points Withdraw Aliquots at Specific Time Points ph_stability->time_points enzymatic_stability->time_points quench Quench Reaction (e.g., with TFA) time_points->quench hplc Analyze by HPLC quench->hplc data_analysis Quantify Peak Areas and Determine Half-life hplc->data_analysis

Figure 2: Experimental workflow for comparing dipeptide stability.

G cluster_z Z-Group Deprotection cluster_boc Boc-Group Deprotection cluster_fmoc Fmoc-Group Deprotection z_peptide Z-NH-Peptide h2_pdc H₂ / Pd-C z_peptide->h2_pdc deprotected_z H₂N-Peptide + Toluene + CO₂ h2_pdc->deprotected_z boc_peptide Boc-NH-Peptide tfa TFA boc_peptide->tfa deprotected_boc H₃N⁺-Peptide·TFA⁻ + Isobutylene + CO₂ tfa->deprotected_boc fmoc_peptide Fmoc-NH-Peptide piperidine Piperidine fmoc_peptide->piperidine deprotected_fmoc H₂N-Peptide + Dibenzofulvene-piperidine adduct piperidine->deprotected_fmoc

Figure 3: Chemical pathways for the deprotection of Z, Boc, and Fmoc groups.

References

Safety Operating Guide

Proper Disposal of Z-PHE-ALA-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Z-PHE-ALA-OH (N-Carbobenzyloxy-L-phenylalanyl-L-alanine), a dipeptide derivative commonly utilized in peptide synthesis and research. Adherence to these procedural steps is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. In situations where dust generation is possible, a NIOSH-approved N95 dust mask is recommended.[1]

  • Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C20H22N2O5
Molecular Weight 370.40 g/mol
Appearance White to off-white powder or solid.
Solubility Soluble in methanol (~50 mg/mL).
Storage Temperature −20°C
Storage Class 11 - Combustible Solids

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process to ensure the safety of laboratory personnel and the environment.

Waste Identification and Segregation

Properly segregate this compound waste at the point of generation to prevent mixing with incompatible materials.

  • Solid Waste: Collect uncontaminated solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any relevant institutional tracking numbers.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container. This container should be labeled as "Non-hazardous Chemical Waste" and specify "this compound" as the contaminant.

  • Solutions: Collect solutions containing this compound in a sealed, labeled container that is compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Waste Accumulation and Storage

Store waste containers in a designated and properly marked chemical waste accumulation area. This area should be cool, dry, and well-ventilated. Keep containers tightly closed.

Final Disposal

The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. These vendors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

Important Considerations:

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound be disposed of in the general trash or poured down the drain. Improper disposal can lead to environmental contamination and potential regulatory violations.

  • Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all applicable regulations.

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

    • Avoid generating dust.

    • Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as chemical waste.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Alert your institution's EHS department or emergency response team.

    • Ensure the area is well-ventilated.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.

Disposal Workflow

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Adequate Ventilation (Fume Hood) Solid_Waste Solid this compound Collect_Solid Collect in Sealed, Labeled Container Solid_Waste->Collect_Solid Contaminated_Materials Contaminated Materials (Gloves, Wipes) Collect_Contaminated Collect in Separate Sealed, Labeled Container Contaminated_Materials->Collect_Contaminated Solutions This compound Solutions Collect_Solution Collect in Compatible, Sealed, Labeled Container Solutions->Collect_Solution Store_Waste Store in Designated Waste Accumulation Area Collect_Solid->Store_Waste Collect_Contaminated->Store_Waste Collect_Solution->Store_Waste Licensed_Disposal Arrange for Pickup by Licensed Waste Disposal Vendor Store_Waste->Licensed_Disposal

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Z-PHE-ALA-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Z-PHE-ALA-OH (N-Carbobenzoxy-L-phenylalanyl-L-alanine), a dipeptide derivative used in peptide synthesis, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, particularly in its powder form, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The substance may cause skin and eye irritation.[1] The following table summarizes the recommended PPE and safety measures.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.To prevent eye contact with the powder, which may cause irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may lead to irritation.[1]
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection A dust respirator or a respiratory filter device for brief exposure. For intensive or longer exposure, a self-contained respiratory protective device is recommended.To prevent inhalation of the powder, which may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storing this compound minimizes risks and ensures the compound's integrity.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation risks.

  • Weighing and Transfer: When weighing the powder, do so carefully to avoid generating dust. Use appropriate tools for transfer.

  • Solution Preparation: When dissolving the powder, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to prevent cross-contamination.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Emergency Procedures: First Aid and Spill Response

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation occurs.
Skin Contact Immediately wash the affected area with soap and water. Cover the irritated skin with an emollient. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a dust suppressant if necessary.

  • Clean-up: Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_disposal Disposal A Don PPE (Gloves, Goggles, Lab Coat, Respirator) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh and Transfer Compound B->C D Prepare Solution (if applicable) C->D E Clean Equipment and Workspace D->E F Remove and Dispose of PPE Properly E->F G Wash Hands Thoroughly F->G H Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area G->H I Dispose of Waste According to Regulations G->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-PHE-ALA-OH
Reactant of Route 2
Reactant of Route 2
Z-PHE-ALA-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.